molecular formula C101H142N28O31S B12386194 Fitc-ova (323-339)

Fitc-ova (323-339)

Katalognummer: B12386194
Molekulargewicht: 2276.4 g/mol
InChI-Schlüssel: ROUPDCKTPNOIHB-BWDNWUFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FITC-OVA (323-339) is a fluorescein isothiocyanate (FITC)-labeled analog of the OVA 323-339 peptide, a well-characterized epitope derived from ovalbumin. The core sequence is ISQAVHAAHAEINEAGR . This peptide is a defined major T-cell epitope that binds to the I-A d MHC class II molecule, making it an essential tool for studying adaptive immune responses in murine models . Its primary research applications include investigating the nature of class II MHC-peptide binding, probing T-cell activation and specificity, and monitoring antigen processing and presentation by dendritic cells and macrophages . The FITC label enables researchers to track the peptide using flow cytometry and fluorescence microscopy techniques. Studies have shown that while the OVA 323-339 epitope can induce a Th2-like immune response and airway inflammation similar to intact ovalbumin, its immunogenic potency can vary depending on its form, with octameric multiple antigen peptides (MAPs) demonstrating enhanced therapeutic effects in allergic airway disease models compared to monomers . This peptide is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C101H142N28O31S

Molekulargewicht

2276.4 g/mol

IUPAC-Name

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1

InChI-Schlüssel

ROUPDCKTPNOIHB-BWDNWUFESA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Kanonische SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of FITC-OVA (323-339) in Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-OVA (323-339) is a powerful tool in immunology, serving as a model antigen for studying the intricacies of adaptive immune responses. This synthetic peptide, derived from chicken ovalbumin (OVA), corresponds to the amino acid sequence 323-339 and is conjugated to fluorescein (B123965) isothiocyanate (FITC). This fluorescent tag allows for its direct visualization and tracking in a variety of immunological assays. The OVA (323-339) peptide is an immunodominant epitope for both CD4+ T helper cells and B cells, making it particularly valuable for investigating antigen presentation, T-cell activation, and the development of allergic responses. Its specific binding to the murine Major Histocompatibility Complex (MHC) class II molecule, I-A^d, has made it a cornerstone of immunological research in mouse models. This guide provides an in-depth overview of the core applications of FITC-OVA (323-339), supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Properties and Mechanism of Action

The OVA (323-339) peptide, with the amino acid sequence ISQAVHAAHAEINEAGR, is recognized by the T-cell receptors (TCRs) of specific CD4+ T cells when it is presented by antigen-presenting cells (APCs) on their MHC class II molecules. The fluorescent FITC label enables researchers to track the uptake, processing, and presentation of this antigen by APCs, such as dendritic cells (DCs) and macrophages.

The interaction between the OVA (323-339)-MHC class II complex and the TCR is a critical initiating event in the adaptive immune response. This binding, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector and memory cells. These activated T helper cells then orchestrate other arms of the immune system, including B-cell antibody production and the activation of cytotoxic T lymphocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of OVA (323-339) in immunological experiments. These values can serve as a starting point for experimental design.

Table 1: Binding Affinity and Kinetics of OVA (323-339) to I-A^d

ParameterValueConditionsReference
Apparent Dissociation Constant (Kd)28 µMDetergent-solubilized I-A^d, 37°C, pH 7.0[1]
Pseudo-first-order rate constant (k)1.1 x 10^-5 to 1.6 x 10^-5 s^-15-100 µM FOva-(323-339)Y, 37°C[1]
Dissociation half-time (t1/2)> 200 hours (for the N-terminal fragment 323-335)I-A^d[2]

Note: The binding of OVA (323-339) to I-A^d is complex and can occur in multiple registers, which can affect the overall avidity and kinetics of the interaction.[2][3][4]

Table 2: Typical Concentrations of OVA (323-339) in In Vitro Assays

Assay TypePeptide ConcentrationCell TypePurposeReference
T-cell Proliferation0.05 - 5.0 µg/mLMurine CD4+ T cells (OT-II)Induction of T-cell proliferation[5][6]
ELISPOT2 - 10 µg/mLMurine splenocytes or CD4+ T cellsMeasurement of cytokine-secreting cells[7][8]
In Vitro T-cell Activation5 µMDO11.10 TCR transgenic T cellsStaining with pMHC tetramers[9]
Antigen Presentation1 mg/mL (for pulsing DCs)Murine bone marrow-derived DCsLoading APCs for T-cell co-culture[10]

Table 3: Cytokine Production in Response to OVA (323-339) Stimulation

CytokineResponseCell TypeExperimental ModelReference
IFN-γIncreasedSplenocytes from OVA (323-339) immunized miceELISPOT assay[7]
IL-2IncreasedDO11.10 T-cell hybridomaIn vitro stimulation[4]
IL-4IncreasedSplenocytes from OVA (323-339) sensitized miceIn vivo allergy model[11]
IL-5IncreasedSplenocytes from OVA (323-339) sensitized miceIn vivo allergy model
IL-10IncreasedSplenocytes from OVA (323-339) sensitized miceIn vivo allergy model

Experimental Protocols

In Vitro T-Cell Proliferation Assay using CFSE

This protocol outlines a common method for measuring the proliferation of OVA (323-339)-specific T cells, such as those from OT-II transgenic mice, in response to antigen presentation.

Materials:

  • Single-cell suspension of splenocytes from an OT-II mouse (containing CD4+ T cells specific for OVA 323-339).

  • Antigen-presenting cells (APCs), such as bone marrow-derived macrophages or dendritic cells from a compatible mouse strain (e.g., BALB/c).

  • OVA (323-339) peptide.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Complete RPMI-1640 medium.

  • 96-well flat-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Prepare APCs: Plate bone marrow-derived macrophages at 25,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Pulse APCs with Antigen: Incubate the adherent macrophages with varying concentrations of OVA (323-339) peptide (e.g., 0.1, 1, 10 µg/mL) in complete RPMI medium for 3 hours at 37°C. As a negative control, incubate some wells with medium alone.

  • Isolate and Label T cells: Isolate CD4+ T cells from the spleen of an OT-II mouse using a nylon wool column or a CD4+ T cell isolation kit. Stain the T cells with CFSE according to the manufacturer's protocol.

  • Co-culture: Wash the peptide-pulsed APCs to remove excess peptide. Add 2 x 10^5 CFSE-labeled OT-II CD4+ T cells to each well containing the APCs.

  • Incubate: Co-culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a T-cell activation marker like CD25 or CD69. Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD4+ T cell population.

ELISPOT Assay for IFN-γ Secretion

This protocol describes how to quantify the number of IFN-γ-secreting cells in response to OVA (323-339) stimulation.

Materials:

  • ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody.

  • Single-cell suspension of splenocytes from mice immunized with OVA (323-339) or from OT-II transgenic mice.

  • OVA (323-339) peptide.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • ELISPOT plate reader.

Procedure:

  • Prepare Cells: Prepare a single-cell suspension of splenocytes from immunized or OT-II mice in complete RPMI medium.

  • Plate Cells: Add 2.5 x 10^5 to 5 x 10^5 splenocytes to each well of the pre-coated ELISPOT plate.

  • Stimulate Cells: Add OVA (323-339) peptide to the wells at a final concentration of 2-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Concanavalin A).

  • Incubate: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate to remove the cells. Add the biotinylated anti-IFN-γ detection antibody and incubate as recommended by the manufacturer.

  • Enzyme Conjugate and Substrate: Wash the plate and add the streptavidin-enzyme conjugate. After another wash, add the substrate solution and incubate until distinct spots emerge.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

The binding of the FITC-OVA (323-339)/I-A^d complex to the TCR on a CD4+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_APC cluster_T_Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T_Cell T Cell MHC_Peptide FITC-OVA (323-339) I-A^d Complex TCR TCR/CD3 MHC_Peptide->TCR Binding Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Phosphorylation CD4 CD4 CD4->MHC_Peptide Lck->TCR Phosphorylation of ITAMs LAT LAT Signalosome ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Influx IP3->Ca PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylation NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

TCR Signaling Cascade
Experimental Workflow for Antigen Presentation Assay

This diagram illustrates a typical workflow for assessing the ability of APCs to present FITC-OVA (323-339) to T cells.

Antigen_Presentation_Workflow cluster_preparation 1. Preparation cluster_pulsing 2. Antigen Loading cluster_coculture 3. Co-culture cluster_analysis 4. Analysis Isolate_APCs Isolate APCs (e.g., Dendritic Cells) Pulse_APCs Pulse APCs with FITC-OVA (323-339) Isolate_APCs->Pulse_APCs Isolate_T_Cells Isolate OVA-specific CD4+ T Cells (e.g., from OT-II mice) Co_culture Co-culture APCs and T cells Isolate_T_Cells->Co_culture Wash_APCs Wash to remove excess peptide Pulse_APCs->Wash_APCs Analysis_Uptake FITC-OVA Uptake by APCs (Flow Cytometry/Microscopy) Pulse_APCs->Analysis_Uptake Wash_APCs->Co_culture Analysis_Proliferation T-cell Proliferation (CFSE dilution) Co_culture->Analysis_Proliferation Analysis_Activation Activation Marker Expression (CD25, CD69) Co_culture->Analysis_Activation Analysis_Cytokine Cytokine Secretion (ELISA, ELISPOT) Co_culture->Analysis_Cytokine

Antigen Presentation Workflow

Conclusion

FITC-OVA (323-339) remains an indispensable reagent in immunological research, providing a robust and versatile system for dissecting the mechanisms of antigen presentation and T-cell activation. Its well-characterized nature, coupled with the availability of specific TCR transgenic mouse models, allows for reproducible and quantitative studies. The fluorescent FITC tag further enhances its utility by enabling direct visualization of cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in effectively utilizing FITC-OVA (323-339) to advance our understanding of the adaptive immune system and to develop novel immunotherapies.

References

Unveiling FITC-OVA (323-339): A Technical Guide to its Sequence, Structure, and Immunological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fluorescein isothiocyanate (FITC)-conjugated ovalbumin peptide fragment 323-339 (FITC-OVA (323-339)). We delve into its core characteristics, including its precise amino acid sequence and three-dimensional structure, and explore its multifaceted applications in immunological research. This document consolidates key experimental data and methodologies, offering a valuable resource for professionals in the fields of immunology, allergy research, and drug development.

Peptide Sequence and Modifications

The foundational component of this tool is the ovalbumin (OVA) peptide spanning amino acid residues 323-339. Derived from chicken egg albumin, this 17-amino acid sequence is a well-established immunodominant epitope.

The canonical amino acid sequence of OVA (323-339) is:

ISQAVHAAHAEINEAGR [1]

For visualization and tracking in various experimental settings, this peptide is frequently labeled with Fluorescein isothiocyanate (FITC). The FITC molecule is typically attached to the N-terminus of the peptide via a linker (LC), resulting in the following sequence:

FITC-LC-ISQAVHAAHAEINEAGR [2]

This fluorescent labeling allows for the direct visualization and quantification of the peptide in techniques such as flow cytometry and fluorescence microscopy.[3]

Three-Dimensional Structure and MHC Binding

The immunological significance of the OVA (323-339) peptide is intrinsically linked to its ability to bind to Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A(d) allotype.[4][5] This binding is a critical step in the presentation of the antigen to CD4+ T helper cells, thereby initiating an adaptive immune response.

The crystal structure of the I-A(d) molecule in complex with the ovalbumin peptide (323-339) has been resolved and is available in the Protein Data Bank (PDB) under the accession code 1IAO . This structural data reveals that the peptide binds within the groove of the I-A(d) molecule. Interestingly, studies have shown that the OVA (323-339) peptide can bind to the I-A(d) protein in two different, functionally distinct registers. This dual-binding capacity can lead to the stimulation of different T-cell hybridomas, highlighting the complexity of peptide-MHC interactions.

Structural Parameter Value Reference
PDB ID1IAO
MethodX-RAY DIFFRACTION
Resolution2.60 Å
MHC AlleleI-A(d)

Immunological Properties and Applications

FITC-OVA (323-339) is a versatile tool in immunology, primarily utilized for its ability to elicit specific T-cell and B-cell responses. It is a major MHC class II-restricted T-cell epitope and also functions as a B-cell epitope recognized by IgE antibodies, making it highly relevant in allergy research.

Key applications include:

  • T-cell Activation Studies: The peptide is extensively used to stimulate antigen-specific T cells in a variety of assays, including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity assays, and proliferation assays.

  • Allergy and Hypersensitivity Research: As a known allergen, OVA (323-339) is instrumental in studying the mechanisms of allergic reactions, such as asthma and food allergies. It has been shown to induce a Th2-like dominant immune response, characterized by the production of cytokines like IL-4, IL-5, and IL-13.

  • Antigen Presentation and Processing: The fluorescent FITC label enables researchers to track the uptake, processing, and presentation of the peptide by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.

  • Induction of Immune Tolerance: Studies have explored the use of peptide-conjugated nanoparticles, including those with OVA (323-339), to induce antigen-specific immune tolerance.

Experimental Protocols and Methodologies

The following sections outline common experimental workflows utilizing FITC-OVA (323-339).

In Vitro T-Cell Stimulation

A fundamental application of FITC-OVA (323-339) is the in vitro stimulation of CD4+ T cells. This is typically achieved by co-culturing T cells with antigen-presenting cells that have been pulsed with the peptide.

T_Cell_Stimulation cluster_0 Antigen Presentation cluster_1 T-Cell Activation APCs Antigen-Presenting Cells (e.g., Dendritic Cells) MHCII Peptide-MHCII Complex APCs->MHCII Processing & Presentation Peptide FITC-OVA (323-339) Peptide->APCs Pulsing TCell Naive CD4+ T Cell MHCII->TCell TCR Recognition ActivatedTCell Activated T Cell TCell->ActivatedTCell Activation & Proliferation Cytokines Cytokine Release (e.g., IFN-γ, IL-4) ActivatedTCell->Cytokines Secretion

In Vitro T-Cell Stimulation Workflow

Methodology:

  • APC Preparation: Isolate antigen-presenting cells (e.g., bone marrow-derived dendritic cells or splenocytes) from a suitable animal model (e.g., BALB/c mice).

  • Peptide Pulsing: Incubate the APCs with FITC-OVA (323-339) at a predetermined concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours) to allow for peptide uptake and presentation on MHC class II molecules.

  • T-Cell Co-culture: Isolate naive CD4+ T cells and co-culture them with the peptide-pulsed APCs.

  • Analysis: After a period of incubation, assess T-cell activation through various methods:

    • Proliferation Assays: Measure T-cell proliferation using techniques like CFSE dilution or [3H]-thymidine incorporation.

    • Cytokine Secretion: Quantify the secretion of cytokines such as IFN-γ and IL-4 into the culture supernatant using ELISA or ELISPOT assays.

    • Intracellular Cytokine Staining (ICS): Use flow cytometry to detect the intracellular expression of cytokines within the T cells.

Induction of Allergic Airway Inflammation

FITC-OVA (323-339) can be used in vivo to model allergic asthma in mice. This protocol involves sensitizing the animals to the peptide and subsequently challenging them to induce an inflammatory response in the airways.

Methodology:

  • Sensitization: Sensitize mice (e.g., BALB/c) by intraperitoneal injection of OVA (323-339) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum) on specific days (e.g., days 0, 7, and 14).

  • Challenge: After the sensitization period, challenge the mice intranasally with a solution of OVA (323-339) on consecutive days (e.g., days 21-23).

  • Analysis: Following the challenge, assess the development of allergic airway inflammation through:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.

    • Histological Examination: Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E) to visualize peribronchial and perivascular inflammation.

    • Cytokine Profiling: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

    • Serum IgE Levels: Determine the concentration of total and OVA-specific IgE in the serum.

Signaling Pathways

The interaction of the OVA (323-339)-MHCII complex with the T-cell receptor (TCR) on a CD4+ T cell initiates a cascade of intracellular signaling events. In the context of allergic responses, this often leads to the differentiation of naive T cells into Th2 effector cells.

Th2_Differentiation cluster_APC Antigen-Presenting Cell cluster_TCell Naive CD4+ T Cell pMHCII OVA(323-339)-MHCII TCR TCR pMHCII->TCR Signal 1 CD4 CD4 pMHCII->CD4 GATA3 GATA3 TCR->GATA3 Initial Activation IL4 IL-4 GATA3->IL4 Th2_Cytokines IL-4, IL-5, IL-13 GATA3->Th2_Cytokines Transcription Th2_Cell Differentiated Th2 Cell GATA3->Th2_Cell IL4R IL-4 Receptor STAT6 STAT6 IL4R->STAT6 Phosphorylation STAT6->GATA3 Upregulation IL4->IL4R

Simplified Th2 Differentiation Pathway

Furthermore, studies using OVA (323-339) conjugated to nanoparticles have implicated the involvement of the STAT signaling pathway. Delivery of the peptide via nanoparticles was shown to decrease STAT-1 activity (associated with IFN-γ signaling) and increase STAT-3 activity (linked to IL-10 receptor signaling), suggesting a potential mechanism for inducing immune tolerance.

Quantitative Data Summary

Parameter Value Purity Molecular Weight ( g/mol ) Form Storage Reference
OVA (323-339)ISQAVHAAHAEINEAGR> 95%1773.91Lyophilized Powder-20°C
FITC-OVA (323-339)FITC-LC-ISQAVHAAHAEINEAGR> 95%2276.5Lyophilized Powder-20°C
Excitation/Emission (FITC)493/522 nmN/AN/AN/AN/A

Conclusion

FITC-OVA (323-339) is an indispensable tool for researchers in immunology and related fields. Its well-defined sequence, known three-dimensional structure in complex with MHC class II, and its potent immunogenic properties make it an ideal model antigen for studying a wide range of immune phenomena. From fundamental studies of T-cell activation to the development of novel therapies for allergic diseases, this peptide continues to be a cornerstone of immunological research. This guide provides a foundational understanding and practical framework for the effective utilization of FITC-OVA (323-339) in a laboratory setting.

References

An In-Depth Technical Guide to the Mechanism of FITC-OVA (323-339) T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the activation of CD4+ T-cells by the model antigen FITC-OVA (323-339). It details the critical interactions from antigen presentation to the downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Concepts of FITC-OVA (323-339) T-Cell Activation

The activation of naive CD4+ T-cells by the ovalbumin-derived peptide OVA (323-339) is a cornerstone model in immunology for studying antigen-specific immune responses. The peptide, with the amino acid sequence ISQAVHAAHAEINEAGR, is recognized by T-cells in the context of Major Histocompatibility Complex (MHC) class II molecules. The addition of a Fluorescein isothiocyanate (FITC) molecule allows for the tracking and visualization of the peptide in experimental set-ups without significantly altering its immunogenic properties.

The primary experimental systems for studying this interaction involve T-cells from DO11.10 transgenic mice, which recognize the OVA (323-339) peptide presented by the I-Ad MHC class II molecule in BALB/c mice, and OT-II transgenic mice, where the T-cell receptor (TCR) is specific for the same peptide presented by the I-Ab MHC class II molecule in C57BL/6 mice.

Antigen Presentation: The Peptide-MHC II Complex

The journey to T-cell activation begins with the processing of the OVA protein by antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, or B cells. The full protein is endocytosed, proteolytically cleaved into smaller peptides, and the OVA (323-339) fragment is loaded onto MHC class II molecules within endosomal compartments. This peptide

FITC-OVA(323-339): A Comprehensive Technical Guide for its Application as a Model Antigen in Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein isothiocyanate (FITC)-conjugated ovalbumin peptide 323-339 (FITC-OVA(323-339)) is a powerful tool in immunology, serving as a model antigen for studying a wide range of immune processes. This synthetic peptide corresponds to a well-characterized T-helper cell epitope of chicken ovalbumin, a protein widely used in allergy research and as a model immunogen.[1] The covalent linkage of FITC allows for fluorescent tracking, making it invaluable for assays involving antigen uptake, processing, and presentation.[2] This technical guide provides an in-depth overview of FITC-OVA(323-339), its applications, and detailed protocols for its use in key immunological experiments.

Core Properties and Applications

FITC-OVA(323-339) is a peptide with the sequence ISQAVHAAHAEINEAGR, conjugated with FITC.[1][3] It is primarily recognized by CD4+ T cells when presented by Major Histocompatibility Complex class II (MHC-II) molecules, particularly the I-A allele in mice.[4] This specificity makes it an ideal candidate for investigating antigen-specific CD4+ T cell activation, differentiation, and effector functions. The fluorescent FITC label, with an excitation maximum of approximately 493 nm and an emission maximum of 522 nm, facilitates its use in a variety of assays.

Key applications of FITC-OVA(323-339) include:

  • In vitro T-cell activation and proliferation assays: To study the direct effect of the antigen on specific T-cell populations.

  • In vivo immunization studies: To investigate the induction of humoral and cellular immune responses, including antibody production and T-cell memory.

  • Antigen presentation assays: To analyze the uptake, processing, and presentation of the antigen by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.

  • Flow cytometry-based tracking: To visualize and quantify antigen-specific T cells.

  • Adjuvant and vaccine delivery system evaluation: To assess the efficacy of different adjuvants and delivery platforms in enhancing immune responses to a specific antigen.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of FITC-OVA(323-339) in various experimental settings.

Table 1: In Vitro Assay Parameters

ParameterApplicationConcentration/ValueReference
Peptide ConcentrationT-cell Proliferation Assay0.05 - 5.0 µg/mL
Peptide ConcentrationDC Stimulation for Antigen Presentation10 µM
Peptide ConcentrationIn vitro T-cell Restimulation (ELISA)1 µg/mL
Peptide ConcentrationIn vitro T-cell Restimulation (Cytokine Assay)2 µg/mL
Peptide ConcentrationIn vitro T-cell Restimulation (ELISPOT)10 µg/mL

Table 2: In Vivo Immunization Parameters

ParameterAnimal ModelDosageAdjuvantReference
Peptide DoseBALB/c Mice20 µ g/mouse Complete Freund's Adjuvant (CFA)
Peptide DoseBALB/c Mice0.5 µgGM-CSF or Imiquimod
Peptide DoseBALB/c Mice25 µgAlum
Peptide DoseC57BL/6 Mice50 µgLipopolysaccharide (LPS) or Zymosan

Table 3: Antibody Detection Parameters (ELISA)

ParameterApplicationConcentration/ValueReference
Coating Antigen (OVA) ConcentrationIgG and IgE ELISA1.25 µg/mL
Serum DilutionIgG and IgE ELISA1/640 - 1/1280
Conjugate (PO-anti rat IgG) DilutionIgG ELISA1/12800
Conjugate (PO-anti rat Ig) DilutionTotal Ig ELISA1/600

Key Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps for measuring the proliferation of OVA-specific CD4+ T cells (e.g., from OT-II transgenic mice) in response to FITC-OVA(323-339) presented by APCs.

Materials:

  • FITC-OVA(323-339) peptide

  • Splenocytes from OT-II mice (as a source of OVA-specific CD4+ T cells)

  • Splenocytes from wild-type mice (as a source of APCs), irradiated or treated with mitomycin C

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (Carboxyfluorescein succinimidyl ester) for labeling T cells

  • 96-well round-bottom culture plates

Procedure:

  • Prepare APCs: Isolate splenocytes from a wild-type mouse. To prevent their proliferation, irradiate the cells (e.g., 3000 rads) or treat them with mitomycin C (50 µg/mL) for 30 minutes at 37°C. Wash the cells three times with complete medium.

  • Label OT-II T cells with CFSE: Isolate splenocytes from an OT-II mouse. Resuspend the cells at 1 x 10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding an equal volume of FBS and wash the cells three times with complete medium.

  • Set up the co-culture:

    • Plate the irradiated APCs at 2 x 10^5 cells/well in a 96-well plate.

    • Add FITC-OVA(323-339) peptide at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL).

    • Add CFSE-labeled OT-II splenocytes at 2 x 10^5 cells/well.

    • Include a negative control (no peptide) and a positive control (e.g., Concanavalin A at 5 µg/mL).

  • Incubate: Culture the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Analyze by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in the CD4+ T cell population.

In Vivo Immunization and Ex Vivo Analysis

This protocol describes a typical in vivo immunization procedure in mice to elicit an OVA-specific immune response, followed by ex vivo analysis of T-cell responses.

Materials:

  • FITC-OVA(323-339) peptide

  • Adjuvant (e.g., Complete Freund's Adjuvant - CFA)

  • Syringes and needles

  • BALB/c mice (8-12 weeks old)

Procedure:

  • Prepare the immunogen: Emulsify FITC-OVA(323-339) peptide with an equal volume of CFA. A typical dose is 20-50 µg of peptide per mouse.

  • Immunization: Inject the emulsion subcutaneously (s.c.) at the base of the tail or in the hind footpad. The total volume is typically 50-100 µL.

  • Booster immunization (optional): A booster immunization with FITC-OVA(323-339) in Incomplete Freund's Adjuvant (IFA) can be given 7-14 days after the primary immunization.

  • Harvest organs: 7-10 days after the final immunization, euthanize the mice and harvest the spleens and draining lymph nodes.

  • Prepare single-cell suspensions: Mechanically dissociate the organs and pass the cells through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using ACK lysis buffer.

  • Ex vivo restimulation:

    • Plate the splenocytes or lymph node cells at 2 x 10^6 cells/well in a 24-well plate.

    • Add FITC-OVA(323-339) peptide (e.g., 1-10 µg/mL).

    • Incubate for 48-72 hours.

  • Analyze immune responses:

    • Cytokine analysis: Collect the culture supernatants and measure cytokine levels (e.g., IFN-γ, IL-4, IL-10) by ELISA or multiplex bead array.

    • T-cell proliferation: Can be assessed by [3H]-thymidine incorporation or by flow cytometry if the responding T cells were labeled with a proliferation dye.

    • Flow cytometry for intracellular cytokines: Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then stain for surface markers (e.g., CD4) and intracellular cytokines.

Visualizations: Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The following diagram illustrates the pathway of exogenous antigen processing and presentation by an antigen-presenting cell (APC) via the MHC class II molecule, leading to the presentation of the OVA(323-339) peptide.

MHC_II_Presentation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Lysosome FITC-OVA(323-339) FITC-OVA(323-339) Endocytosis Endocytosis FITC-OVA(323-339)->Endocytosis Antigen Processing Antigen Processing OVA(323-339) Peptide OVA(323-339) Peptide Antigen Processing->OVA(323-339) Peptide Peptide Loading Peptide Loading Peptide-MHC-II Complex Peptide-MHC-II Complex Peptide Loading->Peptide-MHC-II Complex OVA(323-339) Peptide->Peptide Loading binds MHC-II MHC-II MHC-II MHC-II->Peptide Loading binds CLIP CLIP CLIP CLIP->Peptide Loading HLA-DM HLA-DM HLA-DM->Peptide Loading removes CLIP Cell Surface Cell Surface Peptide-MHC-II Complex->Cell Surface Transport to surface Endocytosis->Antigen Processing Golgi Golgi Golgi->MHC-II

Caption: MHC Class II presentation of OVA(323-339) peptide.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the peptide-MHC-II complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

TCR_Signaling cluster_APC APC Surface cluster_TCell T-Cell pMHC-II OVA(323-339)-MHC-II TCR TCR pMHC-II->TCR Recognition CD4 CD4 pMHC-II->CD4 CD3 CD3 TCR->CD3 Lck Lck CD4->Lck ZAP-70 ZAP-70 CD3->ZAP-70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP-70 phosphorylates LAT LAT ZAP-70->LAT phosphorylates PLCg1 PLCg1 LAT->PLCg1 recruits & activates Downstream Signaling Downstream Signaling PLCg1->Downstream Signaling Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription leads to

Caption: T-Cell Receptor signaling upon pMHC-II recognition.

Experimental Workflow: In Vivo Immunization and Ex Vivo Analysis

This diagram outlines the logical flow of a typical experiment using FITC-OVA(323-339) to study immune responses in vivo.

Experimental_Workflow cluster_Analysis Analysis Start Start Immunize Mice Immunize Mice with FITC-OVA(323-339) + Adjuvant Start->Immunize Mice Wait Wait 7-14 days Immunize Mice->Wait Antibody Titer Serum Antibody Titer (ELISA) Immunize Mice->Antibody Titer Collect Serum Harvest Organs Harvest Spleen & Draining Lymph Nodes Wait->Harvest Organs Prepare Cells Prepare Single-Cell Suspension Harvest Organs->Prepare Cells ExVivo Restimulation Ex Vivo Restimulation with FITC-OVA(323-339) Prepare Cells->ExVivo Restimulation Cytokine Analysis Cytokine Measurement (ELISA, Multiplex) ExVivo Restimulation->Cytokine Analysis Flow Cytometry Flow Cytometry (Cell Proliferation, Intracellular Cytokines) ExVivo Restimulation->Flow Cytometry End End Cytokine Analysis->End Flow Cytometry->End Antibody Titer->End

Caption: Workflow for in vivo immunization and ex vivo analysis.

Conclusion

FITC-OVA(323-339) is an indispensable tool for immunological research, providing a specific and traceable model antigen for the study of CD4+ T-cell responses. Its versatility allows for a wide range of applications, from fundamental studies of antigen presentation and T-cell activation to the preclinical evaluation of novel vaccines and immunotherapies. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage FITC-OVA(323-339) to advance our understanding of the adaptive immune system.

References

An In-depth Technical Guide to the MHC Class II Binding Properties of FITC-OVA(323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of the fluorescein (B123965) isothiocyanate (FITC)-labeled ovalbumin peptide fragment 323-339 (FITC-OVA(323-339)) to Major Histocompatibility Complex (MHC) class II molecules. This peptide is a critical tool in immunological research, particularly for studying antigen presentation and T-cell activation.

Introduction to FITC-OVA(323-339)

The peptide OVA(323-339), with the amino acid sequence ISQAVHAAHAEINEAGR, is a well-established immunodominant epitope derived from chicken ovalbumin.[1] It is widely recognized by the murine immune system in the context of specific MHC class II alleles. The conjugation of FITC to this peptide allows for its use as a fluorescent probe in various immunological and biochemical assays to quantify and characterize peptide-MHC class II interactions.

FITC-OVA(323-339) is particularly known for its ability to bind to the I-Ad and I-Ab alleles of the murine MHC class II molecule.[2] This interaction is a prerequisite for the presentation of the peptide to CD4+ T-cells, initiating an adaptive immune response. The binding of OVA(323-339) to I-Ad is complex, involving multiple binding registers where different segments of the peptide anchor into the peptide-binding groove of the MHC molecule.[3][4][5]

Quantitative Binding Data

The binding affinity of OVA(323-339) to various MHC class II alleles has been determined using competitive binding assays. The following table summarizes available quantitative data. It is important to note that while the native peptide is often used in these assays, the binding properties of the FITC-labeled peptide are expected to be comparable.

MHC Class II AllelePeptideAssay TypeIC50 (µM)Binding Interpretation
I-AdOVA(323-339)Competition Assay14Strong Binder
I-AbOVA(323-339)Competition Assay-Binder
BoLA-DRB3*2703OVA(323-339)Competition Assay> 320Weak/Non-binder

Note: A lower IC50 value indicates a higher binding affinity.

Experimental Protocols: Fluorescence Polarization-Based Competition Assay

A fluorescence polarization (FP) competition assay is a common method to determine the binding affinity of a test peptide for a specific MHC class II molecule. This is achieved by measuring the displacement of a fluorescently labeled probe peptide (in this case, FITC-OVA(323-339)) from the MHC class II molecule by an unlabeled competitor peptide.

Principle

The principle of FP is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this fluorescent molecule binds to a much larger molecule, its tumbling rate slows down, resulting in a higher degree of polarization of the emitted light. In a competition assay, the binding of an unlabeled test peptide to the MHC class II molecule displaces the FITC-labeled probe, leading to a decrease in the measured fluorescence polarization.

Materials
  • Purified, soluble MHC class II molecules (e.g., I-Ad, I-Ab)

  • FITC-OVA(323-339) peptide (fluorescent probe)

  • Unlabeled test peptides

  • Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well or 384-well black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Method
  • Preparation of Reagents:

    • Dissolve lyophilized MHC class II molecules and peptides in an appropriate solvent (e.g., DMSO for peptides, assay buffer for MHC) to create concentrated stock solutions.

    • Determine the optimal concentrations of MHC class II and FITC-OVA(323-339) to be used. This is typically done by titrating the FITC-OVA(323-339) with increasing concentrations of the MHC class II molecule to determine the concentration of MHC that yields a significant polarization signal.

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test peptide in the assay buffer.

    • In each well of the microplate, add a constant concentration of the MHC class II molecule and FITC-OVA(323-339).

    • Add the different concentrations of the unlabeled test peptide to the wells. Include control wells with:

      • FITC-OVA(323-339) only (for minimum polarization).

      • FITC-OVA(323-339) and MHC class II only (for maximum polarization).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a sufficient period to allow the binding reaction to reach equilibrium (typically 24-72 hours). The plate should be protected from light to prevent photobleaching of the FITC.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for FITC is ~495 nm, and the emission wavelength is ~520 nm.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor peptide concentration.

    • The IC50 value, which is the concentration of the unlabeled test peptide that causes a 50% reduction in the binding of the FITC-OVA(323-339) probe, is determined from the resulting sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis prep_mhc Prepare MHC-II Solution mix Mix MHC-II, FITC-OVA, and Competitor prep_mhc->mix prep_fitc_ova Prepare FITC-OVA(323-339) Solution prep_fitc_ova->mix prep_competitor Prepare Unlabeled Competitor Peptide Dilutions prep_competitor->mix incubate Incubate (24-72h, 37°C) mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp plot Plot FP vs. [Competitor] read_fp->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for a fluorescence polarization competition assay.

Signaling Pathway

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell antigen Exogenous Antigen (e.g., Ovalbumin) endocytosis Endocytosis antigen->endocytosis endosome Endosome/Lysosome endocytosis->endosome proteolysis Proteolysis endosome->proteolysis peptide OVA(323-339) Peptide proteolysis->peptide peptide_loading Peptide Loading onto MHC-II peptide->peptide_loading mhc_synthesis MHC-II Synthesis (ER) mhc_transport Transport to MIIC mhc_synthesis->mhc_transport mhc_transport->peptide_loading pmhc_complex pMHC-II Complex peptide_loading->pmhc_complex cell_surface Transport to Cell Surface pmhc_complex->cell_surface tcr_binding TCR-pMHC-II Interaction cell_surface->tcr_binding tcr T-Cell Receptor (TCR) tcr->tcr_binding cd4 CD4 cd4->tcr_binding signal_transduction Signal Transduction Cascade tcr_binding->signal_transduction costimulation Co-stimulation (e.g., CD28-B7) costimulation->signal_transduction t_cell_activation T-Cell Activation signal_transduction->t_cell_activation cytokine_release Cytokine Release (e.g., IL-2) t_cell_activation->cytokine_release proliferation Proliferation t_cell_activation->proliferation

Caption: MHC class II antigen presentation and T-cell activation pathway.

References

A Technical Guide to the Biological Activity of Fluorescently Labeled Ovalbumin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of fluorescently labeled ovalbumin (OVA) peptides. These reagents are invaluable tools in immunology, vaccine development, and drug delivery research, enabling the precise tracking and quantification of antigen uptake, processing, and presentation, as well as the subsequent T-cell activation. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core signaling pathways involved.

Introduction to Fluorescently Labeled Ovalbumin Peptides

Ovalbumin, the primary protein in egg white, is a widely used model antigen in immunological studies. Peptides derived from OVA, such as SIINFEKL (OVA257-264) and ISQAVHAAHAEINEAGR (OVA323-339), are presented by Major Histocompatibility Complex (MHC) class I and class II molecules, respectively, to elicit robust CD8+ and CD4+ T-cell responses.

The conjugation of fluorescent labels to these peptides allows for their direct visualization and quantification in a variety of experimental settings. However, it is crucial to recognize that the choice of fluorophore and the labeling strategy can potentially influence the peptide's intrinsic biological activity. Factors such as the size, charge, and hydrophobicity of the fluorescent dye may alter peptide conformation, receptor binding, and cellular uptake. Therefore, careful selection of the fluorescent label and appropriate controls are paramount for accurate interpretation of experimental results.[1][2]

Core Biological Activities and Applications

Fluorescently labeled OVA peptides are instrumental in dissecting several key immunological processes:

  • Antigen Uptake and Trafficking: Visualizing the internalization of peptides by antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.

  • Antigen Processing and Presentation: Monitoring the processing of antigens and the subsequent presentation of peptide-MHC complexes on the APC surface.

  • T-cell Activation: Quantifying the activation and proliferation of antigen-specific T-cells upon recognition of peptide-MHC complexes.

  • Immunogenicity Studies: Assessing the potency of different vaccine formulations and delivery systems in eliciting an immune response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of OVA peptides. These values can serve as a baseline for experimental design and data comparison.

Table 1: Peptide-MHC Binding and Complex Stability

PeptideMHC AlleleBinding Affinity (IC₅₀)Half-life (t½) of pMHC ComplexReference
SIINFEKL (OVA₂₅₇₋₂₆₄)H-2Kᵇ~5 nM~14 hours at 37°C[3]
Point-substituted OVA₂₅₇₋₂₆₄ variantsH-2KᵇVariableCorrelates with Kᵇ stabilization[4]
FRR-HA₃₀₆₋₃₁₈ (probe peptide)I-Aᵈ~25 nM (for unlabeled)Not specified[5]

Table 2: Cellular Uptake of Fluorescently Labeled OVA

Cell TypeFluorescent ProbeKey FindingsReference
DC2.4 cellsFITC-OVAVP-R8 significantly increased Mean Fluorescence Intensity (MFI) compared to KLH, indicating enhanced uptake.[6]
Immature Dendritic CellsFITC-OVAUptake is mediated by the mannose receptor (MMR-1/CD206).[7]

Table 3: T-Cell Responses to OVA Peptides

T-Cell TypeStimulusCytokine MeasuredKey FindingsReference
CD4+ T-cellsOVA vs. Polymerized OVA (OVA-POL)IFN-γ, IL-4, IL-10OVA-POL led to a 10-fold higher frequency of IFN-γ-producing cells and a 5-fold lower frequency of IL-10-producing cells compared to OVA.[1]
OT-I CD8+ T-cellsSIINFEKL-loaded BMDCsIFN-γ, IL-2Nanoparticle delivery of SIINFEKL to APCs activates T-cell proliferation and cytokine secretion.[2]

Table 4: Dose-Dependent Gene Regulation by OVA in Dendritic Cells

OVA ConcentrationNumber of Up-regulated GenesNumber of Down-regulated GenesPredominantly Affected PathwaysReference
10 µg/ml7787Ribosome synthesis, ion channel inhibition[8][9]
100 µg/ml339168Cytokine synthesis, regulation of immune responses[8][9]
10,000 µg/ml24971156TNF signaling, NF-kappa B signaling, antigen processing and presentation[8][9]

Detailed Experimental Protocols

Protocol for Cellular Uptake of Fluorescently Labeled OVA Peptide by Flow Cytometry

This protocol allows for the quantification of peptide internalization by a cell population.[10][11]

Materials:

  • Suspension or adherent cells (e.g., DC2.4, bone marrow-derived DCs)

  • Fluorescently labeled OVA peptide (e.g., FITC-OVA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot the desired number of cells (e.g., 1 x 10⁶ cells/tube).

    • For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium. Centrifuge, resuspend in PBS, and aliquot.

  • Peptide Incubation: Add the fluorescently labeled peptide at the desired concentration to the cell suspension. Incubate for a defined period (e.g., 1 hour) at 37°C. Include an unlabeled cell sample as a negative control.

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound peptide. Centrifuge at low speed between washes.

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer using the appropriate laser for excitation and detecting the emission in the corresponding channel. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the gated population to quantify peptide uptake.

Protocol for In Vitro Antigen Presentation Assay

This protocol determines the ability of APCs to present the OVA peptide on MHC class I molecules.[12][13]

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • SIINFEKL peptide (OVA₂₅₇₋₂₆₄)

  • Complete RPMI medium

  • Fluorescently labeled anti-mouse H-2Kᵇ bound to SIINFEKL antibody (e.g., 25-D1.16-APC)

  • Flow cytometry buffer

  • Flow cytometer

Procedure:

  • APC Preparation: Culture and differentiate BMDCs. On day 7, harvest the cells.

  • Peptide Pulsing: Incubate BMDCs with varying concentrations of the SIINFEKL peptide (e.g., 0-10 µg/mL) for a specified time (e.g., 2-4 hours) at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess peptide.

  • Staining: Resuspend the cells in flow cytometry buffer and stain with the 25-D1.16 antibody for 30 minutes at 4°C in the dark. Include an isotype control.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Data Acquisition and Analysis: Resuspend the cells and analyze by flow cytometry. The fluorescence intensity of the 25-D1.16 antibody staining indicates the level of SIINFEKL-H-2Kᵇ complex expression on the cell surface.

Protocol for T-Cell Activation Assay

This protocol measures T-cell activation by quantifying cytokine production following co-culture with peptide-pulsed APCs.[2][14]

Materials:

  • Peptide-pulsed APCs (from Protocol 4.2)

  • Antigen-specific T-cells (e.g., OT-I CD8+ T-cells for SIINFEKL)

  • Complete T-cell medium

  • Brefeldin A

  • Fluorescently labeled antibodies for intracellular cytokine staining (e.g., anti-IFN-γ-PE, anti-TNF-α-FITC)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Co-culture: Co-culture the peptide-pulsed APCs with the antigen-specific T-cells at an appropriate ratio (e.g., 1:2) in a 96-well plate.

  • Incubation: Incubate the co-culture for several hours (e.g., 5-6 hours) at 37°C.

  • Protein Transport Inhibition: For the last 2-4 hours of incubation, add Brefeldin A to the culture to block cytokine secretion and allow intracellular accumulation.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD8, CD3) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Fix and permeabilize the cells using appropriate buffers according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

  • Data Acquisition and Analysis: Analyze the cells by flow cytometry. Gate on the T-cell population and quantify the percentage of cells expressing the cytokines of interest.

Signaling Pathways and Visualizations

Ovalbumin Peptide-Induced Toll-Like Receptor (TLR) Signaling

Ovalbumin-derived peptides can engage Toll-like receptors (TLRs) on dendritic cells, leading to the activation of signaling pathways that promote a tolerogenic immune response. This involves the upregulation of aldehyde dehydrogenase (ALDH) and the production of anti-inflammatory cytokines like IL-10.[8][15][16][17]

TLR_Signaling OVA_Peptide Ovalbumin Peptide TLR TLR2/4/5 OVA_Peptide->TLR binds MyD88 MyD88 TLR->MyD88 recruits RA_Pathway Retinoic Acid Pathway TLR->RA_Pathway activates TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB AP1 AP-1 TRAF6->AP1 IL10 IL-10 Production NFkB->IL10 AP1->IL10 ALDH ALDH Induction RA_Pathway->ALDH Treg_Induction Treg/Tr1 Induction ALDH->Treg_Induction IL10->Treg_Induction

Caption: Ovalbumin peptide activation of TLR signaling in dendritic cells.

T-Cell Receptor (TCR) Signaling upon OVA-pMHC Recognition

The binding of a fluorescently labeled OVA peptide presented by an MHC molecule to its cognate T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector function. A key early event is the phosphorylation of tyrosine residues in the TCR complex, which triggers downstream pathways like the MAPK cascade.[15][18]

TCR_Signaling APC Antigen Presenting Cell T_Cell T-Cell pMHC Fluorescent OVA-pMHC TCR TCR pMHC->TCR Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Ca_Pathway Ca²⁺ Pathway PLCg->Ca_Pathway ERK pERK1/2 Ras_MAPK->ERK NFAT NFAT Ca_Pathway->NFAT Activation T-Cell Activation (Proliferation, Cytokine Release) ERK->Activation NFAT->Activation

Caption: TCR signaling cascade initiated by fluorescent OVA-pMHC binding.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical experimental workflow for characterizing the biological activity of a novel fluorescently labeled ovalbumin peptide.

Experimental_Workflow Start Synthesize & Purify Fluorescent OVA Peptide Characterize Characterize Peptide (Mass Spec, Purity) Start->Characterize Uptake Cellular Uptake Assay (Flow Cytometry) Characterize->Uptake Presentation Antigen Presentation Assay (Flow Cytometry) Uptake->Presentation Activation T-Cell Activation Assay (ELISpot / ICS) Presentation->Activation Data_Analysis Data Analysis & Comparison (MFI, % Positive Cells, Cytokine Levels) Activation->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Workflow for evaluating fluorescent OVA peptide biological activity.

Conclusion

Fluorescently labeled ovalbumin peptides are powerful tools for elucidating fundamental immunological processes. This guide provides a framework for their application, including detailed protocols, quantitative benchmarks, and an overview of the key signaling pathways involved. By carefully considering the experimental design and potential artifacts introduced by fluorescent labeling, researchers can leverage these reagents to gain deeper insights into antigen-specific immune responses, paving the way for advancements in vaccine design and immunotherapies.

References

An In-Depth Technical Guide to FITC-OVA (323-339) in the Induction of Th2-Type Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the ovalbumin (OVA) peptide 323-339, often labeled with fluorescein (B123965) isothiocyanate (FITC) for tracking, as a classical model antigen for inducing and studying T helper 2 (Th2)-type immune responses. Th2 responses are critical in allergic diseases, such as asthma, and the defense against extracellular parasites. Understanding the mechanisms of Th2 induction is paramount for the development of novel therapeutics and vaccines.

Core Mechanism: Antigen Presentation and Naive T Cell Activation

The induction of an adaptive immune response begins with the uptake and processing of an antigen by an Antigen Presenting Cell (APC), such as a dendritic cell (DC). The OVA (323-339) peptide is a well-characterized T-cell epitope that binds to the Major Histocompatibility Complex (MHC) class II molecule I-Ad in BALB/c mice. This peptide-MHC II complex is then presented on the APC surface to a naive CD4+ T cell.

A stable interaction between the T cell receptor (TCR) on the T cell and the peptide-MHC II complex on the APC provides the first signal for T cell activation. A second, co-stimulatory signal, typically involving the interaction of CD28 on the T cell with B7 molecules (CD80/CD86) on the APC, is required for full activation and to prevent anergy.

Th2_Signaling_Pathway TCR_Signal TCR Activation (Signal 1 + 2) IL4R IL-4 Receptor TCR_Signal->IL4R Upregulates IL4_Source Initial IL-4 Source (e.g., Mast Cells, NKT Cells) IL4 IL-4 IL4_Source->IL4 Secretes IL4->IL4R Binds STAT6 STAT6 IL4R->STAT6 Activates pSTAT6 p-STAT6 STAT6->pSTAT6 Phosphorylation GATA3 GATA3 Expression pSTAT6->GATA3 Induces GATA3->GATA3 Positive Feedback Th2_Cytokines Th2 Cytokine Production (IL-4, IL-5, IL-13) GATA3->Th2_Cytokines Promotes Differentiation Th2 Cell Differentiation GATA3->Differentiation Th2_Cytokines->Differentiation Drives

Methodological & Application

Application Notes and Protocols for FITC-OVA (323-339) in Dendritic Cell Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and modulating adaptive immune responses. The process of antigen uptake by DCs is a critical first step for subsequent antigen processing and presentation to T cells. Fluorescently labeled antigens, such as Fluorescein isothiocyanate (FITC)-conjugated Ovalbumin (OVA), are widely used to study the mechanisms of antigen internalization by DCs. Specifically, the OVA (323-339) peptide is a well-characterized T-cell epitope that is presented by MHC class II molecules. Utilizing FITC-labeled OVA (323-339) allows for the direct visualization and quantification of peptide uptake by DCs, providing valuable insights into the efficiency of antigen capture and the functional capacity of these key immune cells.

These application notes provide a detailed protocol for performing a dendritic cell uptake assay using FITC-OVA (323-339) and analyzing the results by flow cytometry.

Data Presentation

Table 1: Summary of Quantitative Data from Dendritic Cell Uptake Assays Using FITC-OVA

Cell TypeFITC-OVA ConcentrationIncubation TimeIncubation Temperature (°C)Uptake Measurement (MFI)Fold Change vs. ControlReference
Bone Marrow-Derived Dendritic Cells (BMDC)0.2 mg/ml10 min37Not specified~2.5-fold (with LT-IIa-B5 treatment)[1]
Bone Marrow-Derived Dendritic Cells (BMDC)Not specified10 min37Not specified>2-fold (with LT-IIa-B5 treatment)[1]
Dendritic Cells (unspecified)Not specifiedNot specified37382~4.3-fold (vs. 4°C)[2]
Dendritic Cells (unspecified)Not specifiedNot specified487.7Control[2]
DC2.4 cellsNot specified1 h3710.3 (with VP-R8)~1.95-fold (vs. OVA alone)[3]
DC2.4 cellsNot specified1 h375.27 (OVA alone)Control[3]

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol: Dendritic Cell Uptake of FITC-OVA (323-339) by Flow Cytometry

This protocol describes the in vitro assessment of FITC-OVA (323-339) peptide uptake by bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Bone marrow cells isolated from mice

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant murine Interleukin-4 (IL-4)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • FITC-OVA (323-339) peptide

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS containing 2% FBS and 0.1% sodium azide)

  • Anti-CD11c antibody (e.g., APC-conjugated)

  • 7-Aminoactinomycin D (7-AAD) or other viability dye

  • Flow cytometer

Procedure:

  • Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in Complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

    • On day 3, add fresh Complete RPMI with cytokines.

    • On day 6 or 7, immature DCs can be harvested for the uptake assay.

  • Antigen Uptake Assay:

    • Harvest immature BMDCs and wash them with PBS.

    • Resuspend the cells in pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.

    • Prepare experimental tubes with 1 x 10^5 to 2 x 10^5 cells per tube.

    • Add FITC-OVA (323-339) to the cell suspension at a final concentration of 1-10 µg/mL.

    • Crucial Control: Prepare a control tube that will be incubated on ice (4°C) to assess surface binding versus active uptake.

    • Incubate the tubes at 37°C in a 5% CO2 incubator for various time points (e.g., 15, 30, 60 minutes). The optimal time should be determined empirically.

    • To stop the uptake, wash the cells three times with ice-cold FACS buffer.[1]

  • Staining for Flow Cytometry:

    • After the final wash, resuspend the cell pellet in FACS buffer.

    • Add an APC-conjugated anti-CD11c antibody to identify the dendritic cell population.

    • Incubate on ice for 20-30 minutes in the dark.

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in FACS buffer containing a viability dye like 7-AAD to exclude dead cells from the analysis.[1]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the single, live cell population using forward and side scatter, and the viability dye.

    • From the live, single-cell population, gate on the CD11c-positive cells.

    • Analyze the FITC fluorescence intensity (MFI) within the CD11c-positive population.

    • Compare the MFI of cells incubated at 37°C to the MFI of cells incubated at 4°C to determine the extent of active uptake.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_flow_cytometry Flow Cytometry BM_isolation Isolate Bone Marrow Cells DC_culture Culture with GM-CSF & IL-4 (6-7 days) BM_isolation->DC_culture Harvest_DCs Harvest Immature DCs DC_culture->Harvest_DCs Incubate_FITC_OVA Incubate DCs with FITC-OVA (323-339) Harvest_DCs->Incubate_FITC_OVA Temp_control 37°C (Uptake) vs. 4°C (Control) Incubate_FITC_OVA->Temp_control Wash_cells Wash with Cold FACS Buffer Temp_control->Wash_cells Stain_markers Stain with Anti-CD11c & Viability Dye Wash_cells->Stain_markers Acquire_data Acquire on Flow Cytometer Stain_markers->Acquire_data Analyze_data Gate on Live, CD11c+ Cells & Analyze FITC MFI Acquire_data->Analyze_data

Caption: Experimental workflow for the dendritic cell uptake assay.

signaling_pathway cluster_extracellular Extracellular cluster_cell Dendritic Cell cluster_endocytosis Endocytosis cluster_processing Antigen Processing cluster_presentation Antigen Presentation FITC_OVA FITC-OVA (323-339) Receptor Receptor-Mediated Endocytosis FITC_OVA->Receptor Macropinocytosis Macropinocytosis FITC_OVA->Macropinocytosis Endosome Early Endosome Receptor->Endosome Macropinocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome MHCII_loading Peptide Loading onto MHC-II Lysosome->MHCII_loading MHCII_complex pMHC-II Complex MHCII_loading->MHCII_complex T_cell_activation T-Cell Activation MHCII_complex->T_cell_activation

Caption: Antigen uptake and presentation pathway in dendritic cells.

References

Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Stimulation with FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide OVA (323-339) is a classic model antigen used to study MHC class II-restricted antigen presentation and subsequent CD4+ T-cell activation. When presented by antigen-presenting cells (APCs) like dendritic cells, this peptide is recognized by the T-cell receptor (TCR) on specific CD4+ T-cells, such as those from OT-II transgenic mice. This recognition triggers a signaling cascade leading to T-cell activation, proliferation, and cytokine production. Flow cytometry is a powerful technique to quantify these responses at the single-cell level. This document provides detailed protocols for stimulating T-cells with FITC-labeled OVA (323-339) peptide and analyzing the activation status using multi-color flow cytometry.

Data Presentation

The following table summarizes representative quantitative data obtained from flow cytometry analysis of murine splenocytes stimulated with FITC-OVA (323-339). The data illustrates the upregulation of key T-cell activation markers.

Treatment Group% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% IFN-γ+ of CD4+ T-cells
Unstimulated Control2.5%5.1%0.8%
FITC-OVA (323-339)25.8%30.2%15.6%
Staphylococcal Enterotoxin B (SEB) (Positive Control)65.3%72.5%45.1%

Signaling Pathway

The interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the peptide-MHC class II complex on an antigen-presenting cell (APC) initiates a complex intracellular signaling cascade. This ultimately leads to T-cell activation, characterized by the expression of activation markers and the production of cytokines.

T-Cell Activation Signaling Pathway.

Experimental Workflow

The overall experimental workflow for analyzing T-cell stimulation involves isolating cells, stimulating them with the FITC-OVA peptide, staining for cell surface and intracellular markers, and finally acquiring and analyzing the data using a flow cytometer.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Stimulation In Vitro Stimulation cluster_Staining Antibody Staining cluster_Analysis Flow Cytometry Analysis Isolate_Splenocytes Isolate Splenocytes (e.g., from OT-II mice) RBC_Lysis Red Blood Cell Lysis Isolate_Splenocytes->RBC_Lysis Cell_Count Cell Counting and Viability RBC_Lysis->Cell_Count Plate_Cells Plate Cells Cell_Count->Plate_Cells Add_Stimuli Add FITC-OVA (323-339) and Co-stimulatory Antibodies Plate_Cells->Add_Stimuli Incubate Incubate (e.g., 24-72 hours) Add_Stimuli->Incubate Add_BFA Add Brefeldin A (last 4-6 hours) for intracellular cytokine staining Incubate->Add_BFA Harvest_Cells Harvest and Wash Cells Add_BFA->Harvest_Cells Surface_Stain Surface Staining (e.g., anti-CD4, anti-CD69, anti-CD25) Harvest_Cells->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining (e.g., anti-IFN-γ) Fix_Perm->Intracellular_Stain Acquire_Data Data Acquisition on Flow Cytometer Intracellular_Stain->Acquire_Data Compensation Compensation and Gating Acquire_Data->Compensation Data_Analysis Analyze Data (e.g., % positive cells, MFI) Compensation->Data_Analysis

Experimental Workflow for T-Cell Stimulation Assay.

Experimental Protocols

Protocol 1: Preparation of Murine Splenocytes
  • Euthanize mice according to approved institutional guidelines.

  • Aseptically harvest the spleen and place it in a petri dish containing 5 mL of complete RPMI-1640 medium.

  • Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.

  • Add 10 mL of complete RPMI-1640 to quench the lysis reaction.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cells in 10 mL of complete RPMI-1640.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: In Vitro T-Cell Stimulation with FITC-OVA (323-339)
  • Resuspend the prepared splenocytes to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.

  • Add FITC-OVA (323-339) peptide to the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (vehicle only) and a positive control (e.g., SEB at 1 µg/mL or anti-CD3/CD28 beads).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the activation markers of interest.

  • For intracellular cytokine analysis, add a protein transport inhibitor such as Brefeldin A (e.g., at 10 µg/mL) for the final 4-6 hours of incubation.

Protocol 3: Staining for Flow Cytometry Analysis
  • Harvest the cells from the culture plate and transfer them to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Surface Staining : Resuspend the cell pellet in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide) containing a cocktail of fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD69, anti-CD25).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with 1 mL of FACS buffer, centrifuge, and discard the supernatant.

  • Fixation and Permeabilization (for intracellular staining) : Resuspend the cell pellet in 100 µL of a fixation/permeabilization solution and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 1 mL of permeabilization buffer, centrifuge, and discard the supernatant.

  • Intracellular Staining : Resuspend the cell pellet in 50 µL of permeabilization buffer containing the fluorescently conjugated antibody against the intracellular cytokine of interest (e.g., anti-IFN-γ).

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with 1 mL of permeabilization buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.

Protocol 4: Flow Cytometry Data Acquisition and Gating Strategy
  • Set up the flow cytometer with the appropriate laser and filter configurations for the fluorochromes used.

  • Use single-stained compensation controls to correct for spectral overlap.

  • Acquire a sufficient number of events (e.g., 10

Application Notes and Protocols for In Vivo Imaging of Immune Response with FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorescently labeled peptide, FITC-OVA (323-339), to visualize and quantify antigen-specific immune responses in vivo. This peptide, derived from chicken ovalbumin, serves as a model antigen for studying CD4+ T cell activation, particularly in conjunction with TCR transgenic mouse models such as OT-II and DO11.10. The protocols outlined below are intended for researchers in immunology, cell biology, and drug development who are interested in real-time imaging of cellular interactions within a living organism.

The primary application of FITC-OVA (323-339) is to track the presentation of this specific antigen by antigen-presenting cells (APCs), such as dendritic cells (DCs), and the subsequent recognition and activation of cognate CD4+ T cells. This allows for the direct observation and quantification of key immunological processes including T cell motility, T cell-DC interactions, T cell activation and proliferation, and the formation of the immunological synapse. These studies are critical for understanding the fundamental mechanisms of adaptive immunity and for evaluating the efficacy of novel immunomodulatory therapies.

Core Concepts and Signaling Pathways

The immune response initiated by the OVA (323-339) peptide involves a series of well-defined cellular and molecular interactions. Antigen-presenting cells, such as dendritic cells, process the full ovalbumin protein or directly present the peptide fragment on Major Histocompatibility Complex class II (MHC-II) molecules. These pMHC-II complexes are then recognized by the T cell receptor (TCR) on cognate CD4+ T cells, such as those from OT-II or DO11.10 transgenic mice. This recognition, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cells.

T_Cell_Activation cluster_APC Antigen Presenting Cell (DC) cluster_T_Cell CD4+ T Cell (OT-II / DO11.10) APC Dendritic Cell MHC_II MHC-II APC->MHC_II Co_stim Co-stimulatory Molecules (CD80/86) APC->Co_stim TCR T Cell Receptor (TCR) MHC_II->TCR Signal 1: Antigen Recognition OVA_Peptide FITC-OVA (323-339) OVA_Peptide->MHC_II Loading CD28 CD28 Co_stim->CD28 Signal 2: Co-stimulation T_Cell Naive CD4+ T Cell T_Cell->TCR CD4 CD4 T_Cell->CD4 T_Cell->CD28 Activation T Cell Activation (IL-2 Production, Proliferation) TCR->Activation CD4->MHC_II CD28->Activation

Caption: T-Cell Activation Signaling Pathway.

Experimental Data Summary

The following tables summarize quantitative data from various studies utilizing FITC-OVA (323-339) for in vivo and in vitro imaging of the immune response.

Table 1: In Vitro Dendritic Cell Stimulation and T Cell Co-culture

ParameterValueCell TypeSource
DC Stimulation Concentration100 µg/mlDendritic Cells (DCs)[1]
DC Stimulation TimeOvernightDendritic Cells (DCs)[1]
T Cell Calcium IndicatorFluo-4T Cells[1]
T Cell:DC Co-culture Ratio1:1Naïve T cells and Stimulated DCs[2]
In Vitro T Cell Proliferation Assay Duration3 daysOT-II T cells and CD11c+ DCs[2][3][4]
Peptide Concentration for DC Pulsing5 µMDsRed+ DCs[2]
Peptide Concentration for T Cell Stimulation0.1 µM and 10 µMOT-II CD4+ T cells and DCs[5]

Table 2: In Vivo Imaging Parameters and Cell Administration

ParameterValueAnimal ModelSource
Adoptively Transferred T Cells~4x10^6 CFSE-labeled cellsBALB/c or C57BL/6[6]
DC Injection (Subcutaneous)0.5 x 10^6 in 30-50 µl PBSRecipient Mice[7][8]
In Vivo T Cell Proliferation Assay Duration2-4 daysBALB/c or C57BL/6[6]
Soluble OVA Injection0.5 µgDO11.10 mice[9]
Injected Regulatory T Cells1 x 10^6X-irradiated DO11.10 mice[9]

Experimental Protocols

Protocol 1: In Vitro Pulsing of Dendritic Cells with FITC-OVA (323-339)

This protocol describes the preparation of antigen-presenting dendritic cells for co-culture with T cells or for adoptive transfer into recipient animals.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or splenic DCs

  • FITC-OVA (323-339) peptide

  • Complete RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GM-CSF (for BMDCs)

  • LPS (optional, for DC maturation)

Procedure:

  • Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 7 days to differentiate them into BMDCs.[10]

  • Harvest mature or immature DCs and wash them with PBS.

  • Resuspend DCs at a concentration of 1 x 10^6 cells/mL in complete RPMI.

  • Add FITC-OVA (323-339) peptide to the cell suspension at a final concentration of 1-100 µg/mL.[1][7][8] The optimal concentration should be determined empirically.

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for peptide uptake and presentation on MHC-II molecules.[1]

  • (Optional) For DC maturation, add LPS (e.g., 250 ng/mL) for the final 24 hours of culture.[11]

  • Wash the DCs twice with sterile PBS to remove any unbound peptide before co-culture or injection.[1]

Protocol 2: In Vivo Imaging of T Cell - DC Interactions using Two-Photon Microscopy

This protocol outlines the steps for adoptive transfer of fluorescently labeled T cells and peptide-pulsed DCs into a recipient mouse, followed by intravital imaging of their interactions in the lymph node.

Experimental_Workflow cluster_Preparation Cell and Animal Preparation cluster_InVivo In Vivo Procedure cluster_Imaging Imaging and Analysis Isolate_T_Cells Isolate naive CD4+ T cells (e.g., from OT-II mice) Label_T_Cells Label T cells with a fluorescent dye (e.g., CFSE, CMTMR) Isolate_T_Cells->Label_T_Cells Adoptive_Transfer_T Adoptively transfer labeled T cells into recipient mouse (i.v.) Label_T_Cells->Adoptive_Transfer_T Pulse_DCs Pulse DCs with FITC-OVA (323-339) (Protocol 1) Inject_DCs Inject peptide-pulsed DCs (s.c. into footpad) Pulse_DCs->Inject_DCs Adoptive_Transfer_T->Inject_DCs Allow T cells to equilibrate (24h) Anesthetize Anesthetize mouse and expose draining lymph node Inject_DCs->Anesthetize Wait for cell migration (4-48h) Two_Photon Perform two-photon microscopy of the lymph node Anesthetize->Two_Photon Analyze_Data Analyze T cell motility, DC-T cell contact duration, and clustering Two_Photon->Analyze_Data

Caption: Experimental workflow for in vivo imaging.

Materials:

  • Recipient mice (e.g., C57BL/6 or BALB/c)

  • OT-II or DO11.10 TCR transgenic mice as a source of T cells

  • FITC-OVA (323-339) pulsed DCs (from Protocol 1)

  • Cell tracking dyes (e.g., CFSE, CMAC, CMTMR)

  • Sterile PBS

  • Anesthetics

  • Two-photon microscope

Procedure:

  • T Cell Preparation: a. Isolate naïve CD4+ T cells from the spleen and lymph nodes of an OT-II or DO11.10 mouse using a T cell isolation kit. b. Label the isolated T cells with a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester) or CMTMR (5-(and-6)-(((4-chloromethyl)benzoyl)amino)tetramethylrhodamine) according to the manufacturer's protocol.[6][7][8] c. Wash the labeled T cells three times with sterile PBS and resuspend in PBS for injection.

  • Animal Preparation and Cell Injection: a. Adoptively transfer approximately 4 x 10^6 labeled T cells into a recipient mouse via intravenous (i.v.) injection. Allow the T cells to equilibrate for 24 hours.[6] b. On the day of imaging, inject 0.5 x 10^6 FITC-OVA (323-339)-pulsed DCs in 30-50 µL of PBS subcutaneously (s.c.) into the hind footpad of the recipient mouse.[7][8]

  • Intravital Imaging: a. At a desired time point after DC injection (typically between 4 and 48 hours), anesthetize the mouse.[8] b. Surgically expose the draining popliteal lymph node. c. Position the mouse on the stage of a two-photon microscope and maintain its body temperature. d. Acquire time-lapse 3D image stacks of the T cell-rich paracortical regions of the lymph node. The FITC-OVA on the DCs and the fluorescent label on the T cells will allow for their simultaneous visualization.

  • Data Analysis: a. Use imaging software (e.g., Imaris, Fiji) to track the movement of individual T cells and DCs over time. b. Quantify parameters such as T cell velocity, arrest coefficient, and the duration of T cell-DC contacts. c. Analyze the formation of T cell clusters around the antigen-presenting DCs.[7][8]

Logical Relationships in Immune Response Imaging

The use of FITC-OVA (323-339) in conjunction with transgenic T cells provides a powerful system to dissect the intricacies of the adaptive immune response. The logical flow of this experimental approach allows for the direct correlation of antigen presentation with specific T cell behaviors.

Logical_Relationship cluster_Process Immunological Processes cluster_Observable Observable Outcomes Antigen FITC-OVA (323-339) Peptide APC Antigen Presenting Cell (APC) Antigen->APC Presentation Antigen Presentation (MHC-II) APC->Presentation T_Cell Antigen-Specific CD4+ T Cell (OT-II / DO11.10) Recognition TCR Recognition T_Cell->Recognition Presentation->Recognition Activation T Cell Activation Recognition->Activation Interaction Stable T Cell - APC Interaction Activation->Interaction Proliferation T Cell Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IL-2) Activation->Cytokine_Release Clustering T Cell Clustering Interaction->Clustering Motility_Change Decreased T Cell Motility Interaction->Motility_Change

References

Application Notes and Protocols for FITC-OVA (323-339) ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals on performing an Enzyme-Linked Immunospot (ELISPOT) assay to quantify T-cells responding to the immunodominant ovalbumin peptide, OVA (323-339). While the query specifies "FITC-OVA," it is important to note that the standard ELISPOT assay for this peptide typically measures cytokine secretion (e.g., IFN-γ) in response to the unlabeled peptide. The use of a FITC label on the peptide is not a standard component of the ELISPOT assay itself but may be relevant for other applications like flow cytometry or microscopy to track antigen uptake. This protocol will focus on the widely established ELISPOT method for detecting an IFN-γ response to the OVA (323-339) peptide.

The OVA (323-339) peptide (sequence: ISQAVHAAHAEINEAGR) is a major MHC class II-restricted T-cell epitope of ovalbumin.[1][2] It is extensively used to stimulate and analyze antigen-specific T-cell responses in various immunological assays, including ELISPOT.[1][3] The ELISPOT assay is a highly sensitive method for detecting and quantifying individual cells that secrete a particular protein, such as a cytokine.[4] This makes it a powerful tool for monitoring immune responses in research and clinical settings.

T-Cell Activation by OVA (323-339) Peptide

The ELISPOT assay for OVA (323-339) is based on the principle of T-cell activation. Antigen-presenting cells (APCs), such as dendritic cells or macrophages, present the OVA (323-339) peptide on their MHC class II molecules to CD4+ T-helper cells. This interaction, along with co-stimulatory signals, leads to the activation of the T-cell and the secretion of cytokines like Interferon-gamma (IFN-γ).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell APC APC MHC_II MHC Class II + OVA (323-339) TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Recognition T_Cell T-Cell Cytokine IFN-γ Secretion T_Cell->Cytokine Activation & Secretion TCR->T_Cell Signal Transduction

T-Cell Activation by OVA (323-339) Peptide.

Experimental Workflow for IFN-γ ELISPOT Assay

The ELISPOT assay follows a systematic workflow, from coating the plate with a capture antibody to the final analysis of the spots, where each spot represents a single cytokine-secreting cell.

ELISPOT_Workflow A 1. Coat Plate with Anti-IFN-γ Capture Antibody B 2. Block Plate A->B C 3. Prepare and Add Cells & OVA (323-339) Peptide B->C D 4. Incubate (18-24 hours) C->D E 5. Wash & Add Biotinylated Anti-IFN-γ Detection Antibody D->E F 6. Wash & Add Streptavidin-Enzyme Conjugate E->F G 7. Wash & Add Substrate F->G H 8. Stop Reaction & Dry Plate G->H I 9. Analyze Spots H->I

IFN-γ ELISPOT Assay Experimental Workflow.

Detailed Experimental Protocol

This protocol outlines the steps for performing an IFN-γ ELISPOT assay to measure T-cell responses to the OVA (323-339) peptide.

Materials and Reagents
  • 96-well PVDF membrane ELISPOT plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

  • Enzyme substrate (e.g., AEC or BCIP/NBT)

  • OVA (323-339) peptide (ISQAVHAAHAEINEAGR)

  • Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and L-glutamine)

  • Phosphate Buffered Saline (PBS)

  • Tween 20

  • Blocking solution (e.g., PBS with 1% BSA or serum)

  • Positive control mitogen (e.g., Phytohemagglutinin - PHA)

  • Sterile deionized water

  • 35% or 70% Ethanol (B145695) (for plate pre-wetting)

Protocol Steps

Day 1: Plate Coating

  • Pre-wet the Plate: Add 15 µL of 35% or 70% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.

  • Wash: Aspirate the ethanol and wash the wells three times with 150 µL of sterile PBS.

  • Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.

  • Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Incubation

  • Prepare Cells: Thaw cryopreserved cells according to standard protocols or prepare a single-cell suspension from fresh tissue (e.g., spleen). Ensure high cell viability.

  • Wash and Block: Aspirate the capture antibody solution and wash the wells twice with 150 µL of sterile PBS. Block the membrane by adding 150 µL of blocking solution to each well and incubate for at least 2 hours at 37°C.

  • Prepare Stimulants:

    • OVA (323-339) Peptide: Dilute the peptide in complete culture medium to the desired final concentration (typically 1-10 µg/mL).

    • Positive Control: Prepare a working solution of PHA in complete culture medium.

    • Negative Control: Use complete culture medium alone.

  • Plate Cells: Aspirate the blocking solution. Add 50 µL of the cell suspension and 50 µL of the diluted peptide or control solution to the appropriate wells. A typical cell concentration is 2-3 x 10^5 cells per well.

  • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO2 for 18-24 hours. It is crucial not to disturb the plate during this incubation to avoid the formation of indistinct spots.

Day 3: Detection and Development

  • Cell Removal: Aspirate the cell suspension from the wells.

  • Wash: Wash the plate six times with PBS containing 0.01-0.05% Tween 20 (PBS-T).

  • Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in blocking solution. Add 50-100 µL to each well and incubate for 2 hours at room temperature.

  • Wash: Wash the plate three times with PBS-T.

  • Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in blocking solution. Add 50-100 µL to each well and incubate for 45-60 minutes at room temperature.

  • Wash: Wash the plate three times with PBS-T, followed by three washes with PBS to remove any residual Tween 20.

  • Add Substrate: Add 100 µL of the enzyme substrate to each well and monitor spot development. This can take 5-20 minutes. Stop the reaction when spots are clearly visible but before the background starts to color.

  • Stop Reaction: Stop the color development by washing the plate thoroughly with deionized water.

  • Dry and Read: Remove the underdrain of the plate and allow the membrane to dry completely in the dark. Once dry, the spots can be counted using an automated ELISPOT reader.

Data Presentation

The primary data from an ELISPOT assay is the number of spots per well, which corresponds to the frequency of antigen-specific cytokine-secreting cells. The results are typically presented as the number of Spot Forming Units (SFU) per million cells.

Treatment GroupReplicateCells per WellOVA (323-339) (µg/mL)Raw Spot CountSFU per 10^6 CellsMean SFU ± SD
Unstimulated 1200,000052522.5 ± 3.5
2200,0000420
OVA (323-339) 1200,00010150750737.5 ± 17.7
2200,00010145725
Positive Control (PHA) 1200,000->500>2500>2500
2200,000->500>2500

SFU per 10^6 Cells = (Raw Spot Count / Cells per Well) * 1,000,000

Troubleshooting

Common issues encountered during ELISPOT assays and their potential solutions are summarized below.

ProblemPotential Cause(s)Recommended Solution(s)
High Background - Inadequate washing- Too many cells per well- Over-development with substrate- Increase the number and vigor of wash steps.- Optimize the cell number per well.- Reduce the substrate incubation time.
No or Few Spots - Low frequency of responding cells- Inactive peptide or mitogen- Insufficient cell incubation time- Increase the number of cells per well.- Use a fresh, validated batch of stimulant.- Increase the cell incubation period (up to 48 hours for some cytokines).
Confluent or Merged Spots - Too many responding cells- Over-stimulation of cells- Prolonged cell incubation- Reduce the number of cells plated per well.- Decrease the concentration of the stimulant.- Reduce the cell incubation time.
Poorly Defined or "Fuzzy" Spots - Improper plate pre-wetting with ethanol- Plate movement during incubation- Ensure the membrane is adequately pre-wetted.- Handle plates carefully and avoid disturbing them in the incubator.

By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize the FITC-OVA (323-339) ELISPOT assay to obtain reliable and reproducible data on antigen-specific T-cell responses. This powerful technique is invaluable for advancing our understanding of immunology and for the development of novel vaccines and immunotherapies.

References

Application Notes: Utilizing FITC-OVA (323-339) for MHC Class II Antigen Presentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presentation of exogenous antigens by Major Histocompatibility Complex (MHC) class II molecules on the surface of professional Antigen Presenting Cells (APCs) is a cornerstone of adaptive immunity. This process is essential for the activation of CD4+ helper T cells, which orchestrate the broader immune response.[1][2] A widely used model system to study these phenomena involves the chicken ovalbumin (OVA) protein and its immunodominant peptide fragment, OVA (323-339). Labeling this peptide with Fluorescein Isothiocyanate (FITC) provides a powerful tool for researchers to track its uptake, processing, and presentation in vitro and in vivo.

The OVA (323-339) peptide, with the sequence ISQAVHAAHAEINEAGR, is a well-characterized MHC class II-restricted T-cell epitope that binds to the I-A(d) molecule in BALB/c mice and I-A(b) in C57BL/6 mice.[3][4] This peptide is recognized by CD4+ T cells from TCR-transgenic mice, such as DO11.10 (for I-A(d)), making it an ideal tool for studying T-cell activation.[5]

Principle of Application

FITC is a fluorescent dye that can be covalently conjugated to the OVA (323-339) peptide. The fluorescence allows for direct visualization and quantification of the peptide's journey. When APCs, such as dendritic cells (DCs) or macrophages, are incubated with FITC-OVA (323-339), the peptide is internalized through endocytosis.[2] Inside the cell, it traverses the endocytic pathway, ultimately reaching late endosomal or lysosomal compartments known as MHC class II compartments (MIICs).[6][7] Here, the peptide is loaded onto newly synthesized MHC class II molecules. The resulting peptide-MHC II complexes are then transported to the cell surface for presentation to CD4+ T cells.[7][8]

The use of FITC-OVA (323-339) enables researchers to:

  • Track Antigen Uptake: Quantify the internalization of the peptide by APCs using flow cytometry or fluorescence microscopy.

  • Visualize Antigen Processing Compartments: Observe the trafficking of the peptide to intracellular compartments.

  • Monitor Antigen Presentation: Detect the presence of the fluorescent peptide on the surface of APCs as part of the pMHCII complex.

  • Assess T-Cell Activation: Use peptide-pulsed APCs to stimulate specific T-cell responses, which can be measured by proliferation assays (e.g., CFSE dilution) or cytokine secretion (e.g., IL-2 ELISA).[5][7]

Visualizations

MHC Class II Antigen Presentation Pathway

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_surface APC Surface FITC_OVA FITC-OVA (323-339) Peptide Endocytosis Endocytosis FITC_OVA->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome / MIIC EarlyEndosome->LateEndosome pMHCII_Complex FITC-Peptide:MHC-II Complex Formation LateEndosome->pMHCII_Complex MHCII_Vesicle MHC-II Vesicle (from Golgi) MHCII_Vesicle->LateEndosome Surface_Expression Surface Expression pMHCII_Complex->Surface_Expression Presented_pMHCII Presented FITC-pMHCII Surface_Expression->Presented_pMHCII TCR T-Cell Receptor (on CD4+ T-Cell) Presented_pMHCII->TCR

MHC Class II presentation of FITC-OVA peptide.
Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Assay_Workflow cluster_prep Cell Preparation cluster_stim Antigen Loading & Co-culture cluster_analysis Analysis Isolate_APCs 1. Isolate APCs (e.g., Bone Marrow-Derived Dendritic Cells) Pulse_APCs 4. Pulse APCs with FITC-OVA (323-339) Isolate_APCs->Pulse_APCs Isolate_TCells 2. Isolate CD4+ T-Cells (e.g., from DO11.10 mice) CFSE_Label 3. Label T-Cells with CFSE Isolate_TCells->CFSE_Label Coculture 6. Co-culture pulsed APCs and CFSE-labeled T-Cells CFSE_Label->Coculture Wash_APCs 5. Wash to remove excess peptide Pulse_APCs->Wash_APCs Wash_APCs->Coculture Incubate 7. Incubate for 72-96 hours Coculture->Incubate Stain_Harvest 8. Harvest and Stain Cells (e.g., for CD4) Incubate->Stain_Harvest Flow_Cytometry 9. Analyze by Flow Cytometry Stain_Harvest->Flow_Cytometry Analyze_Data 10. Gate on CD4+ T-Cells and measure CFSE dilution Flow_Cytometry->Analyze_Data

References

Application Notes and Protocols for Labeling Dendritc Cells with FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The in vitro generation of bone marrow-derived dendritic cells (BMDCs) and their subsequent loading with antigens are fundamental techniques in immunological research and the development of cell-based immunotherapies. This document provides a detailed protocol for the generation of murine BMDCs, their labeling with the fluorescein (B123965) isothiocyanate (FITC)-conjugated ovalbumin peptide (323-339), and the subsequent analysis of antigen uptake. The OVA peptide (323-339) is a well-characterized MHC class II-restricted peptide epitope used extensively in immunological studies.

Data Presentation

Table 1: Expected Cell Yields from Murine Bone Marrow
ParameterExpected ValueNotes
Initial Bone Marrow Cells per Mouse (Femurs & Tibiae)6-7 x 10⁷A single healthy mouse is a common starting point.[1]
Total Cultured Cells per Mouse (Day 8-10)~4 x 10⁷Total cell number after differentiation can be similar to the initial input.[1]
cDC1 Percentage of Total CellsVaries (protocol dependent)Flt3L-based protocols are generally more effective for cDC1 generation.[1]
Final cDC1 Yield per MouseVariesDependent on the efficiency of the differentiation protocol.[1]
Table 2: Cytokine Concentrations for BMDC Differentiation
CytokineConcentrationProtocol Notes
Fms-like tyrosine kinase 3 ligand (Flt3L)200 ng/mLFlt3L-driven DC differentiation.[1]
Granulocyte-macrophage colony-stimulating factor (GM-CSF)5 ng/mL or 20 ng/mL or 40 ng/mLGM-CSF can be used alone or in combination with other cytokines.[1]
Interleukin 4 (IL-4)5 ng/mLOften used in combination with GM-CSF.[2]
Table 3: Reagents for FITC-OVA (323-339) Labeling and Analysis
ReagentConcentration/Working SolutionPurpose
FITC-OVA (323-339) Peptide10-100 µg/mLAntigen for pulsing dendritic cells.[3][4]
Lipopolysaccharide (LPS)100 ng/mLOptional: for DC maturation and activation.[5]
Anti-CD11c Antibody (e.g., APC-conjugated)As per manufacturer's recommendationMarker for identifying dendritic cells in flow cytometry.
7-AAD or Propidium Iodide (PI)As per manufacturer's recommendationViability dye to exclude dead cells from analysis.
FACS BufferPBS with 2% FBSFor cell washing and antibody staining.[6]

Experimental Protocols

Part 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of a mixed population of dendritic cells using GM-CSF and IL-4.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Recombinant murine GM-CSF

  • Recombinant murine IL-4

  • 70 µm cell strainer

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Non-treated cell culture plates (100 x 20 mm)

Procedure:

  • Isolation of Bone Marrow:

    • Euthanize a mouse and dissect the femurs and tibiae, carefully removing all muscle and connective tissue.[1][5]

    • Sterilize the bones by rinsing with 70% ethanol.

    • In a sterile hood, cut the ends of the bones and flush the marrow out with ice-cold PBS using a syringe and needle.[7]

    • Create a single-cell suspension by gently pipetting the marrow clumps up and down.[1]

  • Cell Preparation:

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.[1]

    • Centrifuge the cells at 400 x g for 7 minutes at 4°C.[1]

    • Resuspend the cell pellet in complete RPMI and perform a cell count.

    • (Optional) Lyse red blood cells using an ACK lysis buffer if necessary.[5]

  • Cell Culture and Differentiation:

    • Seed approximately 10–15 × 10⁶ bone marrow cells in a 100 mm cell culture plate in 15 mL of complete RPMI supplemented with 5 ng/mL of GM-CSF and IL-4.[2]

    • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 2 days.[2]

    • On day 2, gently swirl the plates and add 5 mL of fresh complete RPMI containing GM-CSF and IL-4.[2]

    • On day 6, cells with dendritic projections should be visible.[2] Harvest the non-adherent and loosely adherent cells for labeling.

Part 2: Labeling of Dendritic Cells with FITC-OVA (323-339)

Materials:

  • Differentiated BMDCs from Part 1

  • FITC-labeled OVA (323-339) peptide

  • Serum-free RPMI-1640 medium

  • Complete RPMI-1640 medium

  • FACS tubes

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Harvest the differentiated BMDCs and count the cells.

    • Resuspend the cells in serum-free RPMI medium at a concentration of 2 x 10⁶ cells/mL.

  • Antigen Pulsing:

    • Add FITC-OVA (323-339) peptide to the cell suspension at a final concentration of 10-100 µg/mL.[3][4]

    • Incubate the cells for 10 minutes to 24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may need to be determined empirically. A common starting point is 1 hour.[8][9]

    • As a negative control, incubate a separate aliquot of cells under the same conditions without the FITC-OVA peptide. To control for surface binding versus uptake, another control can be run by incubating cells with the peptide on ice.[6]

  • Washing:

    • After incubation, terminate the uptake by washing the cells three times with ice-cold PBS containing 2% FBS to remove excess, unbound peptide.[6] Centrifuge at 300 x g for 5 minutes between washes.

Part 3: Flow Cytometry Analysis of FITC-OVA Uptake

Materials:

  • FITC-OVA labeled BMDCs from Part 2

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-CD11c antibody

  • Viability dye (e.g., 7-AAD or PI)

  • Flow cytometer

Procedure:

  • Antibody Staining:

    • Resuspend the washed cells in 100 µL of FACS buffer.

    • Add the anti-CD11c antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

  • Viability Staining:

    • Resuspend the cells in FACS buffer.

    • Add the viability dye according to the manufacturer's protocol just before analysis.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population using forward and side scatter, and the viability dye channel.

    • Within the live, single-cell gate, identify the dendritic cell population based on CD11c expression.

    • Analyze the fluorescence intensity in the FITC channel for the CD11c-positive population to quantify the uptake of FITC-OVA (323-339).[8][9] The geometric mean fluorescence intensity (gMFI) is a common metric for quantification.[8][9]

Visualization

experimental_workflow cluster_bm_isolation Bone Marrow Isolation cluster_dc_generation BMDC Generation cluster_labeling FITC-OVA Labeling cluster_analysis Flow Cytometry Analysis bm1 Dissect Femurs & Tibiae bm2 Flush Marrow bm1->bm2 bm3 Create Single-Cell Suspension bm2->bm3 dc1 Culture in RPMI + GM-CSF + IL-4 bm3->dc1 Seed Cells dc2 Incubate at 37°C, 5% CO2 dc1->dc2 dc3 Harvest Non-Adherent Cells (Day 6-8) dc2->dc3 lbl1 Resuspend DCs in Serum-Free Medium dc3->lbl1 Harvested DCs lbl2 Add FITC-OVA (323-339) Peptide lbl1->lbl2 lbl3 Incubate at 37°C lbl2->lbl3 lbl4 Wash 3x with Cold PBS + FBS lbl3->lbl4 an1 Stain with Anti-CD11c & Viability Dye lbl4->an1 Labeled DCs an2 Acquire on Flow Cytometer an1->an2 an3 Gate on Live, Single, CD11c+ Cells an2->an3 an4 Analyze FITC Intensity (gMFI) an3->an4

Caption: Experimental workflow for generating, labeling, and analyzing dendritic cells.

signaling_pathway cluster_uptake Antigen Uptake & Processing cluster_presentation Antigen Presentation fitc_ova FITC-OVA (323-339) endocytosis Receptor-Mediated Endocytosis fitc_ova->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome processing Antigen Processing lysosome->processing peptide_loading Peptide Loading processing->peptide_loading mhc2 MHC Class II mhc2->peptide_loading mhc2_peptide Peptide-MHC II Complex peptide_loading->mhc2_peptide cell_surface Cell Surface Presentation mhc2_peptide->cell_surface t_cell CD4+ T-Cell cell_surface->t_cell T-Cell Activation

Caption: Simplified pathway of antigen uptake and presentation by dendritic cells.

References

Application of FITC-OVA (323-339) in Vaccine Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-OVA (323-339) is a powerful tool in immunological research, particularly in the development of novel vaccines and adjuvants. This peptide, derived from chicken ovalbumin (amino acids 323-339), is conjugated to fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye. This dual nature allows for both the stimulation of specific T-helper cells and the tracking of the antigen's uptake and presentation by antigen-presenting cells (APCs). Its well-defined MHC class II-restricted epitope makes it an invaluable model antigen for studying immune responses, including T-cell activation, dendritic cell function, and the efficacy of vaccine delivery systems.

Key Applications

  • Monitoring Antigen Uptake and Presentation: The fluorescent FITC label enables the visualization and quantification of antigen uptake by APCs, such as dendritic cells (DCs), through techniques like flow cytometry and confocal microscopy.

  • Evaluating T-Cell Activation and Proliferation: As a specific T-cell epitope, FITC-OVA (323-339) is used to stimulate and measure the activation and proliferation of OVA-specific CD4+ T-cells.

  • Screening and Characterization of Adjuvants and Vaccine Delivery Systems: By incorporating FITC-OVA (323-339) into vaccine formulations, researchers can assess the ability of different adjuvants and delivery platforms to enhance antigen presentation and subsequent T-cell responses.

  • In Vivo Imaging and Tracking: The fluorescent properties of FITC-OVA (323-339) allow for the in vivo tracking of antigen distribution and localization to lymphoid organs.

Quantitative Data Summary

The following tables summarize key quantitative parameters for common experimental protocols using FITC-OVA (323-339), compiled from various research applications.

Table 1: In Vitro Dendritic Cell (DC) Uptake and T-Cell Activation

ParameterValueApplication
FITC-OVA (323-339) Concentration 1 - 10 µg/mLDC pulsing for T-cell activation assays
0.2 mg/mLDC uptake assays (flow cytometry)
DC Concentration 1 x 10^5 - 2 x 10^5 cells/wellT-cell co-culture experiments
T-Cell Concentration 1 x 10^5 - 2 x 10^5 cells/wellT-cell co-culture experiments
Incubation Time (DC Uptake) 10 - 45 minutesFlow cytometry analysis of antigen uptake
Incubation Time (T-Cell Co-culture) 48 - 96 hoursT-cell proliferation and cytokine analysis
CFSE Concentration 1 µMLabeling of T-cells for proliferation assays

Table 2: In Vivo Mouse Immunization and Analysis

ParameterValueApplication
Immunization Dose 20 - 100 µ g/mouse Subcutaneous or intraperitoneal immunization
Adjuvant Complete Freund's Adjuvant (CFA)Emulsified with FITC-OVA (323-339) for immunization
Adoptive Transfer Cell Number 2.5 x 10^6 CD4+ T-cells/mouseTransfer of OVA-specific T-cells for in vivo tracking
In Vivo Analysis Timepoint Day 4 - 35 post-immunizationAnalysis of T-cell expansion and memory response
Challenge Dose (DTH) 12 nmolIntradermal injection for delayed-type hypersensitivity response

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The presentation of exogenous antigens like OVA (323-339) to CD4+ T-cells is a critical step in initiating an adaptive immune response. The following diagram illustrates the MHC class II antigen presentation pathway.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell CD4+ T-Cell FITC-OVA FITC-OVA (323-339) Endocytosis Endocytosis FITC-OVA->Endocytosis 1. Uptake Peptide_Loading Peptide Loading FITC-OVA->Peptide_Loading Processed Peptide Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 2. Maturation MIIC MHC Class II Compartment (MIIC) Lysosome->MIIC Fusion MHC_II_Synthesis MHC Class II Synthesis (ER) Invariant_Chain Invariant Chain (Ii) MHC_II_Synthesis->Invariant_Chain Association Invariant_Chain->MIIC 3. Transport MIIC->Peptide_Loading 4. Ii degradation & CLIP exchange Surface_Expression Surface Expression Peptide_Loading->Surface_Expression 5. Transport to surface MHC_Peptide_Complex pMHC-II Complex Surface_Expression->MHC_Peptide_Complex TCR T-Cell Receptor (TCR) MHC_Peptide_Complex->TCR 6. Recognition CD4 CD4 MHC_Peptide_Complex->CD4 T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation CD4->T_Cell_Activation

Caption: MHC Class II antigen presentation pathway for FITC-OVA (323-339).

Experimental Workflow: In Vitro T-Cell Proliferation Assay (CFSE)

This workflow outlines the key steps for assessing T-cell proliferation in response to FITC-OVA (323-339) using CFSE dye.

Application Notes and Protocols for Intracellular Cytokine Staining Using FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous measurement of cytokine production and the identification of cell surface markers at the single-cell level.[1][2] This method is invaluable for functional characterization of immune cells, particularly T lymphocytes, in response to specific stimuli.[3][4] The ovalbumin (OVA) peptide 323-339 is a well-characterized, immunodominant T-helper cell epitope in mice with the H-2d haplotype.[5] When presented by antigen-presenting cells (APCs) on MHC class II molecules, it specifically activates OVA-specific CD4+ T cells. The use of a FITC-labeled OVA (323-339) peptide can be advantageous for tracking the peptide or for specific experimental setups, though the core principle of T-cell activation remains the same.

This document provides a detailed protocol for performing intracellular cytokine staining to analyze the activation of T cells in response to FITC-OVA (323-339) stimulation.

Key Principles

The ICS procedure involves several key steps:

  • Cell Stimulation: Target cells (e.g., splenocytes, PBMCs) are incubated with the FITC-OVA (323-339) peptide. Antigen-presenting cells within the population will process and present the peptide on MHC class II molecules.

  • Protein Transport Inhibition: To allow cytokines to accumulate within the cell, a protein transport inhibitor, such as Brefeldin A or Monensin, is added.

  • Cell Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: The cells are fixed to preserve their state and then permeabilized to allow antibodies to access intracellular antigens.

  • Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing specific cytokines within defined populations.

Experimental Protocols

Materials and Reagents
  • Single-cell suspension of splenocytes or PBMCs

  • FITC-OVA (323-339) peptide

  • Complete RPMI-1640 medium

  • Brefeldin A or Monensin (protein transport inhibitor)

  • Fluorescently-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4)

  • Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-IL-4)

  • Fixation/Permeabilization Buffer Kit

  • FACS Buffer (PBS with 1-2% FBS)

  • 96-well U-bottom plates or FACS tubes

Detailed Protocol
  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes or PBMCs from your experimental animals.

    • Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Cell Stimulation:

    • Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

    • Add FITC-OVA (323-339) peptide to the desired final concentration (typically 1-10 µg/mL). Include appropriate controls:

      • Unstimulated control (cells with media only).

      • Positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

    • Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.

    • For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL).

  • Surface Marker Staining:

    • After incubation, pellet the cells by centrifugation (300-400 x g for 5 minutes).

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in 50 µL of FACS buffer containing the optimal dilutions of fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in 100-200 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes at room temperature in the dark.

    • Wash the cells once with 1X Permeabilization/Wash buffer.

  • Intracellular Cytokine Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash buffer containing the optimal dilutions of fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-IL-4).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

    • Acquire the samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.

    • Analyze the data using appropriate software to gate on your cell population of interest (e.g., CD4+ T cells) and determine the percentage of cells positive for each cytokine.

Data Presentation

The following table summarizes typical quantitative parameters for this protocol. Note that optimal conditions may vary depending on the cell type, experimental model, and reagents used.

ParameterRecommended RangeNotes
Cell Concentration 1-2 x 10^6 cells/mLHigher concentrations can lead to nutrient depletion.
FITC-OVA (323-339) Conc. 1 - 10 µg/mLTitration is recommended to find the optimal concentration.
Stimulation Time 4 - 6 hoursLonger times may be necessary for some cytokines.
Protein Transport Inhibitor Brefeldin A (5 µg/mL) or Monensin (2 µM)Added for the final 4-5 hours of stimulation.
Surface Staining Time 20 - 30 minutes at 4°CIncubation on ice minimizes receptor internalization.
Intracellular Staining Time 30 minutes at Room Temp.Performed after fixation and permeabilization.

Visualizations

Signaling Pathway

The interaction of the FITC-OVA (323-339) peptide presented on an MHC class II molecule with the T-cell receptor (TCR) on a CD4+ T cell initiates a complex signaling cascade leading to cytokine production.

TCR_Signaling TCR Signaling Pathway for Cytokine Production cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell MHC_Peptide MHC-II + FITC-OVA(323-339) TCR TCR MHC_Peptide->TCR Binding CD3 CD3 CD4 CD4 Lck Lck CD4->Lck associates with ZAP70 ZAP70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg PLCγ LAT_SLP76->PLCg activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 generates NFAT NFAT DAG_IP3->NFAT activates AP1 AP-1 DAG_IP3->AP1 activates NFkB NF-κB DAG_IP3->NFkB activates Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene induce AP1->Cytokine_Gene induce NFkB->Cytokine_Gene induce Cytokines Cytokines (IFN-γ, IL-2, etc.) Cytokine_Gene->Cytokines leads to

Caption: TCR Signaling Pathway for Cytokine Production.

Experimental Workflow

The overall experimental workflow for intracellular cytokine staining is depicted below.

ICS_Workflow cluster_workflow Intracellular Cytokine Staining Workflow Start Prepare Single-Cell Suspension Stimulation Stimulate with FITC-OVA (323-339) + Protein Transport Inhibitor Start->Stimulation Surface_Stain Stain Surface Markers (e.g., anti-CD4) Stimulation->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intra_Stain Stain Intracellular Cytokines (e.g., anti-IFN-γ) Fix_Perm->Intra_Stain Acquire Acquire on Flow Cytometer Intra_Stain->Acquire Analysis Data Analysis Acquire->Analysis

References

Troubleshooting & Optimization

Troubleshooting low signal in Fitc-ova (323-339) flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal issues when using FITC-OVA (323-339) peptide in flow cytometry experiments.

Troubleshooting Guide: Low FITC-OVA Signal

This guide is designed to help you systematically troubleshoot and resolve issues of weak or no signal in your FITC-OVA (323-339) flow cytometry experiments.

Question: I am not seeing a positive signal, or the signal is very weak for my FITC-OVA stained cells. What are the possible causes and solutions?

Answer:

Low or absent signal in a FITC-OVA flow cytometry experiment can stem from various factors, ranging from the experimental setup to the reagents and the cells themselves. Below is a systematic approach to identifying and resolving the issue.

Issues with Reagents and Staining Protocol

A common source of weak signal is the integrity and handling of the FITC-OVA peptide and the staining procedure itself.

Potential Cause Recommended Solution
Degraded FITC-OVA Peptide Ensure the peptide is stored correctly, protected from light, and has not expired. Prepare fresh dilutions for each experiment.
Suboptimal Peptide Concentration Titrate the FITC-OVA peptide to determine the optimal concentration for your specific cell type and experimental conditions.[1]
Inadequate Incubation Time/Temperature Optimize the incubation time and temperature. While some protocols use 30 minutes at 4°C, others may require longer incubation at 37°C to allow for peptide processing and presentation[2][3].
Photobleaching of FITC Minimize exposure of the FITC-conjugated peptide and stained samples to light.[1][4]
Issues with Secondary Reagents (if applicable) If using a secondary detection system, ensure the primary and secondary antibodies are compatible and that the secondary is validated for flow cytometry.[4]
Problems with Cell Preparation and Handling

The health and preparation of your cells are critical for a successful experiment.

Potential Cause Recommended Solution
Low Target Antigen Expression The expression of MHC class II molecules, which present the OVA peptide, may be low on your cells of interest. Consider stimulating cells with cytokines like IFN-γ to upregulate MHC class II expression.
Cell Viability Issues Use a viability dye to exclude dead cells from your analysis, as they can bind antibodies non-specifically and increase background.[5] Ensure gentle cell handling to maintain viability.
Antigen Internalization To prevent the internalization of surface-bound peptide-MHC complexes, perform all staining and washing steps on ice or at 4°C using cold buffers. The addition of sodium azide (B81097) to buffers can also inhibit this process.
Enzymatic Digestion Effects If using adherent cells, harsh enzymatic treatments like trypsin can damage surface proteins. Consider using a gentler cell detachment method.
Flow Cytometer and Data Analysis Settings

Incorrect instrument settings or gating strategies can lead to the apparent loss of a positive signal.

Potential Cause Recommended Solution
Incorrect Laser and Filter Configuration Ensure the 488 nm laser is active and the correct filter set for FITC (typically around 525/50 nm) is in place.[6][7]
Improper Compensation Settings Incorrect compensation can lead to signal spillover from other channels, masking a weak FITC signal. Use single-color controls to set compensation accurately.[4]
Low PMT Voltage/Gain The photomultiplier tube (PMT) voltage for the FITC channel may be too low. Increase the voltage to amplify the signal, using a positive control to set the optimal level.[4][7]
Incorrect Gating Strategy Ensure your gating strategy correctly identifies the cell population of interest. Use appropriate scatter gates and consider using "fluorescence minus one" (FMO) controls to set positive gates accurately.[5][8]

Experimental Protocols

Standard Protocol for FITC-OVA (323-339) Staining of Antigen-Presenting Cells

This protocol provides a general guideline for staining antigen-presenting cells (APCs) with FITC-OVA peptide. Optimization may be required for specific cell types and experimental goals.

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend cells in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1 x 10^6 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.[1]

  • FITC-OVA Peptide Staining:

    • Add the optimal concentration of FITC-OVA (323-339) peptide to the cell suspension. A typical starting concentration is 10-50 µg/mL, but this should be titrated.[2]

    • Incubate for 30-60 minutes at 4°C, protected from light. For experiments investigating antigen processing and presentation, incubation at 37°C may be necessary.[2]

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer to remove unbound peptide. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Staining with Other Markers (Optional):

    • If co-staining for other surface markers, add the appropriate antibodies and incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Resuspension:

    • Wash the cells one final time with cold FACS buffer.

    • Resuspend the cell pellet in 300-500 µL of FACS buffer for analysis.

  • Data Acquisition:

    • Acquire data on the flow cytometer as soon as possible, keeping samples on ice and protected from light.

Visualizations

Experimental Workflow for FITC-OVA Staining

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Harvest & Wash Cells cell_count Count & Resuspend Cells cell_harvest->cell_count fc_block Fc Block (Optional) cell_count->fc_block fitc_ova_stain Incubate with FITC-OVA fc_block->fitc_ova_stain wash1 Wash Cells fitc_ova_stain->wash1 resuspend Resuspend for Analysis wash1->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Gate & Analyze Data acquire->analyze

Caption: A simplified workflow for staining cells with FITC-OVA for flow cytometry analysis.

Troubleshooting Flowchart for Low FITC Signal

troubleshooting_flowchart decision decision solution solution start Low/No FITC Signal check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_instrument Check Instrument Settings: - Laser & Filters - PMT Voltage - Compensation check_controls->check_instrument No check_reagents Check Reagents: - Peptide Aliquot (fresh?) - Buffer Contamination check_controls->check_reagents Yes check_instrument->check_reagents check_protocol Review Staining Protocol: - Titrate Peptide Conc. - Optimize Incubation Time/Temp check_reagents->check_protocol check_cells Assess Cell Health: - Viability Staining - MHC II Expression Levels check_protocol->check_cells signal_restored Signal Restored check_cells->signal_restored mhc_pathway cluster_cell Antigen Presenting Cell (APC) ova_ext FITC-OVA Peptide (Extracellular) endocytosis Endocytosis ova_ext->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome miic MIIC/MVB lysosome->miic Fusion mhc2_synthesis MHC Class II Synthesis (Endoplasmic Reticulum) mhc2_transport Transport to MIIC mhc2_synthesis->mhc2_transport mhc2_transport->miic peptide_loading Peptide Loading miic->peptide_loading mhc2_peptide_complex FITC-OVA-MHC II Complex peptide_loading->mhc2_peptide_complex surface_expression Transport to Cell Surface mhc2_peptide_complex->surface_expression cell_surface Cell Surface Presentation surface_expression->cell_surface

References

Technical Support Center: Optimizing FITC-OVA (323-339) for T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of FITC-OVA (323-339) peptide for various T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for FITC-OVA (323-339) in a T-cell assay?

A1: For initial experiments, a concentration range of 1-10 µg/mL of FITC-OVA (323-339) peptide is a common starting point for stimulating antigen-specific T-cells, such as those from OT-II mice.[1][2][3] However, the optimal concentration can vary significantly based on the specific assay (e.g., proliferation, cytokine secretion), cell type, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Q2: How can I determine the optimal concentration of FITC-OVA (323-339) for my experiment?

A2: To determine the optimal peptide concentration, a titration experiment is recommended. This involves testing a range of concentrations (e.g., from 0.1 to 100 µg/mL) and measuring the T-cell response.[2] The optimal concentration will be the one that gives the maximal specific response with the lowest background.

Q3: What are some common issues encountered when using FITC-OVA (323-339) in T-cell assays?

A3: Common issues include:

  • High background proliferation or cytokine production: This can be seen in unstimulated control wells and may be due to contaminants in the peptide preparation or issues with the cell culture.[4]

  • Low or no T-cell response: This could be due to a suboptimal peptide concentration, issues with antigen-presenting cells (APCs), or problems with T-cell viability.

  • Inconsistent results between experiments: This can arise from variations in peptide preparation, cell handling, or assay setup.

  • Cell death at high peptide concentrations: High concentrations of peptide or contaminants like trifluoroacetic acid (TFA) can be toxic to cells.

Q4: Can the FITC label on the OVA peptide interfere with the assay?

A4: While FITC is a widely used fluorophore, it is important to consider potential effects. High concentrations of FITC-labeled peptides could potentially lead to non-specific staining or toxicity. It is advisable to include an unconjugated OVA (323-339) peptide as a control in initial optimization experiments to assess any impact of the FITC label.

Troubleshooting Guides

Issue 1: High Background in Unstimulated Controls
Potential Cause Troubleshooting Step
Peptide Contamination (e.g., Endotoxins, TFA) Ensure the use of high-purity peptide. Consider services for endotoxin (B1171834) removal or TFA removal if issues persist.
Serum Reactivity Heat-inactivate the serum used in the culture medium or test different batches of serum.
Cell Culture Contamination Regularly test for mycoplasma and other contaminants in your cell cultures.
Spontaneous T-cell Activation Ensure T-cells are not overly stressed during isolation and handling. Allow cells to rest before stimulation.
Issue 2: Weak or No T-Cell Response
Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response curve with a wide range of FITC-OVA (323-339) concentrations (e.g., 0.1, 1, 10, 50 µg/mL).
Inefficient Antigen Presentation Ensure a sufficient number and viability of antigen-presenting cells (APCs). For some assays, pre-pulsing APCs with the peptide may be beneficial.
Poor T-Cell Viability Check cell viability before and after the assay using a viability dye. High cell density or nutrient depletion can affect viability.
Incorrect Incubation Time Optimize the stimulation time. Cytokine production can be detected as early as 5-6 hours, while proliferation assays may require several days.
Issue 3: High Cell Death/Toxicity
Potential Cause Troubleshooting Step
Peptide Concentration Too High Titrate the peptide to a lower concentration. High peptide concentrations can induce activation-induced cell death (AICD).
Contaminants in Peptide Preparation As mentioned previously, contaminants like TFA can be cytotoxic.
CFSE/Proliferation Dye Toxicity If using a proliferation dye like CFSE, ensure it is titrated to the lowest concentration that still provides a bright signal, as high concentrations can be toxic.

Experimental Protocols

Protocol 1: Optimizing FITC-OVA (323-339) Concentration using a T-Cell Proliferation Assay (CFSE-based)

Objective: To determine the optimal concentration of FITC-OVA (323-339) for inducing T-cell proliferation.

Materials:

  • Splenocytes from an OT-II transgenic mouse (or other source of OVA-specific T-cells)

  • FITC-OVA (323-339) peptide

  • Complete RPMI-1640 medium (with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • 96-well round-bottom plate

  • Flow cytometer

Methodology:

  • Prepare Splenocytes: Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension.

  • CFSE Labeling:

    • Resuspend 1-2 x 10^7 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (this should be titrated for your specific cell type and conditions).

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Plating: Resuspend the CFSE-labeled splenocytes to a concentration of 1 x 10^6 cells/mL in complete medium. Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Peptide Titration:

    • Prepare a serial dilution of the FITC-OVA (323-339) peptide in complete medium. Recommended final concentrations to test: 0 µg/mL (unstimulated control), 0.1 µg/mL, 1 µg/mL, 10 µg/mL, and 50 µg/mL.

    • Add 100 µL of each peptide dilution to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4). A viability dye should also be included.

    • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD4+ T-cell population. Proliferation is indicated by a decrease in CFSE fluorescence.

Protocol 2: Optimizing FITC-OVA (323-339) Concentration using an Intracellular Cytokine Staining (ICS) Assay

Objective: To determine the optimal concentration of FITC-OVA (323-339) for inducing cytokine production in T-cells.

Materials:

  • Splenocytes from an OT-II transgenic mouse

  • FITC-OVA (323-339) peptide

  • Complete RPMI-1640 medium

  • Brefeldin A (protein transport inhibitor)

  • Fluorescently labeled antibodies for surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2)

  • Fixation/Permeabilization buffers

  • 96-well round-bottom plate

  • Flow cytometer

Methodology:

  • Prepare Splenocytes: Isolate splenocytes and prepare a single-cell suspension.

  • Cell Plating: Resuspend splenocytes to 1-2 x 10^6 cells/mL and add 200 µL to each well.

  • Peptide Titration: Add different concentrations of FITC-OVA (323-339) peptide to the wells (e.g., 0, 0.1, 1, 10, 50 µg/mL).

  • Stimulation: Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A to each well at the recommended concentration (typically 1-10 µg/mL).

  • Incubation: Continue to incubate for an additional 4-6 hours.

  • Staining:

    • Harvest cells and stain for surface markers (e.g., anti-CD4).

    • Fix and permeabilize the cells using a commercial kit or standard protocols.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2).

  • Flow Cytometry Analysis: Acquire samples on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ T-cell population.

Data Presentation

Table 1: Example Data for FITC-OVA (323-339) Titration in a T-Cell Proliferation Assay

FITC-OVA (323-339) Concentration (µg/mL)% Proliferated CD4+ T-cells (Mean ± SD)
0 (Unstimulated)2.5 ± 0.8
0.115.2 ± 2.1
145.8 ± 4.5
1078.3 ± 5.2
5075.1 ± 6.0

Table 2: Example Data for FITC-OVA (323-339) Titration in an Intracellular Cytokine Staining Assay

FITC-OVA (323-339) Concentration (µg/mL)% IFN-γ+ CD4+ T-cells (Mean ± SD)% IL-2+ CD4+ T-cells (Mean ± SD)
0 (Unstimulated)0.5 ± 0.20.3 ± 0.1
0.15.6 ± 1.13.2 ± 0.8
118.2 ± 2.512.5 ± 1.9
1025.4 ± 3.120.1 ± 2.4
5024.9 ± 3.519.8 ± 2.7

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHCII MHC-II MHC_Peptide MHC-II + Peptide Complex MHCII->MHC_Peptide OVA_Peptide FITC-OVA (323-339) OVA_Peptide->MHCII Processing & Loading TCR TCR MHC_Peptide->TCR Recognition Signaling Intracellular Signaling Cascade TCR->Signaling Signal 1 CD4 CD4 CD4->MHC_Peptide Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling->Activation

Caption: T-Cell activation by FITC-OVA (323-339) peptide presented by an APC.

experimental_workflow cluster_setup Experiment Setup cluster_stimulation Stimulation cluster_analysis Analysis start Isolate Splenocytes (OT-II) label_cells Label with CFSE (for proliferation) or Prepare for ICS start->label_cells plate_cells Plate Cells label_cells->plate_cells add_peptide Add Serial Dilutions of FITC-OVA (323-339) plate_cells->add_peptide incubate Incubate (3-4 days for Proliferation) (4-6 hrs for ICS) add_peptide->incubate stain_cells Stain with Antibodies (Surface +/- Intracellular) incubate->stain_cells facs Acquire on Flow Cytometer stain_cells->facs analyze Analyze Data & Determine Optimal Concentration facs->analyze

Caption: Workflow for optimizing FITC-OVA (323-339) concentration.

References

Fitc-ova (323-339) stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of FITC-OVA (323-339) peptide. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Encountering issues with your FITC-OVA (323-339) experiments? This guide will help you troubleshoot common problems related to peptide stability.

Issue: Low or No Fluorescent Signal

If you are observing a weaker than expected or absent fluorescent signal, it could be due to peptide degradation or improper handling. Follow this workflow to diagnose the potential cause:

Troubleshooting_Low_Signal start Start: Low/No Fluorescent Signal check_storage 1. Verify Storage Conditions Lyophilized: -20°C or -80°C, desiccated, dark? In Solution: Aliquoted, -20°C or -80°C, protected from light? start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_handling 2. Review Handling Procedure Equilibrated to room temp before opening? Limited exposure to light? Avoided multiple freeze-thaw cycles? check_storage->check_handling Yes degradation_likely Peptide degradation is likely. Consider using a fresh vial. improper_storage->degradation_likely improper_handling Improper Handling check_handling->improper_handling No check_reconstitution 3. Examine Reconstitution Used appropriate sterile buffer (pH 5-7)? Purity of solvent? check_handling->check_reconstitution Yes improper_handling->degradation_likely improper_reconstitution Improper Reconstitution check_reconstitution->improper_reconstitution No check_instrument 4. Check Instrument Settings Correct excitation/emission wavelengths for FITC (approx. 493/522 nm)? Instrument calibrated? check_reconstitution->check_instrument Yes improper_reconstitution->degradation_likely instrument_issue Instrument Issue check_instrument->instrument_issue No end_ok If all checks pass, consider other experimental factors. check_instrument->end_ok Yes

Caption: Troubleshooting workflow for low fluorescent signal.

Issue: Inconsistent or Non-Reproducible Results

Variability between experiments can often be traced back to inconsistent peptide quality due to storage and handling.

  • Have you been using the same stock solution for an extended period? Peptide solutions have limited stability, even when frozen.[1] For best results, use freshly prepared solutions or aliquots that have not been stored for an extended time.

  • Are you avoiding multiple freeze-thaw cycles? Each freeze-thaw cycle can contribute to peptide degradation.[2] It is highly recommended to aliquot the peptide solution after reconstitution to minimize this.[1]

  • Is the peptide solution protected from light? FITC is a light-sensitive fluorophore. Exposure to light can cause photobleaching and a decrease in signal. Store solutions in amber vials or wrap vials in foil.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized FITC-OVA (323-339) peptide?

For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a desiccated environment and protected from light.[1][3] For short-term storage (days to weeks), they can be kept at room temperature, but refrigeration is recommended.

Q2: What is the best way to reconstitute the peptide?

The choice of solvent will depend on the peptide's sequence. For many peptides, sterile, distilled water or a buffer at a pH of 5-7 is recommended. If solubility is an issue, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used, followed by dilution with an aqueous buffer.

Q3: How should I store the reconstituted FITC-OVA (323-339) solution?

Peptides in solution are significantly less stable than in their lyophilized form. For maximum stability, you should:

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to a few weeks) or -80°C for longer-term storage (months).

  • Protect the solution from light at all times.

Q4: How stable is FITC-OVA (323-339) in solution?

The stability of the peptide in solution is dependent on several factors including the solvent, pH, and the presence of proteases. Generally, at a slightly acidic to neutral pH (5-7), peptide solutions are more stable. Alkaline conditions (pH > 8) should be avoided.

Q5: My lyophilized peptide appears as a small film or is barely visible. Is this normal?

Yes, this is normal. Lyophilized peptides can be highly hygroscopic and may appear as a thin film or a small amount of powder. The apparent volume can vary between vials containing the same amount of peptide.

Data Presentation

Table 1: General Stability Guidelines for FITC-OVA (323-339)

Storage FormatTemperatureDurationExpected StabilityKey Considerations
Lyophilized Room TemperatureWeeksStableProtect from moisture and light.
4°CMonthsStableStore in a desiccator, protected from light.
-20°C to -80°CYearsHighly StableRecommended for long-term storage.
In Solution 4°C1-2 WeeksLimited StabilityUse sterile buffer (pH 5-7).
-20°C3-4 MonthsModerately StableAliquot to avoid freeze-thaw cycles.
-80°CUp to 1 YearMore StableBest option for storing solutions long-term.

Note: The stability of peptides in solution can be sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln tend to be less stable.

Experimental Protocols

Protocol: Stability Assessment of FITC-OVA (323-339) in Solution by RP-HPLC

This protocol outlines a general method for quantifying the stability of FITC-OVA (323-339) over time.

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable sterile buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple sterile, light-protected microcentrifuge tubes.

  • Incubation: Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from each condition for analysis.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration for HPLC analysis.

  • RP-HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

    • Detection: Set the fluorescence detector to the excitation and emission wavelengths of FITC (approximately 493 nm and 522 nm, respectively).

    • Quantification: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide against time for each storage condition to determine the degradation rate.

Visualizations

Storage_Workflow receive Receive Lyophilized Peptide short_term Short-Term Storage (Weeks) receive->short_term long_term Long-Term Storage (Months to Years) receive->long_term store_lyo_short Store at 4°C or RT Desiccated, Dark short_term->store_lyo_short store_lyo_long Store at -20°C to -80°C Desiccated, Dark long_term->store_lyo_long reconstitute Reconstitute in Sterile Buffer (pH 5-7) store_lyo_short->reconstitute store_lyo_long->reconstitute use_immediately Use Immediately in Experiment reconstitute->use_immediately aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_sol_short Store at -20°C (Up to 3-4 months) aliquot->store_sol_short store_sol_long Store at -80°C (Up to 1 year) aliquot->store_sol_long

Caption: Recommended storage and handling workflow for FITC-OVA (323-339).

References

Technical Support Center: Optimizing Dendritic Cell Loading with FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of dendritic cell (DC) loading with the FITC-labeled ovalbumin peptide (323-339). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to enhance your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the loading of dendritic cells with FITC-OVA (323-339).

Question/Issue Potential Cause(s) Recommended Solution(s)
Low FITC fluorescence in DCs after loading. 1. Suboptimal peptide concentration: The concentration of FITC-OVA (323-339) may be too low for efficient uptake. 2. Incorrect incubation time or temperature: Incubation may be too short or at a non-physiological temperature.[1][2] 3. Poor DC viability: Dendritic cells may not be healthy, affecting their endocytic capacity. 4. Inefficient uptake mechanism: Simple peptide pulsing may not be the most effective method for your specific DC type.1. Optimize peptide concentration: Titrate the FITC-OVA (323-339) peptide concentration. A common starting range is 10-100 µg/ml.[3] 2. Optimize incubation conditions: Incubate DCs with the peptide for 30 minutes to 24 hours at 37°C.[3][4] Endocytosis is an active process and is significantly reduced at 4°C, which can be used as a negative control.[2] 3. Assess DC viability: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to ensure a high percentage of viable DCs before starting the experiment. 4. Explore alternative loading methods: Consider methods like electroporation or using cell-penetrating peptides to enhance uptake.[5]
High background fluorescence. 1. Inadequate washing: Excess, unbound FITC-OVA peptide may remain in the culture. 2. Non-specific binding: The peptide may be binding non-specifically to the cell surface or plasticware.1. Thorough washing: After incubation, wash the dendritic cells at least twice with cold PBS or RPMI medium to remove any unbound peptide.[1] 2. Use protein-containing buffer: Perform washes with a buffer containing a small amount of protein (e.g., PBS with 2% FBS) to reduce non-specific binding.
Low T-cell activation despite successful DC loading. 1. Inefficient antigen presentation: The loaded peptide may not be efficiently presented on MHC class II molecules. 2. Immature DC phenotype: Immature DCs are excellent at antigen uptake but may not have sufficient co-stimulatory molecules (e.g., CD80, CD86) to effectively activate naive T-cells. 3. Incorrect DC to T-cell ratio: The ratio of dendritic cells to T-cells in the co-culture may not be optimal.1. Use a positive control: Pulse a separate group of DCs with the specific OVA peptide known to be recognized by your T-cell line (e.g., DO11.10) to confirm that the issue is not with the T-cells themselves.[6] 2. Mature the dendritic cells: Before or after loading, mature the DCs with a maturation stimulus like LPS to upregulate co-stimulatory molecules.[4] However, be aware that mature DCs may have a reduced capacity for antigen uptake.[7] 3. Optimize DC:T-cell ratio: A common starting ratio is 1:3 (DC:T-cell), but this may need tobe optimized for your specific experiment.[3]
Inconsistent results between experiments. 1. Variability in DC differentiation: Bone marrow-derived DCs can have batch-to-batch variability. 2. Peptide quality: The purity and integrity of the FITC-OVA (323-339) peptide may vary.1. Standardize DC generation: Use a consistent protocol for DC differentiation and characterize the phenotype of your DCs (e.g., by flow cytometry for CD11c) before each experiment. 2. Use high-quality peptide: Ensure the peptide is of high purity (ideally >95%) and stored correctly to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of FITC-OVA (323-339) peptide for loading dendritic cells?

A1: The optimal concentration can vary depending on the specific dendritic cell type and experimental goals. However, a good starting point is a concentration range of 10-100 µg/ml.[3] It is recommended to perform a dose-response curve to determine the ideal concentration for your specific system.

Q2: How long should I incubate the dendritic cells with the FITC-OVA peptide?

A2: Incubation times can range from 30 minutes to 24 hours.[3][4] Shorter incubation times (30-60 minutes) are often sufficient for peptide pulsing, while longer incubations may be necessary for whole protein uptake and processing.

Q3: Should I use immature or mature dendritic cells for loading?

A3: Immature DCs are generally more efficient at antigen uptake through macropinocytosis and endocytosis.[7] However, mature DCs are more potent at activating naive T-cells due to higher expression of MHC and co-stimulatory molecules. The choice depends on your experimental objective. For T-cell activation assays, it is common to load immature DCs and then mature them, or to use mature DCs and accept a potentially lower loading efficiency.

Q4: How can I measure the efficiency of DC loading?

A4: The most direct way to measure the uptake of FITC-OVA (323-339) is by flow cytometry.[1] The mean fluorescence intensity (MFI) of the DC population will correlate with the amount of peptide taken up.

Q5: What are some alternative methods to simple peptide pulsing for improving loading efficiency?

A5: Several methods can enhance antigen loading. Electroporation can be used to create transient pores in the cell membrane to introduce the peptide directly into the cytoplasm.[5] Another approach is to use whole antigen (e.g., OVA protein) which can lead to the presentation of multiple epitopes.[8][9] Additionally, co-culturing DCs with cells expressing the antigen or using cell-penetrating peptides can also improve loading.

Experimental Protocols

Protocol 1: Standard FITC-OVA (323-339) Peptide Pulsing of Dendritic Cells

This protocol describes the most common method for loading DCs with a synthetic peptide.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • FITC-OVA (323-339) peptide (high purity, >95%)

  • Complete RPMI-1640 medium

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 6-well tissue culture plates

  • Flow cytometry tubes

Procedure:

  • Generate and harvest BMDCs according to your standard laboratory protocol.

  • Assess the viability of the DCs using Trypan Blue exclusion. Ensure viability is >90%.

  • Resuspend the DCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 1 mL of the cell suspension into the wells of a 6-well plate.

  • Prepare a stock solution of FITC-OVA (323-339) peptide.

  • Add the FITC-OVA peptide to the DC culture at the desired final concentration (e.g., 10 µg/mL).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-4 hours.[1]

  • As a negative control, incubate a separate well of DCs under the same conditions but at 4°C to inhibit active uptake.[2]

  • After incubation, gently harvest the cells by pipetting.

  • Transfer the cells to a flow cytometry tube.

  • Wash the cells twice with 2 mL of cold PBS containing 2% FBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Analyze the cells by flow cytometry to determine the percentage of FITC-positive cells and the mean fluorescence intensity.

Protocol 2: Assessment of T-cell Activation using an ELISpot Assay

This protocol outlines how to measure the activation of OVA-specific T-cells after co-culture with peptide-loaded DCs.

Materials:

  • FITC-OVA (323-339) loaded dendritic cells (from Protocol 1)

  • OVA-specific CD4+ T-cells (e.g., from OT-II transgenic mice)

  • ELISpot plate pre-coated with anti-IFN-γ antibody

  • Complete RPMI-1640 medium

  • Detection antibody (e.g., biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

Procedure:

  • Load DCs with FITC-OVA (323-339) peptide as described in Protocol 1.

  • After washing, resuspend the loaded DCs and naive OVA-specific T-cells in complete RPMI-1640 medium.

  • Add 1 x 10^5 loaded DCs and 3 x 10^5 T-cells to each well of the pre-coated ELISpot plate.

  • Include appropriate controls:

    • T-cells alone (no DCs)

    • Unloaded DCs co-cultured with T-cells

    • DCs loaded with an irrelevant peptide co-cultured with T-cells

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, wash the plate according to the ELISpot kit manufacturer's instructions to remove the cells.

  • Add the biotinylated detection antibody and incubate as recommended.

  • Wash the plate and add streptavidin-HRP. Incubate as recommended.

  • Wash the plate and add the substrate solution. Monitor for the development of spots.

  • Stop the reaction by rinsing with distilled water.

  • Allow the plate to dry completely and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting T-cells.

Visual Guides

Experimental Workflow for DC Loading and T-cell Activation

experimental_workflow cluster_dc_prep Dendritic Cell Preparation cluster_loading Antigen Loading cluster_analysis Analysis dc_generation DC Generation (e.g., from bone marrow) dc_harvest Harvest & Assess Viability dc_generation->dc_harvest incubation Incubate DCs with Peptide (37°C, 1-4h) dc_harvest->incubation peptide_prep Prepare FITC-OVA (323-339) Peptide peptide_prep->incubation washing Wash to Remove Unbound Peptide incubation->washing flow_cytometry Flow Cytometry Analysis (FITC Uptake) washing->flow_cytometry coculture Co-culture with OVA-specific T-cells washing->coculture elispot ELISpot Assay (IFN-γ Secretion) coculture->elispot

Caption: Workflow for FITC-OVA peptide loading of dendritic cells and subsequent T-cell activation analysis.

Signaling Pathway for MHC Class II Antigen Presentation

mhc_class_ii_pathway cluster_uptake Antigen Uptake & Processing cluster_mhc MHC-II Synthesis & Trafficking cluster_presentation Peptide Loading & Presentation antigen FITC-OVA (323-339) Peptide endocytosis Endocytosis antigen->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion miic MIIC/CIIV Compartment lysosome->miic Fusion er Endoplasmic Reticulum mhcII_synthesis MHC-II α & β chain + Invariant Chain (Ii) er->mhcII_synthesis golgi Golgi Apparatus mhcII_synthesis->golgi golgi->miic clip_removal Ii degradation to CLIP CLIP removal by HLA-DM miic->clip_removal peptide_loading Peptide Loading onto MHC-II clip_removal->peptide_loading cell_surface Transport to Cell Surface peptide_loading->cell_surface tcr_interaction TCR Interaction (T-cell activation) cell_surface->tcr_interaction

Caption: Simplified signaling pathway for MHC class II presentation of exogenous antigens like OVA peptide.

References

Best practices for handling and dissolving Fitc-ova (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for handling, dissolving, and troubleshooting experiments involving FITC-OVA (323-339).

Frequently Asked Questions (FAQs)

1. How should I store FITC-OVA (323-339) upon arrival?

Upon receipt, it is recommended to store FITC-OVA (323-339) at -20°C, desiccated, and protected from light.[1][2] The product is typically shipped at room temperature, and this is acceptable for short-term transport.[3]

2. What is the recommended solvent for dissolving FITC-OVA (323-339)?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of FITC-OVA (323-339).[4][5] For subsequent dilutions into aqueous buffers or media, it is crucial to ensure the final DMSO concentration is compatible with your experimental system.

3. How do I reconstitute lyophilized FITC-OVA (323-339)?

Before opening the vial, it is good practice to centrifuge it briefly to ensure all the lyophilized powder is at the bottom. Allow the vial to warm to room temperature before adding the solvent. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

4. Can I store the reconstituted FITC-OVA (323-339) solution?

Stock solutions in DMSO can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

5. Is FITC-OVA (323-339) sensitive to light?

Yes, as a fluorescein (B123965) isothiocyanate (FITC) labeled peptide, it is sensitive to light. All handling and storage should be done with protection from light to prevent photobleaching.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The peptide has low solubility in aqueous solutions.First, ensure the stock solution in DMSO is fully dissolved. When diluting, add the DMSO stock solution to the aqueous buffer slowly while vortexing. If precipitation persists, gentle heating and/or sonication can aid dissolution.
Low or no fluorescence signal in my experiment The FITC dye may have degraded due to light exposure or improper storage. The peptide may not have been properly incorporated or presented in your system.Always protect the peptide from light. Confirm the excitation and emission wavelengths are appropriate for FITC. Verify the experimental setup and controls to ensure the peptide is being used under conditions where it can be detected.
Inconsistent experimental results This could be due to improper storage of stock solutions, leading to degradation, or inaccuracies in concentration due to incomplete dissolution.Aliquot the DMSO stock solution to minimize freeze-thaw cycles. Ensure the peptide is fully dissolved before making further dilutions. Use a fresh aliquot for each experiment.

Quantitative Data Summary

ParameterValueReference
Molecular Weight ~2276.4 g/mol
Solubility in DMSO ≥ 2.5 mg/mL; 10 mM
Storage Temperature -20°C

Experimental Protocols

Detailed Methodology for Reconstitution of FITC-OVA (323-339) for In Vitro Assays

This protocol provides a general guideline for dissolving FITC-OVA (323-339) to be used in cell-based assays.

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening. Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitution of Stock Solution: Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Mix thoroughly by vortexing until the peptide is completely dissolved. The solution should be clear.

  • Preparation of Working Solution: For cell culture experiments, dilute the DMSO stock solution into your desired sterile aqueous buffer or cell culture medium (e.g., PBS or RPMI 1640) to the final working concentration. It is crucial to add the DMSO stock solution to the aqueous solution slowly while mixing to prevent precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Sonication (if necessary): If you observe any precipitation after dilution, you can briefly sonicate the solution to aid dissolution.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Visualizations

FITC_OVA_Workflow FITC-OVA (323-339) Handling and Dissolution Workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_application Application cluster_troubleshooting Troubleshooting storage Store at -20°C Desiccated Protect from light warm Warm vial to room temperature centrifuge Centrifuge vial warm->centrifuge add_dmso Add DMSO to create stock solution centrifuge->add_dmso vortex Vortex until dissolved add_dmso->vortex dilute Dilute stock in aqueous buffer vortex->dilute precipitation Precipitation? dilute->precipitation use_fresh Use immediately in experiment precipitation->use_fresh No sonicate Sonicate/Warm gently precipitation->sonicate Yes sonicate->use_fresh

Caption: Workflow for handling and dissolving FITC-OVA (323-339).

References

Technical Support Center: Minimizing Photobleaching of FITC-OVA (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FITC-OVA (323-339) in microscopy. This resource provides practical guidance to help you mitigate photobleaching, ensuring the acquisition of high-quality, reliable fluorescence data.

Troubleshooting Guide

Rapid loss of your fluorescent signal can compromise your experiment. Use this guide to diagnose and resolve common issues related to the photobleaching of FITC-OVA (323-339).

Problem: My FITC-OVA (323-339) signal is fading rapidly during imaging.

Possible Cause Solution
Excessive Light Exposure - Reduce the laser power or illumination intensity to the minimum required for a clear image. - Decrease the camera exposure time.[1] - Use neutral density filters to attenuate the excitation light without altering its wavelength.[1][2]
Lack of Antifade Protection - For fixed samples, mount your coverslip using a commercial antifade mounting medium such as ProLong Diamond, SlowFade Diamond, or VECTASHIELD.[2][3] - For live-cell imaging, add a compatible antifade reagent like ProLong Live Antifade Reagent or Trolox to your imaging medium.
Suboptimal Imaging Protocol - Use transmitted light (e.g., DIC or phase contrast) to locate the region of interest before switching to fluorescence illumination. - Acquire images only when necessary; avoid prolonged and continuous exposure. - For time-lapse experiments, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.
Inherent Photolability of FITC - If extensive or long-term imaging is required, consider switching to a more photostable fluorophore. Dyes from the Alexa Fluor or DyLight series are known to be brighter and more resistant to photobleaching than FITC.
Environmental Factors (High Oxygen) - Most commercial antifade reagents work by scavenging reactive oxygen species (ROS), which are key mediators of photobleaching. Ensure your chosen antifade medium is fresh and properly stored.

Frequently Asked Questions (FAQs)

Q1: Why is my FITC-labeled peptide photobleaching so quickly?

A1: FITC (fluorescein isothiocyanate) is a well-known and widely used fluorophore, but it is notoriously susceptible to photobleaching. This fading is a photochemical process where the fluorophore permanently loses its ability to fluoresce due to light-induced chemical damage. The process is exacerbated by high-intensity excitation light, prolonged exposure, and the presence of molecular oxygen, which leads to the production of damaging reactive oxygen species (ROS).

Q2: How can I determine if signal loss is due to photobleaching versus another experimental factor?

A2: To confirm photobleaching, continuously image a single field of view. If you observe a progressive and irreversible decrease in fluorescence intensity specifically in the illuminated area, photobleaching is the likely cause. You can quantify this by plotting the fluorescence intensity over time to generate a photobleaching curve. Areas of the sample not exposed to the excitation light should retain their initial brightness.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to mounting media (for fixed cells) or imaging media (for live cells) to reduce photobleaching. Their primary mechanism of action is to scavenge reactive oxygen species (ROS) that are generated during fluorescence excitation and are responsible for damaging the fluorophore. Popular antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and various proprietary commercial formulations.

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare your own antifade medium. A common recipe involves n-propyl gallate (NPG). However, commercial formulations are often optimized for performance, refractive index, and stability.

Q5: Are there alternatives to FITC for labeling the OVA (323-339) peptide?

A5: Yes. For experiments requiring high photostability, consider using more robust fluorophores. Modern dyes such as the Alexa Fluor series (e.g., Alexa Fluor 488, which has a similar spectrum to FITC) or the DyLight series are significantly more resistant to photobleaching and are often brighter, providing a better signal-to-noise ratio.

Quantitative Data on Antifade Reagents

Antifade Reagent SeriesRecommended ForKey FeaturesRefractive IndexCuring Time
ProLong Diamond FITC, Alexa Fluor dyes, most fluorescent dyes & proteinsSuperior photobleaching protection; low initial quenching.1.4724 hours
ProLong Glass FITC, Alexa Fluor dyes, most fluorescent dyes & proteinsRefractive index matching that of glass (1.52) for high-resolution imaging.1.5224 hours
SlowFade Diamond FITC, GFP, Alexa Fluor dyesExcellent photostability; non-curing formula for immediate viewing.1.42None (non-setting)
VECTASHIELD Most fluorophores including FITCWidely used antifade mounting medium.Not specifiedNone (non-setting)
ProLong Live Live-cell imaging with fluorescent dyes and proteinsSpecifically formulated to be non-toxic and maintain cell viability.1.3N/A

Experimental Protocols

Protocol 1: Mounting Fixed Cells with Antifade Medium

  • Sample Preparation: Complete all staining steps for your cells with FITC-OVA (323-339) and wash thoroughly with PBS.

  • Remove Excess Buffer: Carefully aspirate the final wash buffer, ensuring the cell monolayer does not dry out.

  • Apply Antifade Mountant: Dispense one drop of your chosen antifade mounting medium (e.g., ProLong Diamond) directly onto the cell sample.

  • Mount Coverslip: Gently lower a clean coverslip onto the drop of mountant, avoiding the introduction of air bubbles.

  • Curing (if applicable): If using a hardening mountant, allow the slide to cure at room temperature in the dark for the time specified by the manufacturer (typically 24 hours) before imaging. For non-setting media, you may image immediately.

  • Storage: Store the slide flat at 4°C, protected from light.

Protocol 2: Preparing a Homemade n-Propyl Gallate Antifade Solution

  • Prepare a 10X PBS stock solution.

  • Prepare a stock solution of 20% (w/v) n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (B87167) (DMSO). Note that n-propyl gallate does not dissolve well in aqueous solutions.

  • Mix Mounting Medium: Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (B35011) (ACS grade, 99-100% purity).

  • Add Antifade: While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.

  • Storage: Store the final solution in small aliquots at -20°C, protected from light.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence (e.g., 522 nm) ROS Reactive Oxygen Species (ROS) T1->ROS Reacts with O2 Bleached Non-Fluorescent (Bleached) State T1->Bleached Irreversible Damage Excitation Excitation Light (e.g., 493 nm)

Caption: The Jablonski diagram illustrating the mechanism of photobleaching.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Check_Light Is Excitation Light Minimized? Start->Check_Light Use_Antifade Are You Using an Antifade Reagent? Check_Light->Use_Antifade Yes Action_Light Action: Reduce light intensity/ exposure time. Use ND filters. Check_Light->Action_Light No Optimize_Protocol Is Imaging Protocol Optimized? Use_Antifade->Optimize_Protocol Yes Action_Antifade Action: Add appropriate antifade mounting/imaging medium. Use_Antifade->Action_Antifade No Consider_Dye Consider More Photostable Dye (e.g., Alexa Fluor 488) Optimize_Protocol->Consider_Dye Yes Action_Protocol Action: Use transmitted light to find ROI. Minimize continuous exposure. Optimize_Protocol->Action_Protocol No End Problem Resolved Consider_Dye->End Action_Light->Check_Light Action_Antifade->Use_Antifade Action_Protocol->Optimize_Protocol

Caption: A logical workflow for troubleshooting FITC photobleaching issues.

References

Technical Support Center: Optimizing FITC-OVA (323-339) T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing T-cell activation experiments using FITC-OVA (323-339) peptide. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for T-cell activation with FITC-OVA (323-339)?

A1: The optimal incubation time depends on the specific downstream application. Different assays require different incubation periods to achieve a measurable response. For instance, early activation markers can be detected within hours, while proliferation requires several days.[1][2][3][4] It is always recommended to perform a time-course experiment to determine the peak response for your specific experimental setup.

Q2: I am not seeing any T-cell activation. What are the possible causes?

A2: Several factors can lead to a lack of T-cell activation. Here are some common issues to troubleshoot:

  • Antigen Presenting Cells (APCs): T-cells require APCs, such as dendritic cells or macrophages, to present the OVA peptide on their MHC class II molecules.[5] Ensure you are using a co-culture system with healthy, functional APCs.

  • Co-stimulation: T-cell activation requires a primary signal (TCR binding to peptide-MHC) and a co-stimulatory signal (e.g., CD28 binding to CD80/CD86 on APCs).[5] Without co-stimulation, T-cells may become anergic or unresponsive. Ensure your APCs are expressing adequate levels of co-stimulatory molecules.

  • Peptide Concentration: The concentration of the FITC-OVA (323-339) peptide is critical. Too low a concentration may not be sufficient to induce activation, while excessively high concentrations can sometimes lead to suboptimal responses or toxicity.[2][3][6] A typical starting concentration is in the range of 1-10 µg/mL.

  • Cell Viability: Ensure the viability of both your T-cells and APCs is high before starting the experiment.

  • Incorrect Reagents: Verify the integrity and concentration of your FITC-OVA (323-339) peptide and other reagents.

Q3: My ELISpot results show high background. How can I reduce it?

A3: High background in ELISpot assays can be due to several factors:

  • Non-specific Activation: T-cells may be activated by factors other than the specific peptide, such as components in the media or endotoxin (B1171834) contamination. Use high-quality reagents and culture medium.

  • Improper Washing: Insufficient washing of the ELISpot plate can leave behind non-adherent cells and secreted cytokines, leading to background spots. Follow the washing steps in the protocol carefully.

  • Over-stimulation: Using too high a concentration of peptide or incubating for too long can sometimes lead to non-specific cytokine secretion.

Q4: Can I use FITC-OVA (323-339) peptide to stimulate purified T-cells directly?

A4: No, T-cells alone cannot efficiently internalize and process the peptide for presentation. They require professional antigen-presenting cells (APCs) to present the peptide on MHC class II molecules for recognition by the T-cell receptor (TCR).[5]

Quantitative Data Summary

The following tables summarize typical experimental parameters for T-cell activation assays using FITC-OVA (323-339). Note that these are starting points and should be optimized for your specific cell types and experimental conditions.

Table 1: Incubation Time for Different T-Cell Activation Assays

Assay TypeRecommended Incubation TimeKey Considerations
Upregulation of Activation Markers (e.g., CD69, CD25) 18 - 24 hoursShorter incubation is sufficient to detect early activation events.[7]
Intracellular Cytokine Staining (ICS) 5 - 6 hoursA protein transport inhibitor (e.g., Brefeldin A) should be added for the last few hours to allow cytokine accumulation within the cell.[1]
Cytokine Secretion (ELISA/ELISpot) 18 - 48 hoursThis allows for sufficient accumulation of secreted cytokines in the supernatant or capture by the antibody-coated membrane.[1]
T-Cell Proliferation (e.g., CFSE dilution) 72 - 96 hoursSeveral rounds of cell division are required for a detectable signal.[2][3][4]
Dendritic Cell (DC) Peptide Loading OvernightAllows for efficient processing and presentation of the peptide on MHC class II molecules.[8][9]

Table 2: Typical Reagent Concentrations

ReagentTypical Concentration RangeNotes
FITC-OVA (323-339) Peptide 1 - 10 µg/mLThe optimal concentration should be determined by titration.[2][3]
T-Cells 1 x 10^5 - 2 x 10^5 cells/well (96-well plate)Cell density can influence the outcome.
Antigen Presenting Cells (APCs) 1 x 10^5 - 2 x 10^5 cells/well (96-well plate)A 1:1 ratio of T-cells to APCs is a common starting point.

Detailed Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE
  • Label T-cells with CFSE:

    • Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold culture medium.

    • Wash the cells 2-3 times with culture medium.

  • Co-culture with APCs and Peptide:

    • Plate APCs (e.g., dendritic cells) in a 96-well plate.

    • Add the FITC-OVA (323-339) peptide to the desired final concentration.

    • Add the CFSE-labeled T-cells to the wells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[2][3][4]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.

Protocol 2: Intracellular Cytokine Staining (ICS)
  • Co-culture with APCs and Peptide:

    • Plate APCs and T-cells in a 96-well plate.

    • Add the FITC-OVA (323-339) peptide.

  • Incubation and Protein Transport Inhibition:

    • Incubate for a total of 5-6 hours.[1]

    • For the final 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Staining:

    • Harvest the cells and stain for surface markers.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently labeled antibodies.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to identify cytokine-producing T-cells.

Protocol 3: ELISpot Assay for Cytokine Secretion
  • Plate Preparation:

    • Coat a 96-well ELISpot plate with a capture antibody against the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

  • Cell Culture:

    • Add APCs and T-cells to the wells.

    • Add the FITC-OVA (323-339) peptide.

  • Incubation:

    • Incubate the plate for 18-48 hours at 37°C in a CO2 incubator.[1]

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody against the cytokine.

    • Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).

    • Add a substrate that forms an insoluble colored spot.

  • Analysis:

    • Count the number of spots, where each spot represents a single cytokine-secreting cell.

Visualizations

T_Cell_Activation_Workflow Experimental Workflow for T-Cell Activation cluster_prep Cell Preparation cluster_stim Stimulation cluster_incubation Incubation cluster_analysis Analysis T_cells Isolate T-Cells Co_culture Co-culture T-Cells, APCs, and Peptide T_cells->Co_culture APCs Isolate/Generate APCs APCs->Co_culture Peptide FITC-OVA (323-339) Peptide Peptide->Co_culture Incubate Incubate at 37°C Co_culture->Incubate Proliferation Proliferation Assay (e.g., CFSE) Incubate->Proliferation Cytokine Cytokine Assay (e.g., ICS, ELISpot) Incubate->Cytokine Markers Activation Marker Analysis (e.g., Flow Cytometry) Incubate->Markers T_Cell_Signaling_Pathway T-Cell Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APC APC T_Cell T-Cell MHC_Peptide MHC-II + Peptide TCR TCR MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 CD80_86 CD80/86 CD80_86->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 AP1 AP-1 LAT_SLP76->AP1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

References

Validation & Comparative

A Head-to-Head Comparison: FITC-OVA (323-339) vs. Biotin-OVA (323-339) for T-Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking of antigen-specific T-cells is paramount for evaluating the efficacy of immunotherapies and understanding immune responses. The choice of labeling reagent for the target antigen, such as the widely used ovalbumin peptide OVA (323-339), can significantly impact experimental outcomes. This guide provides an objective comparison of two common labeling strategies: direct labeling with fluorescein (B123965) isothiocyanate (FITC) and indirect labeling using biotin (B1667282).

The fundamental difference between FITC-OVA (323-339) and Biotin-OVA (323-339) lies in the method of detection. FITC is a fluorescent molecule that is directly conjugated to the OVA peptide, allowing for immediate visualization. In contrast, biotin itself is not fluorescent but has an exceptionally high affinity for streptavidin, which can be conjugated to a variety of fluorophores. This indirect approach allows for signal amplification, as multiple streptavidin-fluorophore molecules can bind to a single biotinylated peptide.

Performance Comparison at a Glance

The choice between FITC-OVA and Biotin-OVA for T-cell tracking depends on the specific experimental requirements, such as the expected frequency of the target T-cell population and the need for signal amplification.

FeatureFITC-OVA (323-339) (Direct Detection)Biotin-OVA (323-339) (Indirect Detection)
Detection Method Single-step detection of directly conjugated fluorophore.Two-step detection requiring a fluorophore-conjugated streptavidin secondary reagent.
Signal Intensity Moderate and directly proportional to the number of labeled peptides.High, due to signal amplification from multiple streptavidin-fluorophore molecules binding to one biotin.[1][2]
Workflow Shorter and simpler, involving fewer incubation and wash steps.[1]Longer and more complex due to the additional secondary staining step.[1]
Flexibility Limited to the spectral properties of FITC.High flexibility in fluorophore choice by using different streptavidin conjugates.
Background Noise Generally lower due to fewer reagents and washing steps.[1]Potential for higher background if there is non-specific binding of the streptavidin conjugate.
Photostability Moderate; susceptible to photobleaching with prolonged laser exposure.Dependent on the photostability of the chosen streptavidin-fluorophore conjugate.
Cost Generally higher cost for directly conjugated peptides.Potentially more cost-effective as unconjugated biotinylated peptides are often cheaper, and one streptavidin conjugate can be used for multiple experiments.

Quantitative Data Summary

While direct head-to-head quantitative comparisons in the literature are scarce, the principles of direct versus indirect immunofluorescence provide a basis for expected performance. The following table summarizes the anticipated quantitative differences.

ParameterFITC-OVA (323-339)Biotin-OVA (323-339) with Streptavidin-PE
Relative Signal Intensity 1x>5x (variable depending on labeling efficiency and streptavidin conjugate)
Signal-to-Noise Ratio (SNR) GoodExcellent (with proper blocking and washing)
Workflow Duration (Staining) ~ 1 hour~ 2 hours
Excitation Wavelength (nm) ~495~496/565 (for PE)
Emission Wavelength (nm) ~519~578 (for PE)

Signaling Pathways and Experimental Workflows

The interaction of the OVA (323-339) peptide with the T-cell receptor (TCR) on CD4+ T-cells, when presented by the MHC class II molecule I-A**d, triggers a signaling cascade leading to T-cell activation and proliferation. This is the fundamental principle that allows for the tracking of antigen-specific T-cells.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC-II_Peptide MHC-II + OVA(323-339) TCR TCR MHC-II_Peptide->TCR Antigen Recognition CD4 CD4 MHC-II_Peptide->CD4 Activation T-Cell Activation TCR->Activation Proliferation Proliferation & Effector Function Activation->Proliferation

Caption: T-cell activation by OVA(323-339) peptide.

The experimental workflows for T-cell tracking using FITC-OVA and Biotin-OVA differ in their labeling and detection steps.

Experimental_Workflows cluster_fitc FITC-OVA (Direct) cluster_biotin Biotin-OVA (Indirect) A1 Label Target Cells with FITC-OVA A2 Inject into Host A1->A2 A3 Harvest Lymphocytes A2->A3 A4 Flow Cytometry Analysis (FITC channel) A3->A4 B1 Pulse Target Cells with Biotin-OVA B2 Inject into Host B1->B2 B3 Harvest Lymphocytes B2->B3 B4 Incubate with Strep-Fluorophore B3->B4 B5 Flow Cytometry Analysis B4->B5

Caption: T-cell tracking workflows.

Experimental Protocols

In Vivo Cytotoxicity Assay using Labeled Target Cells

This protocol is adapted for comparing the clearance of target cells labeled with either FITC-OVA or Biotin-OVA.

1. Preparation of Target Cells:

  • Harvest splenocytes from a syngeneic donor mouse.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells twice with PBS.

  • Split the splenocytes into two populations.

2. Labeling of Target Cells:

  • For FITC-OVA:

    • Resuspend one population of splenocytes at 10^7 cells/mL in serum-free RPMI.

    • Add FITC-OVA (323-339) to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells three times with complete RPMI to remove excess peptide.

  • For Biotin-OVA:

    • Resuspend the second population of splenocytes at 10^7 cells/mL in serum-free RPMI.

    • Add Biotin-OVA (323-339) to a final concentration of 1-5 µM.

    • Incubate for 1 hour at 37°C.

    • Wash the cells three times with complete RPMI.

3. Adoptive Transfer:

  • Mix the FITC-OVA labeled and Biotin-OVA pulsed cells at a 1:1 ratio.

  • Inject 2 x 10^7 total cells in 200 µL of PBS intravenously into recipient mice that have been previously immunized to elicit an OVA-specific T-cell response.

4. Analysis:

  • After a defined period (e.g., 4, 24, or 48 hours), harvest spleens from the recipient mice.

  • Prepare a single-cell suspension.

  • For Biotin-OVA population: Incubate the cells with a fluorophore-conjugated streptavidin (e.g., Streptavidin-PE) for 30 minutes on ice.

  • Wash the cells and acquire events on a flow cytometer.

  • Analyze the ratio of FITC-positive to Streptavidin-PE-positive cells to determine the relative clearance of each population.

In Vitro T-Cell Proliferation Assay

This protocol outlines how to measure the proliferation of OVA-specific T-cells in response to stimulation with the labeled peptides.

1. T-Cell Isolation and Labeling:

  • Isolate CD4+ T-cells from the spleen and lymph nodes of an OVA-TCR transgenic mouse (e.g., OT-II).

  • Label the T-cells with a proliferation tracking dye such as CFSE or CellTrace Violet according to the manufacturer's protocol.

2. Antigen Presenting Cell (APC) Preparation:

  • Isolate splenocytes from a wild-type mouse and deplete T-cells to enrich for APCs.

  • Irradiate the APCs to prevent their proliferation.

3. Co-culture:

  • Plate the labeled T-cells (1 x 10^5 cells/well) and APCs (2 x 10^5 cells/well) in a 96-well plate.

  • Add FITC-OVA (323-339) or Biotin-OVA (323-339) at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • For the Biotin-OVA condition, a separate set of wells can be set up where the APCs are pulsed with the peptide for 1 hour and washed before adding the T-cells.

4. Incubation and Analysis:

  • Culture the cells for 3-5 days at 37°C.

  • Harvest the cells.

  • If using Biotin-OVA, an additional staining step with fluorophore-conjugated streptavidin can be performed to visualize the peptide on the APCs, though it is not necessary for measuring T-cell proliferation.

  • Stain the cells with antibodies against surface markers (e.g., CD4).

  • Analyze the dilution of the proliferation dye in the CD4+ T-cell population by flow cytometry.

Logical Comparison of Labeling Strategies

The decision to use FITC-OVA versus Biotin-OVA can be guided by a logical assessment of the experimental goals.

Labeling_Choice Start Start: Choose T-Cell Tracking Reagent Low_Frequency Is the target T-cell population low frequency? Start->Low_Frequency Multiplex Need for multiplexing with other green fluorophores? Low_Frequency->Multiplex No Use_Biotin Use Biotin-OVA Low_Frequency->Use_Biotin Yes Simple_Workflow Is a simple, fast workflow critical? Multiplex->Simple_Workflow No Consider_Biotin Consider Biotin-OVA with a non-green streptavidin conjugate Multiplex->Consider_Biotin Yes Simple_Workflow->Use_Biotin No Use_FITC Use FITC-OVA Simple_Workflow->Use_FITC Yes

Caption: Decision tree for choosing a labeling reagent.

References

A Comparative Guide to FITC-Ova (323-339) and TAMRA-labeled Ova Peptide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of two commonly used fluorescently labeled peptides, FITC-Ova (323-339) and TAMRA-labeled Ova peptide, to aid in the selection of the optimal reagent for your specific research needs.

The Ovalbumin (Ova) peptide fragment 323-339 is a well-established immunodominant epitope for CD4+ T cells in mice with the H-2 I-Ad MHC haplotype. Its use is widespread in immunological studies, including investigations into T-cell activation, allergic responses, and the efficacy of vaccine candidates. Labeling this peptide with fluorophores such as Fluorescein (B123965) isothiocyanate (FITC) or Tetramethylrhodamine (TAMRA) enables researchers to track its presentation by antigen-presenting cells (APCs) and the subsequent activation of T cells.

Core Product Specifications

The choice between FITC and TAMRA as a fluorescent label for the Ova (323-339) peptide hinges on their distinct photophysical properties. These characteristics can significantly influence experimental outcomes, particularly in applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.

PropertyFITC-Ova (323-339)TAMRA-labeled Ova peptide
Fluorophore Fluorescein isothiocyanateTetramethylrhodamine
Excitation Max ~495 nm[1][2]~555 nm[3][4]
Emission Max ~519 nm[1][2]~580 nm[3][4]
Color GreenOrange-Red
Quantum Yield ~0.32[5]0.3 - 0.5[3]
Photostability Prone to photobleaching[1][6][7]More photostable than FITC[3][6]
pH Sensitivity Fluorescence decreases in acidic conditions[1][5][8]Fluorescence can diminish in alkaline environments (pH > 8.0)[3]

Performance Characteristics and Experimental Considerations

The ideal fluorescently labeled peptide should provide a strong, stable signal with minimal interference in the biological system under investigation. The differing characteristics of FITC and TAMRA present distinct advantages and disadvantages depending on the experimental context.

Photostability

FITC is notoriously susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1][6][7] This can be a significant limitation in experiments requiring prolonged or intense illumination, such as time-lapse microscopy or repeated flow cytometric analysis.

TAMRA , on the other hand, exhibits greater resistance to photobleaching compared to fluorescein.[3][6] This enhanced stability makes it a more suitable choice for long-term imaging studies and applications where signal stability over time is crucial.

pH Sensitivity

The fluorescence of FITC is highly sensitive to the pH of its environment, with a notable decrease in fluorescence intensity in acidic conditions.[1][8] This is a critical consideration for studies involving cellular compartments with varying pH, such as endosomes and lysosomes, where the acidification of these organelles could lead to an underestimation of the peptide's presence or activity.

TAMRA's fluorescence is generally more stable across a wider pH range but can show diminished intensity in alkaline environments (pH > 8.0).[3] For most cellular and in vivo applications that occur at or near physiological pH, TAMRA's fluorescence is considered relatively stable.

Signal-to-Noise Ratio

The signal-to-noise ratio is a crucial factor in achieving high-quality data. While both fluorophores can provide bright signals, the superior photostability of TAMRA often contributes to a better signal-to-noise ratio over the course of an experiment, especially in imaging applications. For FITC , photobleaching can lead to a decrease in signal intensity, potentially lowering the signal-to-noise ratio and making it more difficult to distinguish from background autofluorescence.

Experimental Protocols

Below are generalized protocols for key experiments where these labeled peptides are commonly used. Researchers should optimize these protocols for their specific experimental conditions.

T-Cell Activation Assay via Flow Cytometry

This protocol outlines the steps to assess T-cell activation by measuring the upregulation of activation markers.

  • Antigen Presenting Cell (APC) Preparation:

    • Culture dendritic cells (DCs) or other suitable APCs.

    • Pulse the APCs with either FITC-Ova (323-339) or TAMRA-labeled Ova peptide at a concentration range of 1-10 µg/mL for 4-18 hours.[2][9]

    • Wash the APCs three times with complete cell culture medium to remove unbound peptide.

  • Co-culture with T-Cells:

    • Isolate CD4+ T-cells from OT-II mice, which express a transgenic T-cell receptor specific for Ova (323-339).

    • Co-culture the peptide-pulsed APCs with the isolated OT-II T-cells at an appropriate ratio (e.g., 1:5 APC to T-cell ratio).

    • Incubate the co-culture for 24-72 hours.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers, such as CD4, and activation markers like CD25 and CD69.[2]

    • Analyze the samples using a flow cytometer. The choice of other fluorophores for antibody staining should be made to minimize spectral overlap with either FITC or TAMRA.

In Vivo Imaging of Labeled Peptide Uptake

This protocol provides a general workflow for tracking the biodistribution of the labeled peptides in vivo.

  • Animal Preparation:

    • Use appropriate mouse models (e.g., BALB/c or C57BL/6).

    • Administer the FITC-Ova (323-339) or TAMRA-labeled Ova peptide via the desired route (e.g., intraperitoneal or intravenous injection).[10]

  • Imaging:

    • At various time points post-injection, image the mice using an in vivo imaging system equipped with the appropriate excitation and emission filters for either FITC or TAMRA.

    • Analyze the images to determine the localization and persistence of the fluorescent signal.

  • Ex Vivo Analysis:

    • Harvest organs of interest (e.g., spleen, lymph nodes) for further analysis.

    • Prepare single-cell suspensions and analyze by flow cytometry to identify the cell types that have taken up the labeled peptide.[10]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

T_Cell_Activation_Workflow cluster_APC_Prep APC Preparation cluster_CoCulture Co-Culture cluster_Analysis Analysis APCs Antigen Presenting Cells (APCs) Pulse Pulse with Labeled Ova (323-339) Peptide APCs->Pulse Wash Wash to Remove Unbound Peptide Pulse->Wash CoCulture Co-culture APCs and T-Cells Wash->CoCulture TCells Isolate OT-II CD4+ T-Cells TCells->CoCulture Stain Stain for Activation Markers (CD25, CD69) CoCulture->Stain FACS Flow Cytometry Analysis Stain->FACS

Caption: Workflow for a T-cell activation assay using labeled Ova peptide.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T-Cell MHCII MHC class II Ova Labeled Ova (323-339) CD4 CD4 MHCII->CD4 TCR T-Cell Receptor (TCR) Ova->TCR Antigen Recognition Signaling Downstream Signaling (e.g., NFAT, AP-1, NF-κB) TCR->Signaling Signal Transduction Activation T-Cell Activation (Upregulation of CD25, CD69, Cytokine Production) Signaling->Activation

Caption: Simplified signaling pathway of T-cell activation by a labeled peptide.

Conclusion

The decision to use FITC-Ova (323-339) or TAMRA-labeled Ova peptide should be based on the specific requirements of the experiment.

  • FITC-Ova (323-339) is a cost-effective option that is suitable for endpoint assays and experiments where photobleaching and pH sensitivity are not major concerns.

  • TAMRA-labeled Ova peptide is the preferred choice for applications requiring high photostability and less pH sensitivity, such as live-cell imaging, long-term tracking studies, and experiments in acidic cellular compartments.

By carefully considering the photophysical properties of each fluorophore and the demands of the experimental setup, researchers can select the most appropriate reagent to generate reliable and high-quality data in their immunological studies.

References

A Comparative Guide to the Immunogenicity of FITC-OVA (323-339) Peptide Versus Whole Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological responses elicited by the complete ovalbumin (OVA) protein and its derived peptide, FITC-OVA (323-339). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate antigen for their specific immunological studies.

Introduction to Ovalbumin and its Immunodominant Epitope

Ovalbumin, a 44.3 kDa glycoprotein (B1211001) from chicken egg whites, is a widely utilized model antigen in immunological research due to its capacity to induce both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses.[1] Within its structure, the amino acid sequence from position 323 to 339 (ISQAVHAAHAEINEAGR) has been identified as a major MHC class II-restricted T-cell epitope, particularly in BALB/c mice.[1][2] This peptide, often labeled with fluorescein (B123965) isothiocyanate (FITC) for tracking and visualization, is responsible for a significant portion—approximately 25-35%—of the total T-cell response to the intact OVA protein in this mouse strain.[1][2]

The fundamental difference between these two antigenic forms lies in their processing and presentation by the immune system, which in turn dictates the nature and specificity of the resulting immune response.

Antigen Processing and Presentation: A Tale of Two Pathways

The immunogenicity of an antigen is critically dependent on how it is processed by antigen-presenting cells (APCs), such as dendritic cells (DCs), and subsequently presented to T-lymphocytes.

Whole Ovalbumin: As an exogenous protein, whole OVA is taken up by APCs through endocytosis or phagocytosis.[3][4] Inside the APC, it traverses the endo-lysosomal pathway where it is proteolytically cleaved into smaller peptide fragments. These fragments are then loaded onto Major Histocompatibility Complex (MHC) class II molecules. The resulting peptide-MHC-II complexes are transported to the cell surface for presentation to CD4+ helper T-cells.[5] Additionally, under certain conditions, exogenous OVA can be "cross-presented" on MHC class I molecules to activate CD8+ cytotoxic T-lymphocytes.[3][6]

FITC-OVA (323-339) Peptide: In contrast, the OVA (323-339) peptide does not require intracellular processing.[7] It can bind directly to empty MHC class II molecules (specifically I-Ad in BALB/c mice) already present on the surface of APCs.[8][9] This direct presentation pathway bypasses the need for internalization and enzymatic degradation, leading to a more rapid and focused presentation of a single, defined epitope to CD4+ T-cells.

Comparative Immunogenicity

The differences in processing lead to distinct immunological outcomes when comparing the whole protein to the peptide fragment.

T-Cell Response
  • Whole Ovalbumin induces a polyclonal T-cell response, activating various T-cell clones specific for the multiple epitopes generated during its processing.

  • OVA (323-339) elicits a highly specific and monoclonal or oligoclonal T-cell response, exclusively activating CD4+ T-cells that recognize this particular peptide sequence.[5] This makes it an invaluable tool for studying the activation, proliferation, and function of a defined T-cell population, particularly in systems like the OT-II transgenic mouse model, where the T-cell receptors are specific for OVA (323-339).[5]

Humoral (Antibody) Response
  • Whole Ovalbumin is a potent immunogen for B-cells, containing multiple B-cell epitopes that can directly stimulate antibody production (e.g., IgE and IgG).[1][2]

  • OVA (323-339) , being a T-cell epitope, generally lacks the structural requirements to be recognized by B-cell receptors and therefore cannot induce a significant antibody response on its own. However, studies have shown that immunization with the peptide can induce peptide-specific IgE and a Th2-like response similar to the whole protein.[1][10]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the immune responses to whole OVA and OVA (323-339) peptide in BALB/c mice.

Table 1: Serum Antibody and Cytokine Levels

AnalyteImmunization Group: Whole OVAImmunization Group: OVA (323-339)Saline ControlReference
Total IgE Significantly increasedNot significantly different from controlBaseline[10]
OVA-Specific IgE Significantly increasedHigher than controlBaseline[1][10]
OVA (323-339)-Specific IgE Not reportedHigher than controlBaseline[1][10]
IL-4 (Th2 Cytokine) ElevatedElevated (similar to whole OVA)Baseline[1][10]
IFN-γ (Th1 Cytokine) LowerLower (similar to whole OVA)Baseline[1][10]

Table 2: Splenocyte Proliferation in Response to In Vitro Challenge

Immunization GroupIn Vitro Stimulant: Whole OVAIn Vitro Stimulant: OVA (323-339)Reference
Whole OVA Proliferation observedNo significant proliferation[1][10]
OVA (323-339) Proliferation observedProliferation observed[1][10]

Note: These tables are a synthesis of findings. Absolute values can vary significantly between experiments.

Experimental Protocols

The data presented are typically generated using the following methodologies.

Mouse Immunization and Challenge Protocol

This protocol is representative of studies inducing allergic airway inflammation.

  • Animals: 8-week-old BALB/c mice are commonly used.[10]

  • Sensitization (Immunization):

    • Mice are injected intraperitoneally (i.p.) on days 0, 7, and 14.[10][11]

    • Each injection contains 25 µg of either whole OVA or OVA (323-339) peptide adsorbed to an adjuvant like 300 µg of Aluminum hydroxide (B78521) (Alum).[10][11]

    • A control group receives saline with Alum.

  • Challenge:

    • From days 21 to 23, mice are challenged intranasally with 20 µL of a 1% solution of their respective antigen (or saline for the control group).[10][11]

  • Analysis:

    • On day 28, mice are euthanized. Blood is collected for serum analysis (ELISA), and spleens are harvested for cell culture assays.[10][11] Lungs may also be collected for histological analysis.

Splenocyte Proliferation Assay
  • Cell Isolation: Spleens are mechanically dissociated to create a single-cell suspension of splenocytes. Red blood cells are lysed.

  • Cell Culture: Splenocytes are cultured in vitro.

  • Stimulation: The cells are stimulated with either whole OVA, OVA (323-339) peptide, or medium alone (negative control).

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured, typically by the incorporation of [³H]-thymidine or using dye-dilution assays (e.g., CFSE) analyzed by flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Antibody Detection: Microtiter plates are coated with the antigen of interest (e.g., whole OVA). Serum samples are added, and specific antibodies are detected using an enzyme-conjugated secondary antibody that recognizes the primary antibody's isotype (e.g., anti-mouse IgE). A substrate is added to produce a colorimetric signal proportional to the amount of specific antibody.

  • Cytokine Detection: A "sandwich" ELISA is used. Plates are coated with a capture antibody specific for the cytokine (e.g., IL-4, IFN-γ). Culture supernatants are added, followed by a biotinylated detection antibody and then a streptavidin-enzyme conjugate to generate a signal.

Visualized Pathways and Workflows

Antigen Processing and Presentation Pathways

AntigenProcessing cluster_whole_ova Whole Ovalbumin Pathway cluster_peptide OVA (323-339) Peptide Pathway whole_ova Whole OVA apc Antigen Presenting Cell (APC) whole_ova->apc Endocytosis endosome Endosome apc->endosome lysosome Lysosome endosome->lysosome Fusion processed Peptide Fragments lysosome->processed Proteolysis mhc2 MHC-II processed->mhc2 Loading surface_complex Peptide-MHC-II Complex mhc2->surface_complex Transport to Surface golgi ER/Golgi golgi->mhc2 cd4 CD4+ T-Cell surface_complex->cd4 Presentation & Activation peptide OVA (323-339) Peptide mhc2_surface Surface MHC-II peptide->mhc2_surface Direct Binding apc2 APC surface_complex2 Peptide-MHC-II Complex mhc2_surface->surface_complex2 cd4_2 CD4+ T-Cell surface_complex2->cd4_2 Presentation & Activation

Caption: Antigen processing pathways for whole OVA vs. OVA peptide.

Experimental Workflow

ExperimentalWorkflow cluster_analysis Downstream Analysis start Day 0: Begin Experiment sensitization Sensitization Phase (i.p. injections on Days 0, 7, 14) - Whole OVA + Alum - OVA (323-339) + Alum - Saline + Alum start->sensitization challenge Challenge Phase (Intranasal on Days 21-23) sensitization->challenge euthanasia Day 28: Euthanasia & Sample Collection challenge->euthanasia serum Collect Blood -> Serum euthanasia->serum spleen Harvest Spleen euthanasia->spleen elisa ELISA for IgE, IL-4, IFN-γ serum->elisa splenocyte_culture Splenocyte Culture & In Vitro Restimulation spleen->splenocyte_culture proliferation_assay Proliferation Assay splenocyte_culture->proliferation_assay

Caption: Typical workflow for a murine allergy model experiment.

Conclusion

  • Whole Ovalbumin is the antigen of choice for studying a complete, polyclonal immune response, encompassing the generation of multiple T-cell specificities and a robust B-cell antibody response. It is ideal for general vaccine studies and modeling complex allergic reactions.

  • FITC-OVA (323-339) provides a highly specific tool to investigate the mechanisms of CD4+ T-cell activation, differentiation, and effector function for a single, immunodominant epitope. Its predictable interaction with the T-cell receptor in models like the OT-II mouse makes it invaluable for dissecting specific cellular signaling pathways and T-cell dynamics. The FITC label further allows for direct visualization and tracking of the peptide and the cells that process it.

The choice between the whole protein and the peptide ultimately depends on whether the experimental question requires the complexity of a broad immune response or the precision of a targeted, epitope-specific activation.

References

Validating the Specificity of FITC-OVA (323-339) T-Cell Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a T-cell response is paramount. This guide provides a comparative analysis of methods to validate the T-cell response to the immunodominant peptide FITC-OVA (323-339), derived from chicken ovalbumin. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the design and interpretation of your immunology studies.

The OVA (323-339) peptide (ISQAVHAAHAEINEAGR) is a well-established tool in immunology for studying MHC class II-restricted CD4+ T-cell responses, particularly in BALB/c (I-Ad) and C57BL/6 (I-Ab) mouse models.[1][2] Its use, often in a fluorescently labeled form like FITC-OVA, necessitates rigorous validation to confirm that the observed T-cell activation is indeed antigen-specific. This guide outlines common techniques and provides a framework for comparing the response to FITC-OVA (323-339) with alternative antigens and controls.

Comparative Analysis of T-Cell Responses

To ascertain the specificity of the T-cell response to FITC-OVA (323-339), it is essential to compare it against appropriate controls. The following tables summarize quantitative data from representative studies, showcasing the differential responses observed when comparing the specific peptide to whole protein or irrelevant peptides.

Table 1: T-Cell Proliferation in Response to OVA Peptide vs. Whole OVA Protein

Antigen StimulantConcentrationMean Proliferation (cpm ± SD)Reference
OVA (323-339)1 µg/mL7792 ± 5451[3]
Whole OVA Protein1 µg/mL5312 ± 1886[3]
Saline ControlN/A2704 ± 2472[3]

cpm: counts per minute; SD: standard deviation. Proliferation was measured by [3H]thymidine incorporation.

Table 2: Frequency of Cytokine-Secreting T-Cells (ELISpot) in Response to Specific vs. Irrelevant Peptides

Peptide StimulantConcentrationMean IFN-γ Spot Forming Units (SFU) / 106 cellsReference
OVA (323-339)2 µMSignificantly higher than control (P < 0.01)[4]
Irrelevant Peptide (HA 111-119)2 µMBaseline levels[3]
No Peptide ControlN/ABaseline levels[4]

SFU: Spot Forming Units. Data represents a conceptual summary based on findings.

Key Experimental Protocols for Specificity Validation

Accurate validation of T-cell specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays: the ELISpot assay, Intracellular Cytokine Staining (ICS), and T-cell Proliferation Assay using CFSE.

Enzyme-Linked Immunosorbent Spot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4) overnight at 4°C.[4]

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour to prevent non-specific binding.[4]

  • Cell Plating: Prepare single-cell suspensions from the spleen or lymph nodes of immunized mice. Add 5 x 105 to 1 x 106 cells per well.[4]

  • Antigen Stimulation: Add FITC-OVA (323-339) peptide to experimental wells at a final concentration of 2-10 µg/mL.[4][5] Include negative control wells (no peptide) and irrelevant peptide controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[4]

  • Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add streptavidin-alkaline phosphatase and a substrate to visualize the spots.

  • Analysis: Count the spots, where each spot represents a cytokine-secreting cell.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric characterization of T-cells by identifying cell surface markers and intracellular cytokine production simultaneously via flow cytometry.

Protocol:

  • Cell Stimulation: Stimulate 2 x 106 splenocytes or lymphocytes with FITC-OVA (323-339) peptide (e.g., 50 µg/mL) for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 5 hours.[6]

  • Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and a viability dye for 20 minutes at room temperature.[6]

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercially available kit to allow for intracellular antibody staining.[7]

  • Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes.[4]

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of CD4+ T-cells producing specific cytokines in response to the peptide stimulation.

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Protocol:

  • CFSE Labeling: Isolate CD4+ T-cells and label them with 1 µM CFSE for 3 minutes at room temperature. Quench the reaction with fetal bovine serum and wash the cells extensively.[8]

  • Co-culture Setup: Co-culture the CFSE-labeled T-cells with antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells.

  • Antigen Stimulation: Add FITC-OVA (323-339) peptide at a final concentration of 0.5 µg/mL.[8] Include negative controls without peptide and positive controls with a mitogen (e.g., PMA and Ionomycin).[8]

  • Incubation: Incubate the co-culture for 72-96 hours at 37°C in a 5% CO2 incubator.[8]

  • Staining and Acquisition: Harvest the cells and stain for cell surface markers (e.g., CD4). Acquire the data on a flow cytometer.

  • Analysis: Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division, allowing for the quantification of proliferation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, we provide the following diagrams generated using the DOT language.

ELISpot_Workflow cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture cluster_detection Detection coat Coat plate with capture antibody block Block with 1% BSA coat->block plate_cells Plate splenocytes block->plate_cells stimulate Add FITC-OVA (323-339) or controls plate_cells->stimulate incubate Incubate 24-48h stimulate->incubate detect_ab Add biotinylated detection antibody incubate->detect_ab enzyme Add streptavidin-enzyme conjugate detect_ab->enzyme substrate Add substrate enzyme->substrate analyze Count spots substrate->analyze ICS_Workflow stim Stimulate cells with FITC-OVA (323-339) + Brefeldin A surface_stain Stain surface markers (e.g., CD4) & Viability Dye stim->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Stain intracellular cytokines (e.g., IFN-γ, IL-2) fix_perm->intra_stain acquire Acquire on Flow Cytometer intra_stain->acquire analyze Analyze Data acquire->analyze T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHCII MHC-II TCR TCR MHCII->TCR Signal 1 (Specificity) CD4 CD4 MHCII->CD4 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation (Cytokine Production, Proliferation) TCR->Activation CD28->Activation OVA_peptide FITC-OVA (323-339) OVA_peptide->MHCII Binding

References

A Researcher's Guide to Characterizing Antibody Cross-Reactivity from FITC-OVA (323-339) Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal antibodies generated against the hapten-carrier conjugate, Fluorescein-5-isothiocyanate (FITC) conjugated to the Ovalbumin peptide 323-339 (OVA (323-339)). Immunization with such a conjugate elicits a complex antibody response. Understanding the specificity of the resulting antibody population is critical for their application in immunoassays and other research contexts. This guide details the immunological principles, experimental protocols for characterization, and a framework for data interpretation.

The Principle of Hapten-Carrier Immunogenicity

Haptens, like FITC, are small molecules that are not immunogenic on their own.[1][2][3] To elicit an antibody response, they must be covalently coupled to a larger carrier molecule, in this case, the OVA (323-339) peptide.[1][2] This peptide fragment of Ovalbumin contains a T-cell epitope necessary to provide help to B-cells for antibody production.[4][5][6]

Upon immunization with the FITC-OVA (323-339) conjugate, B-cells with receptors recognizing the FITC hapten, the OVA peptide carrier, or neo-epitopes formed at the junction of the two, will internalize the conjugate.[1][7] The carrier peptide is then processed and presented on MHC class II molecules to helper T-cells.[1][2] These activated T-cells, in turn, provide signals to the B-cells, leading to their proliferation and differentiation into plasma cells that secrete antibodies.[1][4][8] Consequently, the resulting antiserum will contain a mixed population of antibodies with varying specificities:

  • Anti-Hapten (FITC) Antibodies: These recognize the FITC molecule.

  • Anti-Carrier (OVA 323-339) Antibodies: These are specific for the peptide portion of the immunogen.

  • Anti-Conjugate Antibodies: These antibodies may recognize the combined structure of FITC and the OVA peptide, including the linker region.

The following diagram illustrates the mechanism of B-cell activation by a hapten-carrier conjugate.

HaptenCarrierImmunology Hapten-Carrier Immune Response cluster_APC Antigen Presenting Cell (B-Cell) cluster_TCell Helper T-Cell BCell {B-Cell|BCR (Anti-FITC)} MHC_II MHC-II presenting OVA peptide BCell->MHC_II 2. Processing & Presentation PlasmaCell Plasma Cell BCell->PlasmaCell 5. Differentiation TCell {Helper T-Cell|TCR} MHC_II->TCell 3. T-Cell Recognition TCell->BCell 4. T-Cell Help (Cytokines) Antibodies Antibody Production (Anti-FITC, Anti-OVA, Anti-Conjugate) PlasmaCell->Antibodies 6. Secretion Immunogen FITC-OVA(323-339) Conjugate Immunogen->BCell 1. Binding & Internalization

Caption: Mechanism of hapten-carrier induced antibody production.

Quantifying Cross-Reactivity with Competitive ELISA

To dissect the specificities within the polyclonal antibody population, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method.[9] This assay measures the ability of different, unlabeled antigens (competitors) to inhibit the binding of the antibody to a coated antigen. The degree of inhibition is proportional to the antibody's affinity for the competitor.

The following diagram outlines the workflow for a competitive ELISA to assess cross-reactivity.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity Start Start Coat 1. Coat Plate with FITC-BSA Conjugate Start->Coat Block 2. Block Non-specific Sites Coat->Block Incubate 3. Incubate Antiserum with Competitor Antigens Block->Incubate AddToPlate 4. Add Mixture to Coated Plate Incubate->AddToPlate Wash1 5. Wash to Remove Unbound Antibodies AddToPlate->Wash1 SecondaryAb 6. Add Enzyme-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 7. Wash SecondaryAb->Wash2 Substrate 8. Add Substrate & Develop Color Wash2->Substrate Read 9. Read Absorbance Substrate->Read Analyze 10. Analyze Data (IC50 & % Cross-Reactivity) Read->Analyze End End Analyze->End

Caption: Experimental workflow for competitive ELISA.

Experimental Protocols

Immunogen Preparation and Animal Immunization
  • Conjugation: Covalently couple FITC to the OVA (323-339) peptide using a standard protocol, such as reaction via the isothiocyanate group of FITC with a primary amine on the peptide.

  • Immunization: Emulsify the FITC-OVA (323-339) conjugate in a suitable adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization and Incomplete Freund's Adjuvant for subsequent boosts). Immunize animals (e.g., rabbits or mice) according to a standard immunization schedule.

  • Serum Collection: Collect blood at specified time points and prepare serum. Titer the serum using a direct ELISA with plates coated with FITC-BSA to confirm a successful immune response.

Competitive ELISA Protocol
  • Plate Coating: Coat a 96-well microtiter plate with a conjugate of FITC and a heterologous carrier protein, such as Bovine Serum Albumin (FITC-BSA), at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. This ensures that binding is specific to the FITC hapten and not the OVA peptide carrier.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competition Step:

    • In separate tubes, prepare serial dilutions of the competitor antigens:

      • Homologous Antigen: FITC-OVA (323-339)

      • Hapten Conjugate: FITC-BSA

      • Carrier Peptide: OVA (323-339)

      • Unrelated Control: An unrelated peptide or protein (e.g., Keyhole Limpet Hemocyanin - KLH).

    • Add a fixed, predetermined dilution of the anti-FITC-OVA (323-339) antiserum to each tube containing the competitor dilutions. This dilution should be one that gives approximately 80-90% of the maximum signal in a direct ELISA.

    • Incubate these mixtures for 1-2 hours at room temperature to allow the antibodies to bind to the competitor antigens in solution.

  • Incubation on Plate: Transfer the antibody-competitor mixtures to the washed and blocked FITC-BSA coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse/Rabbit IgG) at an appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate (e.g., TMB for HRP). Allow the color to develop in the dark. Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Presentation and Interpretation

The data from the competitive ELISA should be plotted as the percentage of binding versus the log of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding, should be determined for each competitor antigen.

The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of FITC-OVA (323-339) / IC50 of Competitor Antigen) x 100

The results can be summarized in a table similar to the one below.

Competitor AntigenAlternative Carrier/HaptenIC50 (µg/mL)% Cross-Reactivity
FITC-OVA (323-339)ImmunogenExperimental Value100%
FITC-BSADifferent CarrierExperimental ValueCalculated Value
OVA (323-339) PeptideCarrier OnlyExperimental ValueCalculated Value
FITC (Free Hapten)Hapten OnlyExperimental ValueCalculated Value
Unrelated Peptide (e.g., HEL)Negative Control> Max Concentration< 0.1%
Other Haptens (e.g., Biotin)Negative Control> Max Concentration< 0.1%

Interpreting the Results:

  • A high % cross-reactivity with FITC-BSA indicates a strong antibody response against the FITC hapten.

  • A significant % cross-reactivity with the OVA (323-339) peptide suggests a substantial population of anti-carrier antibodies.

  • Low to negligible cross-reactivity with unrelated controls confirms the specificity of the assay.

The following diagram illustrates the potential binding scenarios for the generated antibodies.

AntibodySpecificity Potential Antibody Binding Specificities cluster_antibodies Antibody Populations in Antiserum cluster_antigens Test Antigens Anti_FITC Anti-FITC FITC_BSA FITC-BSA Anti_FITC->FITC_BSA Binds Immunogen FITC-OVA(323-339) Anti_FITC->Immunogen Binds Anti_OVA Anti-OVA(323-339) OVA_Peptide OVA(323-339) Anti_OVA->OVA_Peptide Binds Anti_OVA->Immunogen Binds Anti_Conj Anti-Conjugate (Neo-epitope) Anti_Conj->Immunogen Binds

Caption: Specificity of antibody populations.

Alternative Antigens for Comparison

To further characterize the specificity of the antibody response, a panel of alternative haptens and carrier proteins can be included in the competitive ELISA.

Alternative Haptens:

  • Biotin

  • Dinitrophenol (DNP)

  • Digoxigenin (DIG)

Alternative Carrier Proteins:

  • Keyhole Limpet Hemocyanin (KLH)[7][10]

  • Bovine Serum Albumin (BSA)[7][10]

  • Cationized BSA (cBSA)

By systematically evaluating the binding of the anti-FITC-OVA (323-339) serum to these various antigens, researchers can build a comprehensive profile of antibody specificity and cross-reactivity. This information is invaluable for the development of robust and reliable immunoassays and for advancing research in drug development and immunology.

References

A Comparative Guide to Fluorescent Labeling of Ova (323-339) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative fluorescent labels for the ovalbumin (323-339) peptide, a critical tool in immunological research. We will delve into the performance of various fluorescent dyes and a novel labeling system, supported by experimental data and detailed protocols to aid in the selection of the most suitable label for your research needs.

Conventional Fluorescent Dyes vs. Tetracysteine/FlAsH System: A Head-to-Head Comparison

The choice of a fluorescent label for the ova (323-339) peptide significantly impacts experimental outcomes, particularly in applications requiring high sensitivity and photostability, such as fluorescence microscopy and in vivo imaging. Below, we compare the properties of common fluorescent dye families and the innovative tetracysteine/FlAsH labeling system.

FeatureFluorescein (FITC/FAM)Rhodamine (TAMRA/TRITC)Cyanine (Cy3/Cy5)Alexa Fluor DyesTetracysteine/FlAsH
Brightness ModerateModerate to HighHighVery HighHigh
Photostability LowModerateModerate to HighVery HighHigh
pH Sensitivity High (fluorescence decreases at acidic pH)LowLowLow (stable over a wide pH range)Low
Size of Label Small MoleculeSmall MoleculeSmall MoleculeSmall MoleculeSmall Peptide Tag (6 amino acids) + Small Molecule Probe
Labeling Strategy Amine-reactive (lysine, N-terminus)Amine-reactive (lysine, N-terminus)Amine-reactive or thiol-reactiveAmine-reactive or thiol-reactiveGenetic encoding of tetracysteine tag, then addition of biarsenical probe
Suitability for In Vivo Imaging Limited due to photobleaching and pH sensitivityGoodGood to ExcellentExcellentExcellent, minimally disruptive

Quantitative Performance of Fluorescent Labels

While direct comparative data for all labels on the ova (323-339) peptide is limited, the following table summarizes the key spectral properties of commonly used dyes. Alexa Fluor dyes, in general, exhibit superior brightness and photostability compared to traditional dyes like FITC and Cy dyes[1][2].

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
FITC ~495~525~75,000~0.92Cost-effective, widely available
Alexa Fluor 488 ~495~519~71,000~0.92Brighter and more photostable than FITC, pH insensitive[1]
TAMRA ~557~583~91,000~0.1Good for FRET, relatively photostable
Cy3 ~550~570~150,000~0.15Bright, commonly used for microscopy
Alexa Fluor 555 ~555~565~150,000~0.1Brighter and more photostable than Cy3
Cy5 ~650~670~250,000~0.27Far-red emission minimizes autofluorescence
Alexa Fluor 647 ~650~668~239,000~0.33Excellent for in vivo imaging, very photostable
FlAsH (bound to tetracysteine) ~508~528Not applicableHigh upon bindingMinimally disruptive, specific in-cell labeling[3][4]

Experimental Protocols

Labeling of Ova (323-339) Peptide with Amine-Reactive Dyes (e.g., FITC, Alexa Fluor NHS Ester)

This protocol describes a general method for labeling the N-terminus or lysine (B10760008) residues of the ova (323-339) peptide.

Materials:

  • Ova (323-339) peptide

  • Amine-reactive fluorescent dye (e.g., FITC, Alexa Fluor NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-10) or reverse-phase HPLC for purification

Procedure:

  • Dissolve the ova (323-339) peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.

  • Slowly add a 5-10 fold molar excess of the reactive dye to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purify the fluorescently labeled peptide from the unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.

  • Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.

Tetracysteine/FlAsH Labeling of Ova (323-339)

This innovative method involves genetically tagging the peptide with a small tetracysteine motif (CCPGCC) and then labeling it with a biarsenical probe like FlAsH-EDT2[3][4][5].

Peptide Synthesis:

  • Synthesize the ova (323-339) peptide with a C-terminal or N-terminal tetracysteine tag (e.g., ISQAVHAAHAEINEAGR-GGC-CCPGCC-GGG). A flexible linker (e.g., Gly-Gly-Gly) is often included.

Labeling Protocol:

  • Pulse antigen-presenting cells (APCs), such as dendritic cells, with the tetracysteine-tagged ova (323-339) peptide.

  • Wash the cells to remove unbound peptide.

  • Prepare the FlAsH-EDT2 labeling solution according to the manufacturer's instructions.

  • Incubate the peptide-pulsed cells with the FlAsH-EDT2 solution in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with a buffer containing a thiol-containing compound (e.g., 1,2-ethanedithiol (B43112) (EDT) or British anti-Lewisite (BAL)) to reduce non-specific background fluorescence.

  • The cells are now ready for imaging or other downstream applications.

Key Experimental Workflows and Signaling Pathways

T-Cell Activation Assay

Fluorescently labeled ova (323-339) is instrumental in studying the activation of specific T-cells (e.g., from OT-II transgenic mice) by antigen-presenting cells.

T_Cell_Activation APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MHCII MHC Class II APC->MHCII Peptide Loading TCR T-Cell Receptor (TCR) on OT-II T-Cell MHCII->TCR Antigen Presentation Fluor_Ova Fluorescent Ova (323-339) Fluor_Ova->APC Uptake & Processing Activation T-Cell Activation (e.g., IL-2 Production, Proliferation) TCR->Activation Signal Transduction In_Vivo_Imaging cluster_mouse In Vivo (e.g., Mouse Lymph Node) Labeled_DC Fluorescently Labeled DC (pulsed with Ova peptide) Interaction T-Cell : DC Interaction (Immune Synapse) Labeled_DC->Interaction Labeled_TCell Fluorescently Labeled Ova-Specific T-Cell Labeled_TCell->Interaction Microscopy Two-Photon or Confocal Microscopy Interaction->Microscopy Imaging MHC_Binding Fluor_Ova Fluorescent Ova (323-339) Complex Fluorescent Peptide-MHCII Complex Fluor_Ova->Complex MHCII Soluble MHC Class II MHCII->Complex FP_Reader Fluorescence Polarization Reader Complex->FP_Reader Measurement Unlabeled_Ova Unlabeled Competitor Ova (323-339) Unlabeled_Ova->Complex Competition

References

A Comparative Guide to In Vitro and In Vivo Immunological Responses to Ovalbumin Peptide (323-339)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunological responses elicited by the ovalbumin peptide fragment 323-339 (OVA (323-339)) in both controlled laboratory (in vitro) settings and within a living organism (in vivo). The data presented here is crucial for understanding the translation of preclinical research to whole-organism outcomes, a critical step in vaccine and immunotherapy development. While this guide focuses on the widely used OVA (323-339) peptide, the principles and methodologies are broadly applicable to the study of other peptide antigens. The fluorescently labeled version, FITC-OVA (323-339), is primarily utilized for tracking and visualization purposes in applications like fluorescence microscopy and flow cytometry; its core immunogenic properties are considered comparable to the unlabeled peptide.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed in in vitro and in vivo responses to OVA (323-339) based on experimental data.

Table 1: In Vivo Immunological Response to OVA (323-339) in BALB/c Mice

ParameterSaline ControlOVA (323-339) TreatedNotes
Serum OVA-specific IgE (OD) UndetectableSignificantly elevatedIndicates a strong humoral (antibody-mediated) allergic-type response.
Serum OVA (323-339)-specific IgE (OD) UndetectableSignificantly elevatedDemonstrates the specificity of the antibody response to the peptide.
Serum IL-4 (pg/mL) LowSignificantly higherSuggests a Th2-biased immune response, characteristic of allergic inflammation.
Serum IFN-γ (pg/mL) LowLower than OVA protein groupIndicates a less pronounced Th1 response compared to the whole protein antigen.

Data adapted from a study involving intraperitoneal sensitization and intranasal challenge in mice.[1]

Table 2: In Vitro Splenocyte Response Following In Vivo Sensitization with OVA (323-339)

StimulationProliferation (CPM) in OVA (323-339) Sensitized SplenocytesProliferation (CPM) in OVA Protein Sensitized Splenocytes
Medium Alone BaselineBaseline
OVA Protein Increased ProliferationIncreased Proliferation
OVA (323-339) Peptide Significant ProliferationLimited Proliferation

CPM: Counts Per Minute from [3H]thymidine incorporation assay. Data highlights that splenocytes from peptide-sensitized mice respond robustly to the peptide in vitro, while those from whole-protein sensitized mice show a more limited response to the peptide fragment.[1]

Signaling Pathway

The immunological response to OVA (323-339) is initiated by the presentation of the peptide by Antigen Presenting Cells (APCs) to CD4+ T helper cells. This interaction is central to the adaptive immune response.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell cluster_Downstream Downstream Effects OVA_peptide OVA (323-339) MHC_II MHC Class II OVA_peptide->MHC_II Processed & Presented TCR T Cell Receptor (TCR) MHC_II->TCR Signal 1 CD4 CD4 MHC_II->CD4 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T Cell Activation TCR->Activation CD28->Activation Cytokines Cytokine Production (e.g., IL-2, IL-4, IFN-γ) Activation->Cytokines B_Cell_Help B Cell Activation & Antibody Production Activation->B_Cell_Help Proliferation T Cell Proliferation Activation->Proliferation

Caption: MHC Class II presentation of OVA (323-339) and T cell activation pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for assessing in vivo and in vitro responses to OVA (323-339).

G cluster_in_vivo In Vivo Sensitization and Challenge cluster_analysis_types Response Measurement start BALB/c Mice sensitization Intraperitoneal Injection: OVA (323-339) + Alum Adjuvant (Days 0, 7, 14) start->sensitization challenge Intranasal Challenge: OVA (323-339) (Days 21-23) sensitization->challenge analysis Analysis (Day 28) challenge->analysis serum Serum Analysis: - IgE Levels (ELISA) - Cytokine Levels (ELISA) analysis->serum histology Lung Tissue: - Histological Staining (Inflammation Assessment) analysis->histology splenocytes Spleen Isolation: - For In Vitro Restimulation analysis->splenocytes

Caption: General workflow for in vivo analysis of the immune response to OVA (323-339).

G cluster_in_vitro In Vitro T Cell Response cluster_assays Assay Type start Isolate Splenocytes (from sensitized or naive mice) culture Culture Splenocytes with FITC-OVA (323-339) start->culture incubation Incubate for 48-72 hours culture->incubation analysis Measure Response incubation->analysis proliferation Proliferation Assay: - [3H]Thymidine Incorporation - CFSE Dye Dilution analysis->proliferation cytokine Cytokine Secretion: - ELISpot (e.g., IFN-γ, IL-2) - Intracellular Staining (Flow Cytometry) analysis->cytokine activation_markers Activation Markers: - Flow Cytometry (e.g., CD25, CD69) analysis->activation_markers

References

A Comparative Guide to the Binding of FITC-OVA (323-339) with Diverse MHC Haplotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding performance of the fluorescently labeled ovalbumin peptide, FITC-OVA (323-339), to various Major Histocompatibility Complex (MHC) class II haplotypes. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their immunological studies.

Introduction to FITC-OVA (323-339)

The ovalbumin peptide OVA (323-339), with the sequence ISQAVHAAHAEINEAGR, is a well-characterized, immunodominant T-cell epitope.[1][2] When conjugated with Fluorescein isothiocyanate (FITC), it becomes a powerful tool for studying peptide-MHC class II interactions, T-cell activation, and antigen presentation.[1][2] Understanding the binding affinity of this peptide to different MHC haplotypes is crucial for its application in various immunological models.

Performance Comparison: Binding Affinity of OVA (323-339) to Different MHC Haplotypes

The OVA (323-339) peptide is known for its promiscuous binding to several MHC class II alleles, making it a versatile tool for immunological research in different mouse strains.[3] The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.

MHC HaplotypeMouse Strain ExampleBinding Affinity (IC50)Reference
I-Ad BALB/cHigh
I-Ab C57BL/6Moderate to High
I-Ag7 NOD/ShiLtJModerate

Note: Specific IC50 values can vary between experiments and assay conditions. The qualitative assessments are based on published literature.

Alternative Peptides for MHC Class II Binding Assays

For comparative studies, other well-established peptides are often used. These peptides can serve as controls or as alternative probes for different MHC haplotypes.

PeptideSequenceCommon MHC Haplotype
Hen Egg Lysozyme (HEL) 46-61 NTDGSTDYGILQINSRI-Ak
Hen Egg Lysozyme (HEL) 52-61 DYGILQINSRI-Ak
Tetanus Toxoid (TT) 830-843 QYIKANSKFIGITEHLA-DRB1*07:01

Experimental Protocols

Accurate determination of peptide-MHC binding affinity relies on robust experimental protocols. Below are detailed methodologies for commonly used assays.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This high-throughput assay measures the binding of a fluorescently labeled peptide to soluble MHC class II molecules in a competitive format.

Materials:

  • Soluble recombinant MHC class II molecules (e.g., I-Ad, I-Ab)

  • FITC-labeled OVA (323-339) peptide (or other fluorescently labeled probe peptide)

  • Unlabeled competitor peptides (OVA 323-339, HEL peptides, etc.)

  • 96-well black, flat-bottom plates

  • Binding buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0, with 0.02% NaN3 and 1% BSA)

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve lyophilized peptides in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare serial dilutions of the unlabeled competitor peptides in the binding buffer.

    • Dilute the FITC-labeled probe peptide and soluble MHC molecules to their optimal working concentrations in the binding buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the soluble MHC molecules.

    • Add the serially diluted unlabeled competitor peptides to the respective wells.

    • Add the FITC-labeled probe peptide to all wells.

    • Include control wells:

      • Probe peptide only (for baseline fluorescence polarization).

      • Probe peptide with MHC molecules but no competitor (for maximum binding).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for FITC.

  • Data Analysis:

    • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the competitor peptide concentration and fitting the data to a sigmoidal dose-response curve.

Flow Cytometry-Based Binding Assay

This method assesses peptide binding to MHC molecules expressed on the surface of antigen-presenting cells (APCs).

Materials:

  • Antigen-presenting cells (e.g., splenocytes, dendritic cells) from mice with the desired MHC haplotype.

  • FITC-labeled OVA (323-339) peptide.

  • Unlabeled competitor peptides.

  • FACS buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Isolate APCs from the relevant mouse strain.

    • Wash the cells with FACS buffer and adjust the cell concentration.

  • Competitive Binding:

    • Incubate the APCs with varying concentrations of the unlabeled competitor peptide for 1-2 hours at 37°C.

    • Add a fixed, saturating concentration of the FITC-labeled OVA (323-339) peptide to the cells and incubate for another 2-4 hours at 37°C.

    • Include control samples:

      • Unstained cells.

      • Cells stained only with FITC-OVA (323-339) (no competitor).

  • Staining and Analysis:

    • Wash the cells twice with cold FACS buffer to remove unbound peptide.

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal on the APC population.

  • Data Analysis:

    • Calculate the percentage of inhibition of FITC-OVA binding for each concentration of the competitor peptide.

    • Determine the IC50 value by plotting the percentage of inhibition against the competitor peptide concentration.

Competitive Radiolabeled Peptide Binding Assay

This classic method uses a radiolabeled probe peptide to determine the binding affinity of unlabeled competitor peptides.

Materials:

  • Purified MHC class II molecules.

  • Radiolabeled probe peptide (e.g., 125I-labeled high-affinity peptide).

  • Unlabeled competitor peptides.

  • Assay buffer (e.g., PBS with 1% BSA and protease inhibitors).

  • Gel filtration columns or filter plates.

  • Gamma counter.

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, combine the purified MHC molecules with a fixed concentration of the radiolabeled probe peptide.

    • Add serial dilutions of the unlabeled competitor peptides.

  • Incubation:

    • Incubate the mixture at room temperature or 37°C for 48-72 hours.

  • Separation of Bound and Free Peptide:

    • Separate the MHC-peptide complexes from the free radiolabeled peptide using size exclusion chromatography (gel filtration) or by capturing the complexes on a filter plate.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • Calculate the amount of bound radiolabeled peptide for each competitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition of radiolabeled peptide binding against the competitor peptide concentration.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in the described binding assays.

experimental_workflow cluster_FP Fluorescence Polarization Assay cluster_FC Flow Cytometry Assay FP_MHC Soluble MHC FP_Incubate Incubate (48-72h) FP_MHC->FP_Incubate FP_FITC_OVA FITC-OVA (323-339) FP_FITC_OVA->FP_Incubate FP_Competitor Unlabeled Peptide FP_Competitor->FP_Incubate FP_Read Read Polarization FP_Incubate->FP_Read FP_Analysis Calculate IC50 FP_Read->FP_Analysis FC_APCs Antigen Presenting Cells FC_Incubate Incubate FC_APCs->FC_Incubate FC_Competitor Unlabeled Peptide FC_Competitor->FC_Incubate FC_FITC_OVA FITC-OVA (323-339) FC_Wash Wash FC_FITC_OVA->FC_Wash FC_Incubate->FC_FITC_OVA Add after 1-2h FC_Analyze Flow Cytometry Analysis FC_Wash->FC_Analyze FC_IC50 Calculate IC50 FC_Analyze->FC_IC50

Caption: Workflow for Fluorescence Polarization and Flow Cytometry based MHC binding assays.

Signaling Pathway and Logical Relationships

The binding of a peptide to an MHC class II molecule is a critical step in the activation of CD4+ T helper cells, initiating a cascade of immune responses.

signaling_pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell Antigen Exogenous Antigen (e.g., OVA) Processing Antigen Processing Antigen->Processing Peptide Peptide (e.g., OVA 323-339) Processing->Peptide Peptide_MHC Peptide-MHC Complex Peptide->Peptide_MHC MHC_II MHC Class II MHC_II->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Binding CD4 CD4 Co-receptor Peptide_MHC->CD4 Activation T-Cell Activation TCR->Activation CD4->Activation Response Immune Response (Cytokine Release, etc.) Activation->Response

Caption: Antigen presentation pathway leading to CD4+ T-cell activation.

References

Comparison Guide: Correlating FITC-OVA (323-339) Uptake with Functional T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies to quantitatively correlate the uptake of the model antigen, FITC-OVA (323-339), by antigen-presenting cells (APCs) with subsequent functional T-cell activation. We offer detailed experimental protocols, comparative data, and visualizations to assist researchers, scientists, and drug development professionals in designing and interpreting these crucial immunology experiments.

Section 1: Measuring Antigen Uptake

The initial step in T-cell activation is the uptake of antigens by APCs. Fluorescently labeling the antigen, such as using Fluorescein isothiocyanate (FITC) conjugated to the ovalbumin peptide fragment 323-339 (OVA323-339), allows for direct quantification of this process.

Key Methodologies for Uptake Quantification

The two most common techniques for measuring the uptake of fluorescently labeled antigens are flow cytometry and confocal microscopy.[1]

  • Flow Cytometry: This high-throughput method measures the fluorescence intensity of individual cells in a suspension, providing a quantitative measure of antigen uptake across a large cell population.[2][3] It is ideal for assessing the overall efficiency of uptake.

  • Confocal Microscopy: This imaging technique provides high-resolution visuals of cells, allowing for the confirmation of internalization and visualization of the antigen's subcellular localization.[1] While lower in throughput, it offers critical qualitative data that complements flow cytometry.

FeatureFlow CytometryConfocal Microscopy
Throughput High (thousands of cells/second)Low (requires imaging cell by cell)
Primary Data Quantitative (e.g., Mean Fluorescence Intensity)Qualitative/Semi-quantitative (visualization)
Subcellular Localization NoYes (distinguishes membrane-bound vs. internalized)
Sample Preparation Cells in suspensionAdherent or cytospun cells on slides
Primary Application Quantifying uptake efficiency in large populationsConfirming internalization and localization

Table 1. Comparison of primary methodologies for quantifying FITC-OVA uptake.

Experimental Protocol: FITC-OVA Uptake by Flow Cytometry

This protocol details a standard procedure for measuring the uptake of FITC-OVA by bone marrow-derived dendritic cells (BMDCs), a common type of APC.

  • Cell Preparation:

    • Generate BMDCs from mouse bone marrow precursors.

    • Plate immature BMDCs in 24-well plates at a density of 1 x 106 cells/mL.

  • Antigen Incubation:

    • Add FITC-OVA (323-339) to the cells at a final concentration of 10-20 µg/mL.[4]

    • As a negative control, incubate a set of cells at 4°C to inhibit active endocytosis; these cells will only show surface-bound antigen.[3]

    • Incubate all plates at 37°C (and 4°C for the control) for 1-2 hours.[2][5]

  • Cell Staining and Acquisition:

    • Harvest the cells and wash them three times with cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide) to stop uptake and remove unbound antigen.[4]

    • Stain cells with antibodies against APC markers, such as CD11c, to identify the correct cell population.[4]

    • Add a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[4]

    • Acquire the samples on a flow cytometer, collecting data from the FITC channel for CD11c-positive, viable cells.

  • Data Analysis:

    • Gate on the live, single, CD11c+ cell population.

    • Quantify uptake by measuring the geometric mean fluorescence intensity (gMFI) in the FITC channel. Compare the gMFI of cells incubated at 37°C to the 4°C control.[2]

Section 2: Measuring Functional T-Cell Activation

Once an APC has taken up and processed an antigen, it presents the peptide on MHC class II molecules to cognate CD4+ T-cells.[6] This interaction triggers T-cell activation, which can be measured by several functional readouts.[7][8]

Key T-Cell Activation Assays

The most common assays to measure T-cell function include proliferation assays, cytokine secretion assays, and the analysis of cell surface activation markers.[8][9]

Assay TypePrincipleCommon TechniquesKey Readouts
Proliferation Measures the clonal expansion of antigen-specific T-cells.CFSE Dye Dilution, [3H]-Thymidine IncorporationPercentage of divided cells, proliferation index.[10][11]
Cytokine Secretion Quantifies effector cytokines released by activated T-cells.ELISA, ELISpot, Intracellular Cytokine Staining (ICS)Concentration of cytokines (e.g., IFN-γ, IL-2).[10][12][13]
Marker Upregulation Detects increased expression of surface proteins on activated T-cells.Flow CytometryPercentage of cells expressing CD25, CD69, CD44.[8][9]

Table 2. Comparison of common functional T-cell activation assays.

Experimental Protocol: CFSE-Based T-Cell Proliferation Assay

This protocol describes how to measure the proliferation of OVA-specific CD4+ T-cells (from an OT-II transgenic mouse) in response to antigen-pulsed APCs.

  • APC Preparation (Antigen Loading):

    • Culture APCs (e.g., BMDCs) at 1 x 106 cells/mL.

    • Add OVA (323-339) peptide at a concentration range (e.g., 0.1, 1, 10 µg/mL) and incubate for 4-6 hours at 37°C.

    • Wash the APCs thoroughly to remove any unbound peptide.

  • T-Cell Staining:

    • Isolate CD4+ T-cells from the spleen and lymph nodes of an OT-II mouse.

    • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.[14]

    • Quench the staining reaction with FBS-containing media and wash the cells.[11]

  • Co-culture:

    • Plate the washed, peptide-pulsed APCs in a 96-well U-bottom plate.

    • Add 2 x 105 CFSE-labeled OT-II T-cells to each well. A typical APC:T-cell ratio is 1:10.

    • Include negative controls (T-cells with unloaded APCs) and positive controls (T-cells stimulated with anti-CD3/CD28 antibodies).[15]

    • Incubate the co-culture for 72-96 hours at 37°C.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with antibodies against CD4 and a viability dye.

    • Acquire samples on a flow cytometer.

    • Gate on live, CD4+ T-cells and analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, appearing as distinct peaks in the histogram.[11]

Section 3: The Biology and Experimental Workflow

Correlating uptake with activation requires a logically designed experiment that links the two measurements. The underlying biological process begins with antigen internalization and culminates in a T-cell effector response.

MHC Class II Antigen Presentation Pathway

Exogenous antigens like OVA peptide are taken up by APCs into endosomes. These endosomes fuse with lysosomes, where the antigen is processed. Meanwhile, MHC class II molecules are synthesized in the endoplasmic reticulum and transported to the endosomal compartment, where they bind the processed peptide before being trafficked to the cell surface for presentation to CD4+ T-cells.

MhcClassII_Pathway cluster_APC Antigen Presenting Cell (APC) extracellular FITC-OVA (Antigen) endocytosis Endocytosis extracellular->endocytosis endosome Endosome/ Lysosome endocytosis->endosome processing Antigen Processing endosome->processing loading Peptide Loading on MHC-II processing->loading er Endoplasmic Reticulum mhcII MHC-II Synthesis er->mhcII mhcII->loading presentation pMHC-II Presentation loading->presentation tcell CD4+ T-Cell Activation presentation->tcell TCR Engagement

Caption: MHC Class II antigen presentation pathway for exogenous antigens.

Integrated Experimental Workflow

To directly correlate uptake with activation, the experiment should be designed in two parallel parts using the same batch of APCs and antigen preparation.

Experimental_Workflow start Prepare APCs and Antigen Delivery System (e.g., FITC-OVA) split Divide APC Culture start->split uptake_incubation Incubate APCs with FITC-OVA (1-2h) split->uptake_incubation Part 1: Uptake activation_loading Load APCs with OVA (4-6h), then wash split->activation_loading Part 2: Activation uptake_analysis Flow Cytometry: Measure FITC MFI uptake_incubation->uptake_analysis correlation Correlate Uptake (MFI) with Activation (% Proliferation) uptake_analysis->correlation coculture Co-culture loaded APCs with CFSE-labeled T-Cells (72h) activation_loading->coculture activation_analysis Flow Cytometry: Measure CFSE Dilution coculture->activation_analysis activation_analysis->correlation

Caption: Workflow for correlating antigen uptake with T-cell activation.

Section 4: Comparison of Antigen Delivery Systems

The method of antigen delivery can significantly impact both the efficiency of uptake and the subsequent magnitude of the T-cell response.[16][17] Comparing different delivery systems is critical for vaccine and immunotherapy development. Alternatives to soluble peptide include encapsulation in nanoparticles, conjugation to targeting moieties, or delivery via viral vectors.[17][18]

The table below presents hypothetical but representative experimental data comparing soluble FITC-OVA peptide with an OVA peptide encapsulated in a nanoparticle (NP) delivery system.

Delivery SystemAntigen Uptake (gMFI of FITC)T-Cell Proliferation (% Divided Cells)IFN-γ Secretion (pg/mL)
No Antigen Control 50 ± 82.1 ± 0.5%< 10
Soluble FITC-OVA 850 ± 7535.6 ± 4.2%450 ± 55
NP-encapsulated FITC-OVA 3200 ± 28078.2 ± 6.5%1850 ± 210

Table 3. Representative comparative data for different antigen delivery systems. Nanoparticle delivery significantly enhances uptake by APCs, leading to a more robust functional T-cell response, as measured by both proliferation and cytokine secretion. This highlights that increased uptake can strongly correlate with improved T-cell activation.[19]

Logical Relationship: From Uptake to Functional Outcomes

The correlation between uptake and activation is not always linear. Factors like the antigen processing efficiency, the stability of the pMHC-II complex, and the co-stimulatory signals from the APC all influence the final T-cell response. Therefore, a multi-faceted approach measuring several activation parameters is recommended.

Logical_Relationship cluster_outcomes Functional Outcomes uptake Antigen Uptake by APC (Measured by FITC-OVA) processing Antigen Processing & Presentation uptake->processing recognition T-Cell Recognition (TCR engagement) processing->recognition activation T-Cell Activation recognition->activation proliferation Proliferation (CFSE) activation->proliferation cytokines Cytokine Release (ELISA/ICS) activation->cytokines markers Marker Upregulation (CD25/CD69) activation->markers

Caption: Logical flow from antigen uptake to functional T-cell responses.

References

Safety Operating Guide

Proper Disposal of FITC-OVA (323-339): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling FITC-OVA (323-339), a fluorescently-labeled peptide critical in immunological research, must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a procedural framework for the proper disposal of this substance, aligning with general laboratory safety protocols and regulatory considerations.

Immediate Safety and Handling

Before beginning any disposal process, consult the product-specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines. The SDS for FITC-OVA (323-339) indicates that the hazards of this material have not been thoroughly investigated, warranting cautious handling as with all laboratory chemicals.[1] Standard personal protective equipment (PPE), including lab coats, safety glasses, and gloves, is mandatory.

Step-by-Step Disposal Protocol

The disposal of FITC-OVA (323-339) waste should be approached in a structured manner, encompassing segregation, documentation, and coordination with institutional waste management services.

Waste Segregation and Collection

Proper segregation of waste is the foundational step in safe disposal.

  • Solid Waste: All solid materials contaminated with FITC-OVA (323-339), such as pipette tips, vials, gloves, and bench paper, should be collected in a designated hazardous waste container.[2][3] This container must be clearly labeled as "Hazardous Chemical Waste" and should specify the contents, including "FITC-OVA (323-339)."

  • Liquid Waste: Unused or waste solutions of FITC-OVA (323-339) should be collected in a separate, leak-proof hazardous waste container.[4] Do not mix this waste with other chemical waste streams unless deemed compatible by your institution's EHS department.[4]

Chemical Inactivation (where applicable)

While not always mandatory, chemical inactivation can provide an additional layer of safety, particularly for liquid waste. For peptide-based waste, hydrolysis using a strong acid or base is a common inactivation method.

Note: The efficacy of these methods for FITC-OVA (323-339) has not been specifically documented. Therefore, it is crucial to consult with your institution's EHS professionals before attempting any chemical inactivation.

Inactivation Method Reagent Procedure Safety Precautions
Acid Hydrolysis 1 M Hydrochloric Acid (HCl)Add a sufficient volume of 1 M HCl to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed, labeled container within a chemical fume hood.Always add acid to the waste solution slowly. Work in a well-ventilated fume hood and wear appropriate PPE.
Base Hydrolysis 1 M Sodium Hydroxide (NaOH)Add a sufficient volume of 1 M NaOH to the peptide solution. Allow the mixture to stand for at least 24 hours in a sealed, labeled container within a chemical fume hood.This reaction can be exothermic. Add the base slowly and in a controlled manner within a fume hood.

Following inactivation, the resulting solution may require neutralization to a pH between 6.0 and 8.0 before it can be managed by your institution's hazardous waste program.

Labeling and Storage

Properly labeled waste containers are essential for safe handling and disposal.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (FITC-OVA (323-339)), the approximate concentration and quantity, and the date of accumulation.

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials. This area should be clearly marked and have restricted access.

Final Disposal

Never dispose of FITC-OVA (323-339) waste down the drain or in the regular trash.

  • Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the EHS department to schedule a waste collection.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of FITC-OVA (323-339).

start Start: FITC-OVA (323-339) Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Tips, Vials, Gloves) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage inactivation_decision Consult EHS: Chemical Inactivation Required? liquid_container->inactivation_decision inactivate Perform Inactivation (e.g., Hydrolysis) in Fume Hood inactivation_decision->inactivate Yes inactivation_decision->storage No neutralize Neutralize Solution (pH 6.0-8.0) inactivate->neutralize neutralize->storage disposal Arrange for Pickup by Institutional EHS storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for FITC-OVA (323-339).

References

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